molecular formula C9H4BrClN2O2 B1289021 7-Bromo-4-chloro-3-nitroquinoline CAS No. 723280-98-6

7-Bromo-4-chloro-3-nitroquinoline

Cat. No.: B1289021
CAS No.: 723280-98-6
M. Wt: 287.5 g/mol
InChI Key: KGTVATADCQABRD-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-3-nitroquinoline is a useful research compound. Its molecular formula is C9H4BrClN2O2 and its molecular weight is 287.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTVATADCQABRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621175
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723280-98-6
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723280-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-3-nitroquinoline is a halogenated and nitrated quinoline derivative. Its structural features, particularly the presence of reactive chloro and bromo substituents and a nitro group, make it a valuable intermediate in synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications in the development of therapeutic agents, specifically as a precursor to NLRP3 inflammasome modulators and sodium channel inhibitors.

Chemical and Physical Properties

PropertyValueSource
CAS Number 723280-98-6--INVALID-LINK--[1]
Molecular Formula C₉H₄BrClN₂O₂--INVALID-LINK--[2]
Molecular Weight 287.50 g/mol --INVALID-LINK--[3]
Predicted Boiling Point 387.6 ± 37.0 °C at 760 mmHg--INVALID-LINK--[4]
Predicted Density 1.8 ± 0.1 g/cm³--INVALID-LINK--[4]
Predicted XlogP 3.3--INVALID-LINK--[2]
Physical Form Solid (presumed)Inferred from related compounds
Solubility No experimental data available. Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted quinolines. A likely pathway involves the nitration and subsequent chlorination of a bromo-quinolinone precursor.

Proposed Synthetic Workflow

G start 7-Bromo-4-hydroxyquinoline step1 Nitration (e.g., HNO₃/H₂SO₄) start->step1 intermediate1 7-Bromo-4-hydroxy-3-nitroquinoline step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic pathway for this compound.

Representative Experimental Protocol (Hypothetical)

Step 1: Nitration of 7-Bromo-4-hydroxyquinoline

  • To a cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 7-Bromo-4-hydroxyquinoline while stirring.

  • A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield 7-Bromo-4-hydroxy-3-nitroquinoline.

Step 2: Chlorination of 7-Bromo-4-hydroxy-3-nitroquinoline

  • A mixture of 7-Bromo-4-hydroxy-3-nitroquinoline and phosphorus oxychloride (POCl₃) is heated at reflux for several hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice with vigorous stirring.

  • The resulting mixture is neutralized with a suitable base (e.g., sodium carbonate solution) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetone) to afford pure this compound.

Spectral Data

No experimentally obtained spectral data (NMR, IR, Mass Spectrometry) for this compound are available in the public domain. Characterization of this compound would typically involve:

  • ¹H NMR: To determine the number and environment of protons on the quinoline ring.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

  • IR Spectroscopy: To identify functional groups, particularly the nitro group (strong absorptions typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹).

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, while the bromo group at the 7-position can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The nitro group can be reduced to an amino group, providing a handle for further derivatization.

These reactive sites make this compound a versatile building block for the synthesis of more complex molecules with potential biological activity.

Precursor for NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory diseases. Small molecule inhibitors of the NLRP3 inflammasome are therefore of significant therapeutic interest. This compound can serve as a starting material for the synthesis of such inhibitors.

G start This compound step1 Nucleophilic Substitution (at C4) start->step1 intermediate1 Amine-substituted intermediate step1->intermediate1 step2 Reduction of Nitro Group intermediate1->step2 intermediate2 Amino-substituted intermediate step2->intermediate2 step3 Further Derivatization intermediate2->step3 product NLRP3 Inhibitor Scaffold step3->product

Caption: Conceptual workflow for the synthesis of NLRP3 inhibitors.

Precursor for Sodium Channel Blockers

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. Blockers of these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. The quinoline scaffold is a known pharmacophore in some sodium channel blockers. This compound can be chemically modified to produce novel compounds with potential sodium channel blocking activity.

G start This compound step1 Cross-Coupling Reaction (at C7) start->step1 intermediate1 Aryl/Alkyl-substituted intermediate step1->intermediate1 step2 Modification at C4 and C3 intermediate1->step2 product Potential Sodium Channel Blocker step2->product

Caption: Conceptual workflow for synthesizing sodium channel blockers.

Conclusion

This compound is a chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. While detailed experimental data on its properties are limited in publicly accessible sources, its chemical structure suggests a rich reactivity that can be exploited to generate diverse libraries of compounds. Its role as a precursor in the synthesis of potential NLRP3 inflammasome inhibitors and sodium channel blockers highlights its importance for researchers in the field of drug development. Further research into the synthesis and characterization of this compound would be beneficial to the scientific community.

References

7-Bromo-4-chloro-3-nitroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromo-4-chloro-3-nitroquinoline

This technical guide provides essential information regarding the chemical compound this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a halogenated and nitrated quinoline derivative. Its chemical structure and properties are fundamental for its application in chemical synthesis and research.

PropertyValueSource
Molecular Formula C₉H₄BrClN₂O₂[1]
Molecular Weight 287.5 g/mol
Monoisotopic Mass 285.91446 Da[1]
CAS Number 723280-98-6[2]

Structural Information

The structural arrangement of atoms in this compound is key to its reactivity and interactions. The following diagram illustrates the logical relationship of its constituent parts.

quinoline Quinoline Core substituents Substituents quinoline->substituents functionalized by bromo bromo substituents->bromo 7-Bromo chloro chloro substituents->chloro 4-Chloro nitro nitro substituents->nitro 3-Nitro

Functional components of the molecule.

Experimental Protocols and Applications

Detailed experimental protocols for the use of this compound are specific to the research context and are typically found within published scientific literature. As a chemical building block, it is utilized in organic synthesis, potentially in the development of novel pharmaceutical compounds or as a scaffold in medicinal chemistry. Researchers interested in specific applications should consult scientific databases and journals for detailed methodologies.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not broadly available and would be dependent on the biological context in which it is studied. The investigation of its effects on cellular signaling would constitute a primary research effort.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic and Physicochemical Profile of 7-Bromo-4-chloro-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 7-Bromo-4-chloro-3-nitroquinoline, a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its structural and analytical data. While experimental spectroscopic data for this specific molecule is not widely published, this guide presents predicted data based on established principles of spectroscopic analysis, alongside detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a halogenated nitroquinoline derivative. Its structure, featuring a bromine atom at the 7-position, a chlorine atom at the 4-position, and a nitro group at the 3-position, makes it a versatile scaffold for medicinal chemistry.

PropertyValueSource
Molecular Formula C₉H₄BrClN₂O₂PubChem[1]
Molecular Weight 287.5 g/mol Sigma-Aldrich[2]
CAS Number 723280-98-6Sigma-Aldrich[2][3]
Canonical SMILES C1=CC2=C(C(=CN=C2C=C1Br)--INVALID-LINK--[O-])ClPubChem[1]
InChI InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4HPubChem[1]
InChIKey KGTVATADCQABRD-UHFFFAOYSA-NPubChem[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The ¹H NMR spectrum is expected to show signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the nitro group, chlorine, and bromine atoms.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 9.1 - 9.3sH-2
~ 8.5 - 8.7dH-5
~ 8.3 - 8.5dH-8
~ 7.8 - 8.0ddH-6

Predicted in CDCl₃. s = singlet, d = doublet, dd = doublet of doublets.

¹³C NMR (Predicted)

The ¹³C NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts will be significantly affected by the attached functional groups.

Chemical Shift (δ, ppm)Assignment
~ 150 - 155C-2
~ 148 - 152C-4
~ 145 - 149C-8a
~ 135 - 140C-7
~ 133 - 137C-5
~ 130 - 134C-3
~ 128 - 132C-6
~ 125 - 129C-4a
~ 122 - 126C-8

Predicted in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. The predicted data for various adducts are presented below.

Adductm/z
[M+H]⁺286.92174
[M+Na]⁺308.90368
[M-H]⁻284.90718
[M]⁺285.91391

Source: PubChem. Predicted Collision Cross Section (CCS) values are also available.[1]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 1600 - 1450StrongC=C and C=N stretching (quinoline ring)
~ 1550 - 1500 and 1350 - 1300StrongAsymmetric and symmetric NO₂ stretch
~ 850 - 750StrongC-Cl stretch
~ 700 - 500MediumC-Br stretch
UV-Vis Spectroscopy (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π-π* transitions within the aromatic system.

λmax (nm)Molar Absorptivity (ε)Solvent
~ 230 - 250HighEthanol
~ 280 - 300MediumEthanol
~ 330 - 350LowEthanol

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Synthesis

A plausible synthesis of this compound can be achieved through a multi-step process, likely involving the nitration of a bromo-chloroquinoline precursor.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard proton NMR pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled carbon pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

IR Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Data Acquisition : Record the absorbance spectrum over a wavelength range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H NMR spectrum of 7-Bromo-4-chloro-3-nitroquinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide utilizes established principles of Nuclear Magnetic Resonance (NMR) spectroscopy and the known effects of substituents on the quinoline ring system to generate a reliable prediction. This document is intended to aid researchers in the identification and characterization of this and structurally related compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in Table 1. The chemical shifts (δ) are predicted based on the known ¹H NMR spectrum of quinoline and the application of substituent chemical shift (SCS) effects for bromo, chloro, and nitro groups. The multiplicities and coupling constants (J) are estimated based on typical spin-spin coupling patterns in substituted quinoline systems.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.10 - 9.30s-
H-58.20 - 8.40d8.5 - 9.0
H-67.80 - 8.00dd8.5 - 9.0, ~2.0
H-88.50 - 8.70d~2.0

Note: The predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0.00 ppm. The solvent is assumed to be a non-aromatic deuterated solvent like CDCl₃ or DMSO-d₆.

Rationale for Predicted Spectrum

The prediction of the ¹H NMR spectrum of this compound is based on a systematic analysis of the electronic effects of each substituent on the quinoline core. The workflow for this prediction is outlined in the diagram below.

G Logical Workflow for Predicting the ¹H NMR Spectrum of this compound cluster_1 Spectrum Prediction start Obtain ¹H NMR Data for Unsubstituted Quinoline apply_scs Apply Additive SCS Effects to Quinoline Chemical Shifts start->apply_scs substituent_effects Analyze Substituent Chemical Shift (SCS) Effects: - 7-Bromo - 4-Chloro - 3-Nitro substituent_effects->apply_scs predict_multiplicity Predict Signal Multiplicities and Coupling Constants (J) apply_scs->predict_multiplicity final_spectrum Construct Predicted ¹H NMR Spectrum predict_multiplicity->final_spectrum

Figure 1: Logical workflow for ¹H NMR spectrum prediction.

The presence of three distinct substituents—a bromine atom at the 7-position, a chlorine atom at the 4-position, and a nitro group at the 3-position—significantly influences the electronic environment of the remaining protons on the quinoline ring.

  • H-2: The proton at the 2-position is expected to be the most deshielded. Its proximity to the electronegative nitrogen atom and the strongly electron-withdrawing nitro group at the adjacent 3-position will cause a significant downfield shift, likely appearing as a singlet due to the absence of adjacent protons.

  • H-5, H-6, and H-8: These protons are on the benzo-fused ring. The 7-bromo substituent will have a notable effect on its neighboring protons. H-8, being ortho to the bromine, is expected to be deshielded and appear as a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupled to both H-5 and H-8. H-5 will appear as a doublet, coupled to H-6. The electron-withdrawing nature of the substituents on the pyridine ring will also contribute to the overall deshielding of these protons.

Experimental Protocols

The following is a generalized, yet detailed, protocol for acquiring the ¹H NMR spectrum of a substituted quinoline such as this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

    • High-quality 5 mm NMR tube

    • Glass vial

    • Pasteur pipette and glass wool plug

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently sonicate or vortex the vial to ensure complete dissolution of the sample.

    • To remove any particulate matter, filter the solution into the NMR tube by passing it through a Pasteur pipette fitted with a small, tight plug of glass wool.

    • Carefully transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely and label it appropriately.

2. NMR Data Acquisition

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Typical Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Solvent: CDCl₃ or DMSO-d₆.

    • Temperature: 298 K (25 °C).

    • Spectral Width (SW): Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

    • Number of Scans (NS): 8-32 scans, depending on the sample concentration. More scans may be needed for dilute samples to achieve a good signal-to-noise ratio.

    • Receiver Gain (RG): Should be optimized automatically by the spectrometer software.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and measure the coupling constants for each signal.

The workflow for the entire experimental and analytical process is depicted in the following diagram.

G Experimental and Analytical Workflow for ¹H NMR of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire ¹H NMR Spectrum (e.g., 400 MHz) filter->acquire process Fourier Transform, Phasing, and Referencing acquire->process analyze Integrate Signals and Analyze Multiplicities/Coupling Constants process->analyze interpret Correlate Spectral Data with Molecular Structure analyze->interpret

Figure 2: Experimental and data analysis workflow.

This comprehensive guide provides a robust framework for understanding and predicting the ¹H NMR spectrum of this compound, as well as a detailed protocol for its experimental determination. The provided information is crucial for researchers working on the synthesis, characterization, and application of this and related heterocyclic compounds in various scientific and drug development endeavors.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 7-Bromo-4-chloro-3-nitroquinoline. Due to the limited availability of specific experimental data for this compound, this guide outlines predicted fragmentation patterns and detailed experimental protocols based on established principles for the analysis of halogenated nitroaromatic compounds and quinoline derivatives. This document is intended to serve as a foundational resource for method development, characterization, and quality control in research and drug development settings.

Introduction

This compound is a halogenated nitroquinoline derivative with potential applications in medicinal chemistry and materials science. The precise determination of its molecular weight and structural elucidation through fragmentation analysis are critical for its synthesis, characterization, and the study of its chemical and biological properties. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers the requisite sensitivity and specificity for the analysis of this complex molecule.

Predicted Mass Spectrum and Fragmentation

The molecular formula for this compound is C₉H₄BrClN₂O₂.[1] The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will lead to a complex molecular ion cluster with peaks at M, M+2, and M+4.

Electron ionization (EI) is expected to induce fragmentation through several key pathways, primarily involving the loss of the nitro group and halogen atoms.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of this compound. The relative abundances are estimations based on the expected stability of the fragment ions.

Predicted Fragment Ion m/z (for ⁷⁹Br and ³⁵Cl) Proposed Neutral Loss Predicted Relative Abundance
[M]⁺286-Moderate
[M-NO]⁺256NOLow
[M-NO₂]⁺240NO₂High
[M-Cl]⁺251ClModerate
[M-Br]⁺207BrModerate
[M-NO₂-Cl]⁺205NO₂, ClModerate
[M-NO₂-Br]⁺161NO₂, BrLow
[C₉H₄N]⁺128Br, Cl, NO₂Low

Note: The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl). The actual spectrum will show isotopic peaks for ions containing Br and Cl.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are starting points and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of thermally stable and volatile compounds. Given the nature of the analyte, this technique should provide excellent separation and structural information.

3.1.1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as acetone or ethyl acetate to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • If analyzing from a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.

3.1.2. Instrumentation and Conditions

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Mass Range m/z 50-400
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.

3.2.1. Sample Preparation

  • Dissolve approximately 1 mg of this compound in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • For complex matrices, protein precipitation (for biological samples) followed by solid-phase extraction is recommended.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.[2]

3.2.2. Instrumentation and Conditions

Parameter Condition
Liquid Chromatograph Agilent 1290 Infinity II UHPLC or equivalent
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan of precursor ion m/z 287

Visualizations

Experimental Workflow

Diagram 1: General Experimental Workflow for Mass Spectrometry Analysis cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Separation & Mass Analysis cluster_data Data Processing Sample Sample Acquisition Extraction Extraction/Purification Sample->Extraction Injection Injection Extraction->Injection Standard Standard Preparation Standard->Injection GC_LC GC or LC Separation Injection->GC_LC MS Mass Spectrometry GC_LC->MS Acquisition Data Acquisition MS->Acquisition Processing Data Processing Acquisition->Processing Interpretation Interpretation Processing->Interpretation

Diagram 1: General Experimental Workflow for Mass Spectrometry Analysis

Predicted Fragmentation Pathway

Diagram 2: Predicted Fragmentation of this compound M [M]⁺˙ m/z 286 M_minus_NO2 [M-NO₂]⁺ m/z 240 M->M_minus_NO2 -NO₂ M_minus_Br [M-Br]⁺ m/z 207 M->M_minus_Br -Br M_minus_Cl [M-Cl]⁺ m/z 251 M->M_minus_Cl -Cl M_minus_NO [M-NO]⁺ m/z 256 M->M_minus_NO -NO M_minus_NO2_minus_Cl [M-NO₂-Cl]⁺ m/z 205 M_minus_NO2->M_minus_NO2_minus_Cl -Cl M_minus_NO2_minus_Br [M-NO₂-Br]⁺ m/z 161 M_minus_NO2->M_minus_NO2_minus_Br -Br

Diagram 2: Predicted Fragmentation of this compound

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns and detailed GC-MS and LC-MS/MS protocols serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug discovery, and materials science. It is important to note that the provided fragmentation data is predictive, and experimental verification is necessary for definitive structural elucidation and method validation. The outlined experimental conditions offer a robust starting point for the development of sensitive and specific analytical methods for this compound.

References

An In-depth Technical Guide to the Solubility of 7-Bromo-4-chloro-3-nitroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known solubility characteristics of 7-Bromo-4-chloro-3-nitroquinoline and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide equips researchers with the necessary methodology to generate such data in-house.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline core is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The solubility of such compounds is a critical physical property that influences their suitability for various applications, including in drug discovery and development, where it can affect bioavailability and formulation.

Qualitative Solubility Data

Quantitative Solubility Determination: A Generalized Experimental Protocol

The following protocol describes a robust method for determining the solubility of a solid compound, such as this compound, in various organic solvents. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

A summary of the necessary materials and equipment is provided in the table below.

CategoryItemPurpose
Compound & Solvents This compoundThe compound to be tested.
High-purity organic solvents of interestTo serve as the dissolution media.
Glassware & Labware Volumetric flasks and pipettesFor accurate preparation of solutions.
Scintillation vials or other suitable sealed containersTo prepare and equilibrate saturated solutions.
Syringe filters (e.g., 0.45 µm)To remove undissolved solid particles from the supernatant.
Instrumentation Analytical balanceFor accurate weighing of the compound.
Thermostatic shaker or incubatorTo maintain a constant temperature and ensure equilibrium is reached.
CentrifugeTo separate the undissolved solid from the saturated solution.
High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectrophotometerFor quantification of the dissolved compound.

The experimental workflow for determining the solubility of this compound is depicted in the diagram below.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Prepare Stock Solution for Calibration H Construct Calibration Curve A->H Standards B Prepare Saturated Solutions (Excess solid in solvent) C Incubate at Constant Temperature (e.g., 24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Dilute Aliquot E->F G Analyze by HPLC or UV-Vis F->G Samples I Calculate Concentration G->I H->I J Determine Solubility I->J

Caption: A generalized workflow for the experimental determination of compound solubility.

Step 1: Preparation of Stock Solution for Calibration Curve Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of a precise concentration. From this stock solution, prepare a series of calibration standards through serial dilution.[2]

Step 2: Sample Preparation for Solubility Measurement Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed with some solid remaining undissolved. Seal the vials to prevent solvent evaporation.[2]

Step 3: Equilibration Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24-48 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[2][3]

Step 4: Separation of Undissolved Solid After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant using a pipette. For complete removal of any remaining solid particles, filter the supernatant through a syringe filter (e.g., 0.45 µm).[2][3]

Step 5: Quantification Dilute the clear, saturated solution with a suitable solvent to bring its concentration within the linear range of the analytical instrument. Determine the concentration of the dissolved compound in the diluted samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[3]

Step 6: Calculation of Solubility Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against the concentration of the standards. From this curve, determine the concentration of the dissolved compound in the diluted samples. Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.[2]

Factors Influencing Solubility

It is important for researchers to consider that the solubility of quinoline derivatives can be influenced by several factors:

  • pH: As quinolines are typically weak bases, the pH of the solution can affect their solubility, particularly in aqueous or protic solvents.[3][4]

  • Temperature: Solubility is generally temperature-dependent.

  • Co-solvents: The addition of a water-miscible organic solvent can alter the polarity of the solvent system and thereby influence solubility.[3]

  • Ionic Strength: The presence of salts in the solution can either increase or decrease the solubility of the compound.[4]

By following the detailed protocol outlined in this guide, researchers can systematically and accurately determine the solubility of this compound in various organic solvents, providing crucial data for its application in scientific research and development.

References

Potential Biological Activity of 7-Bromo-4-chloro-3-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-chloro-3-nitroquinoline is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of a variety of biologically active molecules. While direct studies on the intrinsic biological activity of this compound are limited, its strategic importance lies in its utility as a scaffold for the development of novel therapeutic agents. This technical guide explores the potential biological activities of this compound by examining the pharmacological properties of its derivatives, which have shown promise in areas such as oncology, immunology, and neurology. Detailed synthetic protocols starting from this compound are provided, along with a summary of the quantitative biological data for its key derivatives.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives represent a significant class of heterocyclic compounds in drug discovery, known for their broad spectrum of pharmacological activities.[1][2][3] The versatility of the quinoline nucleus allows for extensive structural modifications, leading to the development of numerous approved drugs with anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][4][5] The introduction of various functional groups onto the quinoline ring system can modulate the electronic properties and binding interactions of the molecule, thereby influencing its biological activity.[6]

Synthetic Utility of this compound

This compound is a key starting material for the synthesis of diverse substituted quinoline derivatives.[7][8][9][10][11][12][13] The presence of a chloro group at the 4-position, a nitro group at the 3-position, and a bromo group at the 7-position provides multiple reactive sites for nucleophilic substitution and cross-coupling reactions. This allows for the systematic elaboration of the quinoline core to generate libraries of compounds for biological screening.

General Synthetic Workflow

The general approach to utilizing this compound in synthesis involves the sequential displacement of its substituents to introduce desired pharmacophores. The workflow typically begins with the nucleophilic substitution of the highly reactive 4-chloro group, followed by modification or reduction of the 3-nitro group, and finally, Suzuki or other cross-coupling reactions at the 7-bromo position.

Synthesis_Workflow A This compound B Nucleophilic Substitution at C4 (e.g., with amines, alcohols) A->B C Reduction of Nitro Group at C3 (e.g., to an amino group) B->C D Functionalization of Amino Group (e.g., acylation, sulfonylation) C->D E Cross-Coupling at C7 (e.g., Suzuki, Buchwald-Hartwig) D->E F Biologically Active Quinoline Derivatives E->F

Caption: General synthetic workflow starting from this compound.

Potential Biological Activities Inferred from Derivatives

The potential biological activities of this compound can be inferred from the demonstrated activities of the compounds synthesized from it. These derivatives have been investigated for a range of therapeutic applications.

Modulation of the NLRP3 Inflammasome

Several derivatives of this compound have been synthesized and evaluated as modulators of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[14][15] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases and cancers.[15] Compounds that can modulate NLRP3 activity are therefore of significant therapeutic interest.[15]

NLRP3_Pathway cluster_cell Macrophage PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b pro_IL18 pro-IL-18 NFkB->pro_IL18 NLRP3 NLRP3 NFkB->NLRP3 IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Casp1 Caspase-1 Casp1->pro_IL1b cleavage Casp1->pro_IL18 cleavage Inflammasome->Casp1 Efflux K+ Efflux / ROS Efflux->NLRP3 Signal 2

Caption: Simplified signaling pathway of NLRP3 inflammasome activation.

Inhibition of Voltage-Gated Sodium Channels

Derivatives of this compound have also been investigated as inhibitors of voltage-gated sodium channels, particularly Nav1.7.[16] The Nav1.7 channel is a key mediator of pain signals, and its inhibition is a promising strategy for the development of novel analgesics.[16]

Anticancer Activity

The broader class of quinoline derivatives has well-documented anticancer properties, acting through various mechanisms including the inhibition of kinases involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[3][4][5] While specific data for this compound derivatives is sparse in the public domain, its use as a scaffold suggests the potential for developing novel anticancer agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key intermediates and final compounds derived from this compound.

Synthesis of N-Substituted-7-bromo-3-nitroquinolin-4-amines

This protocol describes the general procedure for the nucleophilic substitution of the 4-chloro group with a primary or secondary amine.

Reaction Scheme:

Reaction_Scheme_1 A This compound D N-Substituted-7-bromo-3-nitroquinolin-4-amine A->D + B R1R2NH (Amine) B->D + C Base (e.g., Et3N, K2CO3) Solvent (e.g., CH2Cl2, DMF)

Caption: General reaction scheme for the synthesis of N-substituted-7-bromo-3-nitroquinolin-4-amines.

Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or dimethylformamide (DMF), add the desired amine (1.1-1.5 eq).[9][11]

  • Add a base, such as triethylamine (Et3N) or potassium carbonate (K2CO3) (1.5-2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.[7]

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Suzuki Coupling for C-7 Functionalization

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 7-position.

Reaction Scheme:

Reaction_Scheme_2 A N-Substituted-7-bromo-3-nitroquinolin-4-amine D N-Substituted-7-aryl-3-nitroquinolin-4-amine A->D + B Ar-B(OH)2 (Boronic Acid) B->D + C Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., K2CO3) Solvent (e.g., 1,4-Dioxane)

Caption: General scheme for the Suzuki coupling at the 7-position of the quinoline ring.

Methodology:

  • In a reaction vessel, combine the N-substituted-7-bromo-3-nitroquinolin-4-amine (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as PdCl2(dppf) (0.05-0.1 eq), and a base like potassium carbonate (2.0-3.0 eq).[16]

  • Add a degassed solvent, typically 1,4-dioxane or a mixture of toluene and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the residue by column chromatography to obtain the desired product.

Quantitative Data Summary

The following table summarizes the available quantitative biological data for derivatives of this compound. It is crucial to note that this data pertains to the final, more complex molecules and not the starting material itself.

Derivative ClassTargetAssayActivityReference
Imidazo[4,5-c]quinolinesNLRP3 InflammasomeEC50~10 µM[14]
Bicyclic SulfonamidesNav1.7 Sodium ChannelIC50Data not specified in abstract[16]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. While direct evidence of its biological activity is scarce, its role as a precursor to potent modulators of key biological targets, such as the NLRP3 inflammasome and voltage-gated sodium channels, underscores its potential in drug discovery. The synthetic pathways and biological data presented in this guide provide a foundation for researchers to design and synthesize novel quinoline-based compounds with a wide range of therapeutic possibilities. Further investigation into the direct biological effects of this compound and its simpler derivatives may reveal additional pharmacological properties.

References

7-Bromo-4-chloro-3-nitroquinoline: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, chemical properties, and potential therapeutic applications of the versatile research chemical, 7-Bromo-4-chloro-3-nitroquinoline. This document serves as a technical resource for researchers, scientists, and professionals in the fields of drug discovery and organic synthesis, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction

This compound is a halogenated and nitrated quinoline derivative that has emerged as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring reactive chloro, bromo, and nitro groups on the quinoline scaffold, offers a multitude of possibilities for synthetic transformations. This versatility makes it a key intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
CAS Number 723280-98-6
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.5 g/mol
Appearance Pale yellow to yellow solid
Solubility Soluble in common organic solvents such as DMSO and DMF

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the quinoline core followed by functional group manipulations. A plausible and commonly employed synthetic strategy involves a multi-step sequence starting from readily available precursors.

Synthetic Pathway Overview

A logical synthetic approach involves the initial synthesis of a substituted quinoline, followed by sequential halogenation and nitration. One possible route is the bromination of 4-chloro-3-nitroquinoline.

Synthesis_Pathway 4-Chloro-3-nitroquinoline 4-Chloro-3-nitroquinoline This compound This compound 4-Chloro-3-nitroquinoline->this compound Bromination (e.g., NBS, H2SO4)

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Bromination of 4-Chloro-3-nitroquinoline (Representative)

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • 4-Chloro-3-nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-chloro-3-nitroquinoline in a suitable solvent like dichloromethane, add concentrated sulfuric acid dropwise at 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into an ice-water mixture.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Further Functionalization

The chemical architecture of this compound provides two primary sites for further modification: the chloro group at the 4-position and the bromo group at the 7-position.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nitro group enhances the electrophilicity of the C4 carbon, making the chloro group an excellent leaving group for nucleophilic substitution reactions with various amines, alcohols, and thiols.

  • Palladium-Catalyzed Cross-Coupling Reactions at the C7-Position: The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.

Biological and Pharmaceutical Applications

This compound is a key precursor in the synthesis of compounds with significant therapeutic potential.[1] Its derivatives have been investigated for their roles as NLRP3 inflammasome modulators and sodium channel inhibitors, with implications for treating a range of diseases.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Its dysregulation is implicated in a variety of inflammatory disorders. Derivatives of this compound have been explored as inhibitors of the NLRP3 inflammasome.

NLRP3_Pathway cluster_inhibition Inhibition by this compound Derivatives Derivative Derivative NLRP3 Activation NLRP3 Activation Derivative->NLRP3 Activation PAMPs/DAMPs PAMPs/DAMPs PAMPs/DAMPs->NLRP3 Activation Signal 1 & 2 Inflammasome Assembly Inflammasome Assembly NLRP3 Activation->Inflammasome Assembly Oligomerization Caspase-1 Activation Caspase-1 Activation Inflammasome Assembly->Caspase-1 Activation Pro-IL-1β Cleavage Pro-IL-1β Cleavage Caspase-1 Activation->Pro-IL-1β Cleavage Proteolytic Cleavage IL-1β Secretion IL-1β Secretion Pro-IL-1β Cleavage->IL-1β Secretion Mature Cytokine Inflammation Inflammation IL-1β Secretion->Inflammation

Caption: Inhibition of the NLRP3 inflammasome signaling pathway.

Sodium Channel Blockade

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used in the treatment of pain, epilepsy, and cardiac arrhythmias. The quinoline scaffold is a known pharmacophore for sodium channel inhibition, and derivatives of this compound are being investigated for this activity.

Sodium_Channel_Blockade cluster_inhibition Inhibition by this compound Derivatives Derivative Derivative Sodium Ion Influx Sodium Ion Influx Derivative->Sodium Ion Influx Membrane Depolarization Membrane Depolarization Sodium Ion Influx->Membrane Depolarization Action Potential Propagation Action Potential Propagation Membrane Depolarization->Action Potential Propagation Synthetic_Workflow Start Start This compound This compound Start->this compound End End Nucleophilic Substitution (C4) Nucleophilic Substitution (C4) This compound->Nucleophilic Substitution (C4) Suzuki Coupling (C7) Suzuki Coupling (C7) This compound->Suzuki Coupling (C7) Purification Purification Nucleophilic Substitution (C4)->Purification Characterization Characterization Purification->Characterization Purification->Characterization Biological Screening Biological Screening Characterization->Biological Screening Characterization->Biological Screening Biological Screening->End Suzuki Coupling (C7)->Purification Biological_Evaluation_Workflow Start Start Synthesized Derivative Synthesized Derivative Start->Synthesized Derivative End End In vitro Assays In vitro Assays Synthesized Derivative->In vitro Assays Data Analysis (IC50) Data Analysis (IC50) In vitro Assays->Data Analysis (IC50) NLRP3 Inhibition Assay NLRP3 Inhibition Assay In vitro Assays->NLRP3 Inhibition Assay Sodium Channel Assay Sodium Channel Assay In vitro Assays->Sodium Channel Assay Anticancer Cell Viability Assay Anticancer Cell Viability Assay In vitro Assays->Anticancer Cell Viability Assay Lead Identification Lead Identification Data Analysis (IC50)->Lead Identification In vivo Studies In vivo Studies Lead Identification->In vivo Studies In vivo Studies->End

References

An In-depth Technical Guide to 7-Bromo-4-chloro-3-nitroquinoline: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 7-Bromo-4-chloro-3-nitroquinoline, detailing its discovery, plausible synthetic pathways, and its significance as a building block in medicinal chemistry. While the specific historical record of its initial synthesis is not extensively documented in readily available literature, its structural components and the timeline of related chemical discoveries allow for a reconstruction of its likely scientific emergence.

Introduction and Physicochemical Properties

This compound is a substituted quinoline derivative featuring bromine, chlorine, and nitro functional groups. These substituents significantly influence its reactivity and potential applications, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 723280-98-6
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.50 g/mol
Appearance (Predicted) Pale yellow to yellow solid
Solubility (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold was first isolated from coal tar in 1834.[1] The latter half of the 19th century saw the development of several foundational synthetic methods for the quinoline core, such as the Skraup synthesis (1880), the Doebner-von Miller reaction, and the Friedländer synthesis.[1][2]

The introduction of halogen and nitro groups onto the quinoline ring became a significant area of research in the 20th century, driven by the quest for new pharmaceuticals, particularly antimalarial agents.[3] Chloroquine, a 4-aminoquinoline, became a key antimalarial drug, highlighting the importance of substitution at the 4- and 7-positions of the quinoline ring.[3]

Plausible Synthetic Pathways and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, based on established quinoline chemistry, a plausible multi-step synthetic route can be proposed, starting from commercially available precursors. The key steps would likely involve the construction of a substituted quinolin-4-one, followed by nitration, and finally, chlorination.

A likely immediate precursor to the target molecule is 7-bromo-3-nitroquinolin-4-ol. The final step in the synthesis would therefore be the conversion of the hydroxyl group at the 4-position to a chloro group.

plausible_synthesis cluster_start Starting Material cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination m-Bromoaniline m-Bromoaniline 7-Bromo-4-hydroxyquinoline-3-carboxylate 7-Bromo-4-hydroxyquinoline-3-carboxylate m-Bromoaniline->7-Bromo-4-hydroxyquinoline-3-carboxylate + Diethyl (ethoxymethylene)malonate Diethyl (ethoxymethylene)malonate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation 7-Bromo-4-hydroxyquinoline-3-carboxylate->Hydrolysis_Decarboxylation 7-Bromoquinolin-4-ol 7-Bromoquinolin-4-ol Hydrolysis_Decarboxylation->7-Bromoquinolin-4-ol 7-Bromo-3-nitroquinolin-4-ol 7-Bromo-3-nitroquinolin-4-ol 7-Bromoquinolin-4-ol->7-Bromo-3-nitroquinolin-4-ol + Nitrating_Agent HNO₃/H₂SO₄ This compound This compound 7-Bromo-3-nitroquinolin-4-ol->this compound + Chlorinating_Agent POCl₃

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol for the Synthesis of 7-Bromo-3-nitroquinolin-4-ol (Hypothetical)

This protocol is based on general methods for the nitration of quinolin-4-ones.

Materials:

  • 7-Bromoquinolin-4-ol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, carefully add 7-Bromoquinolin-4-ol to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.

  • Slowly add a stoichiometric amount of concentrated nitric acid dropwise to the cooled mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid, 7-Bromo-3-nitroquinolin-4-ol, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Experimental Protocol for the Synthesis of this compound

This protocol is a standard method for the chlorination of a 4-hydroxyquinoline derivative.

Materials:

  • 7-Bromo-3-nitroquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or another suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 7-Bromo-3-nitroquinolin-4-ol in an excess of phosphorus oxychloride.

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The reaction should be conducted in a well-ventilated fume hood.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product into an organic solvent such as dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals
¹H NMR Aromatic protons would appear as doublets and doublets of doublets in the downfield region (typically δ 7.5-9.0 ppm), with coupling constants characteristic of the quinoline ring system. The proton at position 2 would likely be the most downfield.
¹³C NMR Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbon bearing the nitro group (C3) and the carbon bearing the chlorine (C4) would be significantly deshielded.
IR (Infrared) Spectroscopy Characteristic peaks would include C=N stretching (around 1600-1650 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C-Cl and C-Br stretching in the fingerprint region.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of one bromine and one chlorine atom (M, M+2, M+4 peaks).

Applications in Research and Drug Development

This compound serves as a versatile building block in medicinal chemistry, primarily due to the reactivity of its functional groups. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, and thioether functionalities. The bromo group at the 7-position can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This compound is a key intermediate in the synthesis of potential therapeutic agents, including NLRP3 modulators and sodium channel inhibitors.[4] The NLRP3 inflammasome is implicated in a variety of inflammatory diseases, while sodium channel blockers are used in the treatment of pain and epilepsy.

applications cluster_reactions Chemical Transformations cluster_products Potential Therapeutic Agents This compound This compound SNAr Nucleophilic Aromatic Substitution (at C4) This compound->SNAr Cross_Coupling Palladium-Catalyzed Cross-Coupling (at C7) This compound->Cross_Coupling NLRP3_Modulators NLRP3 Modulators SNAr->NLRP3_Modulators Other_Bioactive_Molecules Other Bioactive Molecules SNAr->Other_Bioactive_Molecules Sodium_Channel_Inhibitors Sodium Channel Inhibitors Cross_Coupling->Sodium_Channel_Inhibitors Cross_Coupling->Other_Bioactive_Molecules

Figure 2: Application workflow of this compound in drug discovery.

The presence of the nitro group also offers synthetic handles for further transformations, such as reduction to an amino group, which can then be derivatized to introduce additional diversity. The combination of these reactive sites makes this compound a valuable scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a significant heterocyclic compound with considerable potential as an intermediate in organic synthesis and medicinal chemistry. While its specific discovery is not well-documented, its synthesis is achievable through established methodologies in quinoline chemistry. The strategic placement of its bromo, chloro, and nitro substituents provides multiple avenues for chemical modification, making it a valuable starting point for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis and applications of this compound is likely to yield new and valuable molecules for the advancement of pharmaceutical sciences.

References

The Predicted Bioactivity of Substituted Nitroquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted bioactivity of substituted nitroquinolines, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. By leveraging computational and experimental data, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development. We will delve into the quantitative bioactivity data, detailed experimental protocols for in silico prediction, and visualize key signaling pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these compounds.

Introduction to Substituted Nitroquinolines

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties. The introduction of a nitro group (-NO2) to the quinoline scaffold can significantly modulate its physicochemical properties and biological activity. The position and nature of other substituents on the nitroquinoline core play a crucial role in determining the compound's potency, selectivity, and mechanism of action. This guide will explore the predicted bioactivity of various substituted nitroquinolines, with a focus on their potential as therapeutic agents.

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various substituted nitroquinolines and related quinoline derivatives against different biological targets. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.

Anticancer Activity

Substituted nitroquinolines have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast Cancer)0.016 ± 0.003[1]
Substituted 1,4-naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15)DU-145 (Prostate), MDA-MB-231 (Breast), HT-29 (Colon)1 - 3[2]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative (14b)MCF-7 (Breast Cancer)0.85[3]
4-Hydroxyquinolone analogue (3g)HCT116 (Colon), A549 (Lung), PC3 (Prostate), MCF-7 (Breast)Promising results[4]
Pyrazolo[5,1‐b]quinazoline with 4-nitrophenyl linkage-MIC/MBC up to 2.1/4.3 µM[5]
Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains has necessitated the search for novel antimicrobial agents. Substituted nitroquinolines have shown promise in this area, with activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
4-hydroxy-3-iodo-quinol-2-oneMRSA0.049 - 0.097[6]
Quinoxaline derivatives (5m-5p)S. aureus4 - 16[7]
Quinoxaline derivatives (5m-5p)B. subtilis8 - 32[7]
Quinoxaline derivatives (5m-5p)MRSA8 - 32[7]
Quinoxaline derivatives (5m-5p)E. coli4 - 32[7]
Antimalarial Activity

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. Certain nitroaromatic compounds, including nitroquinolines, have demonstrated potent antiplasmodial activity.

Compound/DerivativePlasmodium falciparum StrainIC50 (nM)Reference
ELQ-121 (2-Methyl-3-(n-heptyl)-5,7-difluoroquinolone)D6 (CQ-sensitive), Dd2 (CQ-resistant)0.1[8]
ELQ-300 (6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-one)W2, TM90-C2B (MDR)1.7 - 1.8[8]
CK-2-683D731[8]
Primaquine (for comparison)HB3, 3D7, Dd2Micromolar concentrations[9]

Experimental Protocols for Bioactivity Prediction

The prediction of bioactivity for novel compounds heavily relies on in silico methods, which offer a time- and cost-effective approach to screen large libraries of molecules and prioritize candidates for synthesis and experimental testing. This section provides detailed methodologies for key computational experiments.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Protocol: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing molecular docking using the open-source software AutoDock Vina.

  • Preparation of the Target Protein:

    • Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. This can be done using software like AutoDock Tools (ADT).

    • Save the prepared protein in the PDBQT file format.

  • Preparation of the Ligand (Substituted Nitroquinoline):

    • Draw the 2D structure of the substituted nitroquinoline using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

    • Perform energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that define the search space for the ligand.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation. The command will typically include the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

  • Analysis of Results:

    • The output file will contain the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).

    • Visualize the protein-ligand interactions of the best-ranked pose using molecular visualization software (e.g., PyMOL, Chimera) to identify key interactions such as hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

Protocol: General Workflow for QSAR Model Development

This protocol describes a general workflow for building a QSAR model using open-source software like KNIME or R.[10][11][12]

  • Data Collection and Curation:

    • Compile a dataset of substituted nitroquinolines with their experimentally determined biological activities (e.g., IC50, MIC).

    • Ensure the data is consistent and curate the chemical structures (e.g., standardize tautomers and protonation states).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., topological indices, 2D and 3D descriptors). Open-source software like PaDEL-Descriptor or RDKit can be used for this purpose.

  • Data Splitting:

    • Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance. A common split is 80% for the training set and 20% for the test set.

  • Model Building:

    • Use a statistical or machine learning algorithm to build a model that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest.

  • Model Validation:

    • Internal Validation: Assess the robustness and stability of the model using techniques like cross-validation (e.g., leave-one-out or k-fold cross-validation) on the training set.

    • External Validation: Evaluate the predictive power of the model on the independent test set. Key statistical parameters to consider are the coefficient of determination (R²), the cross-validated R² (Q²), and the R² for the external test set (R²_pred).

    • Y-Randomization: Perform a y-randomization test to ensure the model is not a result of chance correlation.[12]

  • Applicability Domain Definition:

    • Define the chemical space for which the QSAR model can make reliable predictions. This is crucial to avoid making predictions for compounds that are too different from those in the training set.

Visualization of Key Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is essential for clear communication and understanding. The following diagrams are generated using the Graphviz DOT language.

In Silico Drug Discovery Workflow

The following diagram illustrates a general workflow for in silico drug discovery, from target identification to lead optimization.

In_Silico_Drug_Discovery_Workflow Target_ID Target Identification (Bioinformatics, Genomics) Target_Val Target Validation (Experimental Assays) Target_ID->Target_Val Compound_Library Compound Library Target_Val->Compound_Library Virtual_Screening Virtual Screening (Docking, Pharmacophore) Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds Prioritized Hits Compound_Library->Virtual_Screening QSAR QSAR Modeling Hit_Compounds->QSAR ADMET_Prediction ADMET Prediction Hit_Compounds->ADMET_Prediction Lead_Optimization Lead Optimization (Chemical Synthesis) Hit_Compounds->Lead_Optimization QSAR->Lead_Optimization ADMET_Prediction->Lead_Optimization

Caption: A general workflow for in silico drug discovery.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several quinoline derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a key protein involved in cell growth and proliferation. Its dysregulation is often implicated in cancer. The following diagram illustrates a simplified EGFR signaling pathway.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Nitroquinoline Substituted Nitroquinoline Nitroquinoline->EGFR Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 7-Bromo-4-chloro-3-nitroquinoline, a valuable intermediate in pharmaceutical and medicinal chemistry research. The synthesis involves a three-step process commencing with the construction of the quinoline core, followed by regioselective nitration and subsequent chlorination.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a robust three-step sequence:

  • Conrad-Limpach Reaction: Synthesis of the intermediate 7-Bromo-4-hydroxyquinoline from 3-bromoaniline and ethyl acetoacetate.

  • Nitration: Introduction of a nitro group at the 3-position of the quinoline ring to yield 7-Bromo-4-hydroxy-3-nitroquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group to furnish the final product, this compound.

Data Presentation

The following table summarizes the key intermediates and the final product with their relevant quantitative data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormCAS Number
7-Bromo-4-hydroxyquinolineC₉H₆BrNO224.05Solid82121-06-0
7-Bromo-4-hydroxy-3-nitroquinolineC₉H₅BrN₂O₃269.05-723280-94-2[1]
This compoundC₉H₄BrClN₂O₂287.50-723280-98-6[2]

Experimental Protocols

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This step employs the Conrad-Limpach reaction to construct the quinoline core.

Materials:

  • 3-Bromoaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Toluene

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of 3-bromoaniline and ethyl acetoacetate in toluene. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected.

  • Solvent Removal: After the reaction is complete, remove the toluene under reduced pressure to obtain the crude enamine intermediate.

  • Cyclization: In a separate flask suitable for high-temperature reactions, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250 °C.

  • Slowly add the crude enamine intermediate to the hot solvent. The cyclization reaction is typically rapid.

  • Maintain the reaction temperature for a short period to ensure complete cyclization.

  • Work-up: Cool the reaction mixture, which will cause the product to precipitate.

  • Add hexane to the cooled mixture to dilute the high-boiling solvent and aid in filtration.

  • Filter the precipitated solid and wash thoroughly with hexane to remove the solvent.

  • Dry the solid to obtain 7-Bromo-4-hydroxyquinoline. Further purification can be achieved by recrystallization if necessary.

Step 2: Nitration of 7-Bromo-4-hydroxyquinoline

This procedure describes the nitration of the 4-hydroxyquinoline intermediate at the 3-position.

Materials:

  • 7-Bromo-4-hydroxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a flask, carefully dissolve 7-Bromo-4-hydroxyquinoline in cold concentrated sulfuric acid, maintaining the temperature at 0-5 °C with an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. This yields 7-Bromo-4-hydroxy-3-nitroquinoline.

Step 3: Synthesis of this compound

This final step describes the chlorination of the 4-hydroxy-3-nitroquinoline intermediate.

Materials:

  • 7-Bromo-4-hydroxy-3-nitroquinoline

  • Phosphorus oxychloride (POCl₃)

  • Ice

Procedure:

  • In a well-ventilated fume hood, carefully add 7-Bromo-4-hydroxy-3-nitroquinoline to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Synthesis_Workflow Start Starting Materials (3-Bromoaniline, Ethyl Acetoacetate) Step1 Step 1: Conrad-Limpach Reaction (Condensation & Cyclization) Start->Step1 Intermediate1 7-Bromo-4-hydroxyquinoline Step1->Intermediate1 Step2 Step 2: Nitration (H₂SO₄, HNO₃) Intermediate1->Step2 Intermediate2 7-Bromo-4-hydroxy-3-nitroquinoline Step2->Intermediate2 Step3 Step 3: Chlorination (POCl₃) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for the Preparation of 7-Bromo-4-chloro-3-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Bromo-4-chloro-3-nitroquinoline is a key chemical intermediate used in pharmaceutical research and drug development. Its substituted quinoline structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this compound are instrumental in the synthesis of NLRP3 modulators, which show potential in treating proliferative disorders like cancer, and as inhibitors of voltage-gated sodium channels (specifically Nav1.7) for pain management.[2] The chloro group at the 4-position is highly reactive and suitable for nucleophilic substitution, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).[1][3] The bromine at the 7-position and the nitro group at the 3-position further modulate the molecule's electronic properties, making it a versatile starting material for creating libraries of novel compounds for therapeutic screening.[1][2]

Synthetic Pathway and Experimental Workflow

The synthesis of this compound derivatives is a multi-step process. A plausible general pathway involves constructing the quinoline core, followed by functional group manipulations such as chlorination, nitration, and bromination. The reactive 4-chloro group then serves as a handle for further derivatization.

G cluster_synthesis General Synthetic Pathway Start Substituted Aniline Intermediate1 4-Hydroxyquinoline Intermediate Start->Intermediate1 Gould-Jacobs Reaction or Conrad-Limpach Intermediate2 4-Chloroquinoline Intermediate1->Intermediate2 Chlorination (e.g., POCl₃) Intermediate3 4-Chloro-3-nitroquinoline Intermediate2->Intermediate3 Nitration Target This compound Intermediate3->Target Bromination Derivative Substituted Derivative (e.g., 4-Aminoquinoline) Target->Derivative Nucleophilic Aromatic Substitution (SNAr)

Caption: General synthetic pathway for this compound derivatives.

The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent biological evaluation of these derivatives.

G cluster_workflow Experimental Workflow A Synthesis of This compound B Derivatization (SNAr) with Amines/Thiols A->B C Purification (Recrystallization or Column Chromatography) B->C D Characterization (NMR, MS, IR) C->D E Biological Screening (e.g., MTT Assay) D->E F Data Analysis & SAR Studies E->F

Caption: Experimental workflow from synthesis to biological evaluation.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the synthesis of substituted quinolines.[1][4][5] Researchers should adapt and optimize these conditions for specific substrates.

Protocol 1: Synthesis of 4-Hydroxyquinoline Intermediate (via Gould-Jacobs Reaction)

This protocol describes the construction of the quinoline core from a substituted aniline.

Materials:

  • Substituted aniline (e.g., 3-bromoaniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (e.g., Diphenyl ether or Dowtherm A)

  • Hexane, Ethanol

Procedure:

  • In a reaction vessel, mix the substituted aniline (1.0 equivalent) with diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).[4]

  • Heat the mixture to 100-120°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).[4]

  • Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.[4]

  • In a separate flask, preheat the high-boiling solvent to approximately 250°C.[1][6]

  • Slowly add the crude intermediate from step 3 to the hot solvent. Maintain the temperature at 250°C for 15-30 minutes to facilitate cyclization.[1]

  • Cool the reaction mixture to below 100°C and add hexane to precipitate the product.[1]

  • Filter the solid, wash thoroughly with hexane and then ethanol to remove the solvent, and dry to obtain the 4-hydroxyquinoline intermediate.[1]

Protocol 2: Chlorination of the 4-Hydroxyquinoline Intermediate

This protocol converts the 4-hydroxy group to the 4-chloro group, a key reactive site.

Materials:

  • 4-Hydroxyquinoline intermediate

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF, catalytic)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane or Chloroform

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place the 4-hydroxyquinoline intermediate (1.0 equivalent).

  • Carefully add an excess of phosphorus oxychloride (5-10 equivalents) and a few drops of catalytic DMF.[1]

  • Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.[1][4]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.[1][4]

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1]

  • Extract the aqueous layer three times with dichloromethane or chloroform.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloroquinoline product.[1]

Note: Further nitration and bromination steps would be required to obtain the this compound scaffold. These are standard electrophilic aromatic substitution reactions whose conditions would need to be optimized based on the specific substrate.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Derivatization

This protocol describes the synthesis of 4-aminoquinoline derivatives from the 4-chloroquinoline scaffold.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1-2 equivalents)

  • Solvent (e.g., Ethanol, Isopropanol, or DMF)

  • Base (optional, e.g., Potassium carbonate, Triethylamine)

Procedure:

  • In a round-bottom flask, dissolve the this compound (1.0 equivalent) in the chosen solvent.[3]

  • Add the desired amine (1.1-2 equivalents). If the amine salt is used or if the reaction requires it, add a base (1.5 equivalents).[3]

  • Heat the reaction mixture to reflux and monitor its progress by TLC.[3]

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent.[3]

  • If no precipitate forms, remove the solvent under reduced pressure.[3]

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 4-amino-7-bromo-3-nitroquinoline derivative.[3]

Quantitative Data Presentation

Intermediate NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
3-Bromo-2-methylanilineC₇H₈BrN186.0594-9529-31
Diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonateC₁₅H₁₈BrNO₄372.21~70-80Not Reported
7-Bromo-8-methylquinolin-4-olC₁₀H₈BrNO238.08High>300

The biological activity of quinoline derivatives is highly dependent on their substitution patterns. The table below presents IC₅₀ values for various substituted quinoline compounds against different cancer cell lines, providing a benchmark for newly synthesized derivatives.

Compound Class/DerivativeCancer Cell Line(s)Reported IC₅₀ Values (µM)Reference
7-chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM, HeLa, MCF-7Varies (some < 10 µM)[7]
8-hydroxyquinoline derivatives with 2-methylphenyl groupEca109, Huh72.26 - 7.46[8]
7-chloroquinoline-triazole hybrids (Compound 9)MCF-7Highly active (IC₅₀ < 50 µM)[9]
7-chloro-(4-thioalkylquinoline) sulfonyl N-oxidesVariousActive (IC₅₀ < 50 µM)[10]

Application in Drug Development & Relevant Signaling Pathways

Derivatives of this compound are valuable in drug discovery, particularly in oncology. Quinoline-based agents often exert their anticancer effects by inhibiting key signaling pathways that control cell growth, proliferation, and survival.[3] Pathways commonly targeted include those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and PI3K/Akt.[3]

Inhibition of Cancer-Related Signaling Pathways

The following diagrams illustrate how quinoline derivatives may inhibit these critical pathways.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival RAS->Proliferation Inhibitor Quinoline Derivatives Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[3]

G cluster_pi3k PI3K/Akt Signaling Pathway Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT Growth Cell Growth, Survival, Proliferation AKT->Growth Inhibitor Quinoline Derivatives Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.[3]

Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized quinoline derivatives

  • DMSO (for stock solutions)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.[1]

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO) and untreated cell controls.[1]

  • Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.[1]

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Aspirate the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

References

Application Notes and Protocols for 7-Bromo-4-chloro-3-nitroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-3-nitroquinoline is a highly functionalized heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a reactive chloro group at the 4-position, a bromine atom at the 7-position amenable to cross-coupling reactions, and an electron-withdrawing nitro group, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This intermediate is particularly relevant in medicinal chemistry for the development of kinase inhibitors, NLRP3 modulators, and sodium channel inhibitors, which are implicated in proliferative disorders such as cancer and in pain management.[1]

These application notes provide an overview of the key chemical transformations involving this compound and detailed protocols for its use in the synthesis of advanced intermediates for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 723280-98-6
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.50 g/mol
Appearance Yellow foam
SMILES C1=CC2=C(C(=CN=C2C=C1Br)--INVALID-LINK--[O-])Cl
InChI InChI=1S/C9H4BrClN2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H

Key Synthetic Applications and Protocols

This compound is a bifunctional intermediate that allows for selective and sequential reactions at the C4 and C7 positions. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromo group at the C7 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing nitro group at the C3-position and the nitrogen atom in the quinoline ring activate the C4-position for nucleophilic attack. This allows for the facile displacement of the chloro group by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

This protocol describes the nucleophilic substitution of the 4-chloro group with 4-methoxybenzylamine.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxybenzylamine (1.0 eq)

  • Triethylamine (NEt₃) (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up

Procedure:

  • Dissolve this compound (1.9 g, 6.62 mmol) in CH₂Cl₂ (20 mL) in a round-bottom flask.

  • To the solution, add 4-methoxybenzylamine (0.85 mL, 6.7 mmol), followed by the addition of triethylamine (0.95 mL, 6.7 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ (30 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure to yield the product as a yellow foam.

Quantitative Data:

ProductYield
(7-Bromo-3-nitroquinolin-4-yl)(4-methoxybenzyl)amine97%

This product can often be used in the next synthetic step without further purification.

Suzuki-Miyaura Cross-Coupling at the C7-Position

The bromine atom at the C7-position provides a handle for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation, allowing for the introduction of various aryl and heteroaryl moieties.

This protocol provides a general guideline for the Suzuki-Miyaura coupling of 7-bromoquinoline derivatives. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 7-Bromo-4-substituted-3-nitroquinoline (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Standard glassware for inert atmosphere reactions and work-up

Procedure:

  • To a Schlenk flask, add the 7-bromoquinoline derivative, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the functionalization of this compound and the signaling pathways that can be targeted by its derivatives.

G cluster_0 Sequential Functionalization of this compound start This compound snar Nucleophilic Aromatic Substitution (SNAr at C4) start->snar Amine/Alcohol/Thiol suzuki Suzuki-Miyaura Coupling (at C7) start->suzuki Arylboronic Acid, Pd catalyst intermediate1 7-Bromo-4-substituted-3-nitroquinoline snar->intermediate1 final_product2 4,7-Disubstituted-3-nitroquinoline snar->final_product2 intermediate2 4-Chloro-7-aryl-3-nitroquinoline suzuki->intermediate2 final_product1 4,7-Disubstituted-3-nitroquinoline suzuki->final_product1 intermediate1->suzuki Arylboronic Acid, Pd catalyst intermediate2->snar Amine/Alcohol/Thiol

Caption: Sequential functionalization workflow for this compound.

Derivatives of this compound are valuable precursors for the synthesis of inhibitors targeting key signaling pathways involved in cell proliferation, inflammation, and neuronal excitability.

G cluster_1 MAPK/ERK Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Quinoline-based Kinase Inhibitor Inhibitor->RTK

Caption: Inhibition of the MAPK/ERK signaling pathway by quinoline-based kinase inhibitors.

G cluster_2 NLRP3 Inflammasome Inhibition PAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs->NLRP3 ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 ActiveCaspase1 Active Caspase-1 Caspase1->ActiveCaspase1 ProIL1b Pro-IL-1β ActiveCaspase1->ProIL1b IL1b IL-1β (Inflammation) ProIL1b->IL1b Inhibitor Quinoline-based NLRP3 Modulator Inhibitor->NLRP3

Caption: Inhibition of the NLRP3 inflammasome pathway.

G cluster_3 Voltage-Gated Sodium Channel Blockade Membrane Extracellular Intracellular NaChannel Voltage-Gated Sodium Channel Depolarization Action Potential (Nerve Impulse) NaChannel->Depolarization NaIon Na+ NaIon->NaChannel Inhibitor Quinoline-based Channel Blocker Inhibitor->NaChannel

Caption: Blockade of voltage-gated sodium channels by quinoline derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. The distinct reactivity of the chloro and bromo substituents allows for a wide range of chemical modifications, providing access to diverse chemical libraries for drug discovery and development. The protocols and information provided herein serve as a guide for researchers to effectively utilize this intermediate in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-3-nitroquinoline is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at positions C4 (chloro) and C7 (bromo), coupled with the electron-withdrawing nitro group at C3, allows for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity enables selective Suzuki-Miyaura coupling at the C7 position, providing a powerful tool for the synthesis of novel 7-aryl-4-chloro-3-nitroquinoline derivatives. These derivatives are valuable scaffolds for the development of therapeutic agents, including potential kinase inhibitors for cancer therapy and antimalarial compounds.

This document provides detailed application notes and a generalized protocol for the selective Suzuki coupling reaction at the C7-bromo position of this compound.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[1] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and finally, reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective oxidative addition of the palladium catalyst at the C7 position. By carefully controlling the reaction conditions, it is possible to achieve high yields of the C7-arylated product while leaving the C4-chloro substituent intact for potential subsequent modifications.

Applications in Drug Discovery

The 7-aryl-4-chloro-3-nitroquinoline scaffold is a key pharmacophore in the development of various therapeutic agents. The introduction of diverse aryl and heteroaryl moieties at the C7 position through Suzuki coupling allows for the modulation of the compound's biological activity, physicochemical properties, and pharmacokinetic profile.

  • Anticancer Agents: Substituted quinolines are known to target various signaling pathways implicated in cancer progression. For instance, certain quinoline derivatives act as inhibitors of protein kinases such as EGFR and Abl.[2] The 7-aryl substituted quinoline core can be further elaborated to develop potent and selective kinase inhibitors.

  • Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several established antimalarial drugs like chloroquine.[3] The synthesis of 7-aryl-4-aminoquinoline analogs from the Suzuki coupling products of this compound offers a promising avenue for the discovery of new antimalarial agents with activity against drug-resistant strains of Plasmodium falciparum.[3]

Experimental Protocols

The following is a generalized protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. This protocol is based on established procedures for similar dihalogenated nitroaromatic systems and should be optimized for specific substrates.

Materials
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DME/ethanol, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Reaction Setup

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Flask Schlenk Flask Reagents This compound Arylboronic acid Base (e.g., Na2CO3) Flask->Reagents Add Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Reagents->Catalyst Add Inert Evacuate and backfill with Argon/Nitrogen (3x) Catalyst->Inert Solvent Add degassed solvent (e.g., Dioxane/Water) Inert->Solvent Heat Heat with stirring (e.g., 80-100 °C) Solvent->Heat Cool Cool to RT Heat->Cool Extract Dilute with Ethyl Acetate Wash with Water and Brine Cool->Extract Dry Dry over Na2SO4 Filter and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Experimental workflow for the Suzuki coupling reaction.

Detailed Procedure
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., Na₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq.). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-4-chloro-3-nitroquinoline.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the selective Suzuki coupling of a structurally similar substrate, 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline, which can serve as a starting point for the optimization of reactions with this compound.[4]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃ (3-4)DME/Ethanol (9:1)MW0.2568
24-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃ (3-4)DME/Ethanol (9:1)MW0.2563
33-Nitrophenylboronic acidPd(PPh₃)₄ (2.5)Na₂CO₃ (3-4)DME/Ethanol (9:1)MW0.2555

Note: MW = Microwave irradiation. Yields are for the monosubstituted product at the C4 position of the quinazoline, which is analogous to the C7 position of the quinoline in terms of reactivity.

Signaling Pathway Visualization

The 7-aryl-4-chloro-3-nitroquinoline scaffold can be a precursor to compounds that inhibit key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinoline_Inhibitor 7-Aryl-4-amino quinoline derivative Quinoline_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh, high-quality palladium catalyst and maintain a strict inert atmosphere.
Ineffective baseTry a stronger base such as K₃PO₄ or Cs₂CO₃.
Low reaction temperatureGradually increase the reaction temperature, monitoring for decomposition of starting materials.
Formation of side products Homocoupling of boronic acidUse a slight excess (1.2-1.5 eq.) of the boronic acid. Ensure thorough degassing of the solvent.
Debromination or dechlorinationUse a milder base or lower the reaction temperature.
Difficult purification Co-elution of product and starting materialOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Conclusion

The selective Suzuki-Miyaura coupling of this compound at the C7 position is a highly effective and versatile method for the synthesis of novel 7-aryl-4-chloro-3-nitroquinoline derivatives. These compounds serve as valuable intermediates for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The provided protocols and application notes offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. Careful optimization of the reaction conditions is recommended to achieve the best results for specific substrates.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 7-Bromo-4-chloro-3-nitroquinoline as a versatile scaffold for the development of novel compounds, particularly in the field of medicinal chemistry. The strategic positioning of the chloro, bromo, and nitro groups on the quinoline core allows for selective and diverse functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group at the 3-position significantly activates the 4-position, facilitating the displacement of the chloro group by a wide range of nucleophiles.

Overview of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound with nucleophiles is the SNAr mechanism. The presence of the strongly electron-withdrawing nitro group at a position that allows for resonance stabilization of the Meisenheimer intermediate makes the C-4 position highly susceptible to nucleophilic attack. This allows for the selective substitution of the chlorine atom while the bromine at the 7-position remains available for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further diversification of the molecular scaffold.

Applications in Drug Discovery

Derivatives of this compound are of significant interest in drug development. Quinoline-based compounds have a well-established history in medicine, with applications as anticancer, antimalarial, and anti-inflammatory agents. The ability to introduce a variety of substituents at the 4-position of the 7-bromo-3-nitroquinoline core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). For instance, substituted quinolines have been investigated for their potential to inhibit various signaling pathways critical for cancer cell proliferation and survival.

Experimental Protocols

The following protocols are generalized methodologies for the nucleophilic substitution reactions of this compound with various nucleophiles. Researchers should optimize these conditions for specific substrates.

Reaction with Aliphatic and Aromatic Amines

This protocol describes the synthesis of 4-amino-7-bromo-3-nitroquinoline derivatives.

Materials:

  • This compound

  • Primary or secondary amine (aliphatic or aromatic)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Round-bottom flask

  • Reflux condenser or heating block

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the amine (1.1 - 2.0 eq.) to the solution.

  • If the amine salt is used or if the amine is a weak nucleophile, add a base (1.5 - 2.0 eq.).

  • Heat the reaction mixture to a temperature between 80 °C and 140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.

  • Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction with Hydrazine Derivatives

This protocol outlines the synthesis of 7-bromo-4-hydrazinyl-3-nitroquinoline derivatives.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Solvent (e.g., Ethanol, 2-Methyltetrahydrofuran (2-MeTHF))

  • Optional: Base (e.g., Sodium acetate (NaOAc))

  • Parr reactor or sealed tube

  • Heating and stirring apparatus

Procedure:

  • In a suitable pressure vessel, combine this compound (1.0 eq.) and the chosen solvent.

  • Add hydrazine hydrate or the substituted hydrazine (4.0 eq.).

  • If necessary, add a base such as sodium acetate (1.2 eq.).

  • Seal the vessel and heat the reaction mixture to approximately 95 °C for 18 hours with vigorous stirring.

  • After cooling to room temperature, carefully open the vessel.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent mixture (e.g., Methanol/Water).

Reaction with Phenols

This protocol details the synthesis of 4-aryloxy-7-bromo-3-nitroquinoline derivatives.

Materials:

  • This compound

  • Substituted phenol

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Heating and stirring apparatus

Procedure:

  • To a solution of the substituted phenol (1.2 eq.) in DMF, add potassium carbonate (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and pour into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by column chromatography or recrystallization.

Reaction with Thiols

This protocol describes the synthesis of 4-(arylthio)-7-bromo-3-nitroquinoline derivatives.

Materials:

  • This compound

  • Thiophenol or other thiol

  • Solvent (e.g., Ethanol)

  • Base (e.g., Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt))

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 eq.) in ethanol.

  • Add a solution of sodium hydroxide or sodium ethoxide (1.1 eq.) in ethanol.

  • To this solution, add this compound (1.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.

  • Wash the solid with water and dry.

  • Further purification can be performed by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative reaction conditions for the nucleophilic substitution on activated chloroquinolines, which can be adapted for this compound.

Table 1: Representative Conditions for Reaction with Amines

NucleophileSolventBaseTemperature (°C)
Primary/Secondary Aliphatic AmineEthanol-Reflux
AnilineDMFK₂CO₃100-120
Substituted AnilineNMPEt₃N140

Table 2: Representative Conditions for Reaction with Other Nucleophiles

NucleophileSolventBaseTemperature (°C)
Hydrazine Hydrate2-MeTHFNaOAc95
PhenolDMFK₂CO₃80-100
ThiophenolEthanolNaOHRoom Temp - Reflux

Visualizations

The following diagrams illustrate the key reaction pathway and a potential workflow in a drug discovery context.

Nucleophilic_Aromatic_Substitution reagent This compound intermediate Meisenheimer Complex (Resonance Stabilized) reagent->intermediate + Nu⁻ nucleophile Nucleophile (Nu-H) (e.g., R₂NH, ArOH, ArSH) nucleophile->intermediate product 4-Substituted-7-bromo-3-nitroquinoline intermediate->product - Cl⁻

Caption: General reaction scheme for the SNAr of this compound.

Drug_Discovery_Workflow start This compound synthesis Parallel Synthesis (Diverse Nucleophiles) start->synthesis library Compound Library (4-Substituted Derivatives) synthesis->library screening Biological Screening (e.g., Anticancer Assays) library->screening hit Hit Identification screening->hit sar SAR Studies hit->sar sar->synthesis Design new analogs lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

Application Notes and Protocols for 7-Bromo-4-chloro-3-nitroquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-3-nitroquinoline is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its trifunctional nature, featuring reactive chloro, bromo, and nitro substituents on the quinoline scaffold, provides medicinal chemists with multiple avenues for chemical modification. This allows for the strategic introduction of diverse pharmacophores to develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective modulators of key biological targets, including the NLRP3 inflammasome and the Nav1.7 sodium channel, as well as its potential in the development of anticancer agents.

Key Applications

The unique structural features of this compound make it a valuable starting material for the synthesis of compounds targeting a range of therapeutic areas:

  • NLRP3 Inflammasome Inhibitors: As a crucial component of the innate immune system, the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound serves as a key intermediate in the synthesis of novel NLRP3 modulators, offering potential treatments for conditions like gout, atherosclerosis, type 2 diabetes, and Alzheimer's disease.

  • Nav1.7 Sodium Channel Inhibitors: The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Bicyclic sulfonamide compounds derived from this compound have shown promise as potent inhibitors of Nav1.7, providing a potential avenue for the development of non-opioid analgesics.

  • Anticancer Agents: The quinoline scaffold is a well-established pharmacophore in oncology. The reactivity of the chloro and bromo groups in this compound allows for the synthesis of diverse libraries of compounds for screening against various cancer cell lines and key oncogenic signaling pathways.

Synthetic Strategies and Experimental Protocols

The chemical versatility of this compound allows for a range of synthetic transformations. The two primary strategies for its functionalization are nucleophilic aromatic substitution (SNAr) at the C4-position and palladium-catalyzed cross-coupling reactions at the C7-position.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

This protocol describes the synthesis of 4-amino-7-bromo-3-nitroquinoline derivatives, which are key intermediates for various therapeutic agents. The electron-withdrawing nitro group at the 3-position activates the 4-chloro substituent towards nucleophilic attack.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine, alkylamines)

  • Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))

  • Base (optional, e.g., potassium carbonate, triethylamine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-2.0 equivalents).

  • If necessary, add a base (1.5 equivalents) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (or an appropriate temperature based on the solvent and reactants) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 4-amino-7-bromo-3-nitroquinoline derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 7-Bromo Position

This protocol details the synthesis of 7-aryl-4-chloro-3-nitroquinoline derivatives. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The C-Br bond at the 7-position is more reactive towards palladium-catalyzed coupling than the C-Cl bond at the 4-position, allowing for selective functionalization.

Materials:

  • This compound

  • Appropriate arylboronic acid or arylboronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to 120°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-chloro-3-nitroquinoline derivative.

Quantitative Data on Biological Activity

While specific IC₅₀ values for direct derivatives of this compound are not extensively reported in publicly available literature, the following tables provide representative data for structurally related quinoline derivatives, which can serve as a benchmark for newly synthesized compounds.

Table 1: Comparative Anticancer Activity of Substituted Quinolines (IC₅₀ values in µM)

Compound ClassCell LineIC₅₀ (µM)
Brominated MethoxyquinolineC6 (Rat Glioma)5.45
Brominated MethoxyquinolineHeLa (Human Cervical Cancer)9.6
Brominated MethoxyquinolineHT29 (Human Colon Adenocarcinoma)7.8
4-Aminoquinoline-pyrano[2,3-c]pyrazole HybridP. falciparum (3D7, Chloroquine-sensitive)0.013
4-Aminoquinoline-pyrano[2,3-c]pyrazole HybridP. falciparum (K1, Chloroquine-resistant)0.02

Table 2: Inhibitory Activity of Quinoline Derivatives against Kinases

Compound ClassTarget KinaseIC₅₀ (nM)
6-Aryl-4-substituted-quinoline-3-carbonitrileHER-2Potent, irreversible
6-Aryl-4-substituted-quinoline-3-carbonitrileEGFRPotent, irreversible

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling start This compound snar_reagent Amine Nucleophile start->snar_reagent suzuki_reagent Arylboronic Acid start->suzuki_reagent snar_product 4-Amino-7-bromo-3-nitroquinoline Derivatives snar_reagent->snar_product Protocol 1 further_snar Further Functionalization (e.g., Suzuki Coupling) snar_product->further_snar suzuki_product 4-Chloro-7-aryl-3-nitroquinoline Derivatives suzuki_reagent->suzuki_product Protocol 2 further_suzuki Further Functionalization (e.g., SNAr) suzuki_product->further_suzuki end_product Final Bioactive Agents (NLRP3/Nav1.7 Inhibitors, Anticancer) further_snar->end_product further_suzuki->end_product

Caption: Potential anticancer signaling pathways.

dot

nlrp3_pathway NLRP3 Inflammasome Activation and Inhibition stimuli PAMPs / DAMPs priming Priming Signal (NF-κB) stimuli->priming nlrp3_inactive Inactive NLRP3 priming->nlrp3_inactive Transcription activation Activation Signal nlrp3_active Active NLRP3 nlrp3_inactive->nlrp3_active Activation Signal inflammasome NLRP3 Inflammasome Assembly nlrp3_active->inflammasome asc ASC asc->inflammasome pro_cas1 Pro-Caspase-1 pro_cas1->inflammasome cas1 Active Caspase-1 inflammasome->cas1 Cleavage il1b Active IL-1β (Inflammation) cas1->il1b Cleavage pro_il1b Pro-IL-1β pro_il1b->il1b inhibitor Quinoline-based NLRP3 Inhibitor inhibitor->nlrp3_active Inhibition

Caption: NLRP3 inflammasome pathway and inhibition.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. The distinct reactivity of its chloro, bromo, and nitro substituents provides a rich platform for the synthesis of diverse compound libraries. The protocols and data presented herein offer a foundation for researchers to explore the synthesis of novel and potent inhibitors of the NLRP3 inflammasome, Nav1.7 sodium channel, and various cancer-related targets. Further exploration of the structure-activity relationships of derivatives from this scaffold holds significant promise for the development of new therapeutic agents.

Application Notes and Protocols: 7-Bromo-4-chloro-3-nitroquinoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1] The strategic substitution on the quinoline ring allows for the modulation of the molecule's physicochemical and pharmacological properties, making it a versatile backbone for the design of novel therapeutic agents. 7-Bromo-4-chloro-3-nitroquinoline is a key synthetic intermediate, offering multiple reactive sites for the generation of diverse libraries of derivatives for anticancer screening.[2] While direct anticancer activity data for this compound is not extensively available in the public domain, its derivatives and structurally related compounds have shown significant potential in targeting various cancer cell lines.[3][4]

These application notes provide an overview of the potential of this compound as a precursor for anticancer drug discovery, along with detailed protocols for the synthesis of its derivatives and their evaluation in cytotoxicity assays. The provided data from structurally related compounds can serve as a benchmark for newly synthesized molecules.

Data Presentation: Anticancer Activity of Structurally Related Quinolines

The following tables summarize the cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines. This data highlights the potential of the quinoline scaffold in anticancer drug discovery and can be used as a reference for evaluating new compounds derived from this compound.

Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
7-Chloro-4-anilinoquinoline derivative (5e)HepG2 (Liver)6.72
SK-LU-1 (Lung)5.35
MCF-7 (Breast)9.50
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09
MCF-7 (Breast)4.63
7-Chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³
HCT-8 (Colon)0.314 - 4.65 µg/cm³
HL-60 (Leukemia)0.314 - 4.65 µg/cm³
7-Chloro-4-aminoquinoline-benzimidazole hybrid (5d)Various Leukemia & Lymphoma Lines0.4 - 8.2

Source:[5][6][7]

Table 2: Cytotoxicity of Bromo- and Nitro-Substituted Quinolines

Compound/DerivativeCancer Cell LineIC50 (µM)
6,8-dibromo-5-nitroquinoline (17)C6 (Glioblastoma)50.0
HT29 (Colon)26.2
HeLa (Cervical)24.1
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6 (Glioblastoma)15.4
HeLa (Cervical)26.4
HT29 (Colon)15.0
6-Bromo quinazoline derivatives (8a)MCF-7 (Breast)15.85
SW480 (Colon)17.85

Source:[4][8]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The introduction of bromo, chloro, and nitro groups can influence the inhibitory potential of these compounds.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Several quinoline-based compounds have been developed as EGFR inhibitors.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Derivative Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth. Quinoline derivatives have been identified as potential VEGFR-2 inhibitors.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK RAS-RAF-MEK-ERK (MAPK Pathway) PKC->MAPK Angiogenesis Angiogenesis & Cell Proliferation MAPK->Angiogenesis Inhibitor Quinoline Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival and proliferation. Its dysregulation is a common feature in many cancers.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt Survival Cell Survival & Proliferation Akt->Survival Inhibitor Quinoline Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Experimental Protocols

The following protocols are generalized methods for the synthesis of 4-aminoquinoline derivatives from this compound and for the evaluation of their cytotoxic activity. These protocols may require optimization for specific derivatives and cell lines.

Synthesis of 4-Amino-7-bromo-3-nitroquinoline Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of the chloro group at the 4-position of the quinoline ring.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Thin-layer chromatography (TLC) plate

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine (1.1-2 equivalents).

  • If necessary, add a base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by precipitation, extraction, and/or column chromatography.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Synthesis_Workflow Start Dissolve this compound in solvent AddAmine Add amine and optional base Start->AddAmine Reflux Heat to reflux and monitor by TLC AddAmine->Reflux Cool Cool to room temperature Reflux->Cool Isolate Isolate and purify the product Cool->Isolate Characterize Characterize the final compound Isolate->Characterize

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Seed Seed cells in 96-well plate Treat Treat with test compounds Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate AddMTT Add MTT solution and incubate Incubate->AddMTT Solubilize Solubilize formazan crystals AddMTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate cell viability and IC50 Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel quinoline-based anticancer agents. The presence of multiple reactive sites allows for extensive chemical modifications to explore the structure-activity relationship and develop potent and selective inhibitors of key cancer-related signaling pathways. The protocols and data presented here for structurally similar compounds provide a solid foundation for initiating drug discovery programs aimed at synthesizing and evaluating new derivatives of this compound for their potential as next-generation cancer therapeutics. Further investigation into the specific biological activities of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Handling and storage procedures for 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of 7-Bromo-4-chloro-3-nitroquinoline. The information herein is intended to supplement, not replace, standard laboratory safety protocols and institutional guidelines.

Physicochemical and Hazard Data

This compound is a halogenated nitroaromatic compound. Its structural features suggest that it should be handled with care, assuming it to be a potentially hazardous substance. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 723280-98-6[1][2]
Molecular Formula C₉H₄BrClN₂O₂[3]
Molecular Weight 287.50 g/mol
Physical Form SolidInferred from similar compounds
Purity ≥98% (typical)

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.[1]

Safety and Handling Procedures

Due to the presence of nitro and halogen functional groups, this compound is expected to be a reactive and potentially toxic compound. All handling should be performed by trained personnel in a controlled laboratory environment.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of potential hazards should be conducted before commencing any work. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

2.2. Engineering Controls

  • Work should be exclusively performed in a well-ventilated laboratory with a certified chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

2.3. General Handling Precautions

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Keep the container tightly closed when not in use.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound and to ensure laboratory safety.

  • Storage Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.

  • Storage Location: Store in a designated chemical storage cabinet away from incompatible materials.

Spill and Waste Disposal

4.1. Spill Response

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For larger spills, follow your institution's hazardous material spill response protocol.

4.2. Waste Disposal

  • Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in general waste.

Experimental Protocols

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The chloro- and bromo-substituents provide reactive sites for nucleophilic substitution and cross-coupling reactions, respectively.

5.1. General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example of how this compound might be used in a synthetic chemistry setting.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

6.1. Logical Workflow for Handling and Storage

G Safe Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) FumeHood Verify Fume Hood Functionality PPE->FumeHood Materials Gather All Necessary Materials FumeHood->Materials Weigh Weigh Compound in Fume Hood Materials->Weigh Reaction Perform Experiment Weigh->Reaction Close Tightly Seal Container After Use Reaction->Close Waste Dispose of Waste per Regulations Reaction->Waste Store Store in Cool, Dry, Ventilated Area Close->Store Cleanup Clean Work Area Store->Cleanup Waste->Cleanup

Caption: Logical workflow for the safe handling and storage of this compound.

6.2. General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction

G General Suzuki-Miyaura Coupling Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants and Base B Inert Atmosphere (Ar/N2) A->B C Add Catalyst and Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench Reaction E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify Product H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, a crucial class of nitrogen-containing heterocyclic compounds. Quinoline and its derivatives are foundational scaffolds in numerous pharmaceuticals, agrochemicals, and dyes, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] This guide covers both traditional and modern, greener synthetic methodologies, offering a comparative overview and practical, step-by-step procedures.

Overview of Synthetic Strategies

The synthesis of the quinoline ring system can be achieved through several established named reactions, each with its own set of advantages and limitations. Traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been widely used for over a century.[3][4] However, these methods often require harsh reaction conditions, long reaction times, and the use of hazardous reagents.[1][4]

In recent years, the principles of green chemistry have driven the development of more environmentally benign approaches.[2] These include the use of alternative energy sources like microwave and ultrasound irradiation, greener solvents such as water and ethanol, and the development of reusable and non-toxic catalysts.[2][5] These modern techniques can lead to improved reaction efficiency, higher yields, and simplified purification processes.[2]

Below is a logical diagram illustrating the selection of a synthetic strategy based on the available starting materials.

G start Aniline / Substituted Aniline glycerol Glycerol + Oxidizing Agent start->glycerol Reacts with alpha_beta_unsat α,β-Unsaturated Carbonyl start->alpha_beta_unsat Reacts with beta_diketone β-Diketone start->beta_diketone Reacts with pyruvic_acid Aldehyde + Pyruvic Acid start->pyruvic_acid Reacts with skraup Skraup Synthesis glycerol->skraup dvm Doebner-von Miller Reaction alpha_beta_unsat->dvm combes Combes Synthesis beta_diketone->combes o_amino_ketone 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl friedlander Friedländer Annulation o_amino_ketone->friedlander doebner Doebner Reaction pyruvic_acid->doebner

Choice of synthetic method based on starting materials.

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on the desired substitution pattern, available starting materials, and required reaction conditions. The following tables summarize quantitative data for various methods to facilitate comparison.

Table 1: Traditional Synthesis Methods
MethodReactantsCatalyst/ReagentTemperature (°C)TimeYield (%)Ref.
Skraup Aniline, GlycerolH₂SO₄, Nitrobenzene100-1403-4 hVariable, often moderate[6][7]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylHCl, ZnCl₂1003-4 hModerate to Good[3][6]
Combes Aniline, β-DiketoneH₂SO₄10015 minGood to Excellent[6][8]
Friedländer 2-Aminoaryl Ketone, α-Methylene CarbonylAcid or BaseAmbient to Reflux45 min - 24 hGood to Excellent[9][10][11]
Table 2: Green Synthesis Methods
MethodReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Ref.
Microwave-Assisted (Skraup type) 2,6-Diaminotoluene, GlycerolH₂SO₄, As₂O₅N/A (MW)< 1 h~30%[12]
Microwave-Assisted (Friedländer type) 2-Aminobenzophenone, KetoneAcetic Acid160 (MW)5 minExcellent[13]
Microwave-Assisted (Multi-component) Diketone, Aldehyde, AmineDMF125-135 (MW)8-20 minGood to Excellent[14][15]
Ultrasound-Assisted Quinoline-imidazole precursor, Alkylating agentAcetonitrileAmbient1-2 hHigh[2]
Ultrasound-Assisted (Pfitzinger type) Isatin, KetonesBasic Ionic Liquid / WaterAmbient15-30 min85-96%[16]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of quinoline derivatives.

General Experimental Workflow

The synthesis of quinoline derivatives, regardless of the specific method, generally follows a common workflow. This involves the reaction of precursors, cyclization to form the quinoline ring, and subsequent workup and purification of the final product.

G start Start: Select Synthesis Protocol reactants 1. Mix Reactants, Solvent, and Catalyst start->reactants reaction 2. Heat / Irradiate (Conventional, MW, or US) reactants->reaction monitoring 3. Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench Reaction & Isolate Crude Product monitoring->workup Complete purification 5. Purify Product (Recrystallization / Chromatography) workup->purification characterization 6. Characterize Final Product (NMR, MS, etc.) purification->characterization end End: Purified Quinoline Derivative characterization->end

General experimental workflow for quinoline synthesis.
Protocol 1: Friedländer Annulation (Microwave-Assisted)

This protocol describes a rapid and efficient synthesis of a polysubstituted quinoline using microwave irradiation.[13]

  • Materials:

    • 2-Aminobenzophenone (1 mmol)

    • Cyclic or acyclic ketone (1.2 mmol)

    • Glacial acetic acid (as both solvent and catalyst)

    • Microwave-safe reaction vessel with a stirrer bar

  • Procedure:

    • In a microwave-safe vessel, combine 2-aminobenzophenone and the ketone.

    • Add glacial acetic acid (3-5 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 160 °C for 5 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the precipitated solid by filtration.

    • Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.

Protocol 2: Skraup Synthesis

This protocol is a classic method for preparing the parent quinoline ring.[7][17] Caution: This reaction can be highly exothermic and should be performed with appropriate safety measures in a fume hood.[7]

  • Materials:

    • Aniline (0.1 mol)

    • Glycerol (0.3 mol)

    • Concentrated sulfuric acid (30 mL)

    • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) (0.05 mol)

    • Ferrous sulfate (optional, to moderate the reaction)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • In a large round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of aniline and the oxidizing agent.

    • If using, add ferrous sulfate to the mixture.

    • Heat the mixture to approximately 100°C.

    • Add glycerol dropwise from a dropping funnel, ensuring the temperature does not exceed 140°C.

    • After the addition is complete, heat the mixture under reflux for 3-4 hours.

    • Cool the reaction mixture and dilute with water.

    • Make the solution strongly alkaline with a 30% sodium hydroxide solution to precipitate the product.

    • Isolate the crude product, for instance, by steam distillation.

    • Purify the obtained quinoline by distillation or other suitable chromatographic techniques.

Protocol 3: Doebner-von Miller Reaction

This method allows for the synthesis of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][6][18]

  • Materials:

    • Substituted aniline (e.g., 3-acetylaniline, 0.1 mol)

    • α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 0.1 mol)

    • Concentrated hydrochloric acid (20 mL)

    • Zinc chloride (5 g)

  • Procedure:

    • To a mixture of the aniline and concentrated hydrochloric acid, add zinc chloride with stirring.

    • Heat the mixture to 100°C.

    • Add the α,β-unsaturated carbonyl compound dropwise over 1 hour.

    • Maintain the reaction temperature at 100°C for an additional 3 hours.

    • Cool the reaction mixture and dilute with water.

    • Make the solution strongly alkaline with a 30% sodium hydroxide solution.

    • The product will precipitate as a solid. Collect it by filtration and wash with water.

    • Recrystallize the crude product from a suitable solvent.

Protocol 4: Ultrasound-Assisted Green Synthesis

This protocol outlines a green method for the synthesis of quinoline derivatives using ultrasound irradiation, which often leads to shorter reaction times and higher yields.[2][16][19]

  • Materials:

    • Isatin (1 mmol)

    • A ketone with α-protons (e.g., acetone, acetophenone) (1.2 mmol)

    • Basic ionic liquid (catalytic amount)

    • Water (as solvent)

    • Ultrasonic bath or probe sonicator

  • Procedure:

    • In a suitable flask, dissolve the isatin and the ketone in water.

    • Add a catalytic amount of the basic ionic liquid.

    • Place the flask in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature for 15-30 minutes.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the product often precipitates from the aqueous solution.

    • Collect the solid by filtration, wash with water, and dry.

    • If necessary, further purify the product by recrystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong acids and oxidizing agents with extreme care.

  • Microwave synthesis should only be performed in dedicated microwave reactors designed for chemical synthesis.

  • Be aware of the potential for exothermic reactions, especially in the Skraup synthesis.

This document is intended for research use only and should be used by trained professionals. The provided protocols are representative, and optimization may be necessary for specific substrates and desired products.

References

Application Notes and Protocols for the Purification of 7-Bromo-4-chloro-3-nitroquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Bromo-4-chloro-3-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its purification is a critical step to ensure the reliability and reproducibility of subsequent experimental results. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system.[1] This document provides a detailed protocol for the purification of this compound via recrystallization.

Principle of Recrystallization:

Recrystallization is based on the principle that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. In an ideal recrystallization, the crude material is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain dissolved in the cold solvent and are subsequently removed by filtration.

Experimental Protocol

This protocol outlines the recrystallization of this compound. The choice of solvent is critical, and preliminary solubility tests are recommended to identify an optimal solvent or solvent system. Based on the purification of similar quinoline derivatives, ethanol or a mixture of ethanol and water is a good starting point.[2][3]

Materials and Equipment:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95% Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Beakers

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection: In a test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble. Heat the solvent; the compound should dissolve completely. If the compound is too soluble in the cold solvent, or not soluble enough in the hot solvent, another solvent should be tested. A mixed solvent system (e.g., ethanol/water) can also be employed.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator to remove any residual solvent.

Data Presentation:

The following table summarizes typical parameters for the recrystallization of a quinoline derivative. Note that these values may require optimization for this compound.

ParameterValueNotes
Starting Material Crude this compoundPurity can be assessed by techniques such as TLC, HPLC, or NMR before and after recrystallization.
Recrystallization Solvent Ethanol (95%)Other potential solvents include isopropanol, acetonitrile, or a mixed solvent system like ethanol/water.[2][4]
Solvent Volume ~10-20 mL per gram of crude materialThe exact volume should be the minimum required to dissolve the compound at the boiling point of the solvent.
Dissolution Temperature Boiling point of ethanol (~78 °C)Heating should be controlled to avoid bumping.
Cooling Method Slow cooling to room temperature, followed by an ice bathSlow cooling promotes the formation of larger, purer crystals.
Typical Yield 70-90%The yield will depend on the initial purity of the crude material and the care taken during the recrystallization process.
Purity Assessment >98% (by HPLC)Purity should be confirmed by appropriate analytical methods such as HPLC, NMR, or melting point determination.[4]

Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A Start: Crude this compound B Add Minimum Amount of Hot Solvent A->B C Dissolution of Solid B->C D Hot Filtration (Optional) C->D E Slow Cooling to Room Temperature C->E If no insoluble impurities D->E F Induce Further Crystallization (Ice Bath) E->F G Vacuum Filtration to Isolate Crystals F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I J End: Pure this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Purification of 7-Bromo-4-chloro-3-nitroquinoline is detailed below, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a halogenated nitroaromatic compound with potential applications in medicinal chemistry and materials science as a synthetic intermediate. The synthesis of such complex organic molecules often yields a crude mixture containing the desired product along with unreacted starting materials, byproducts, and other impurities. To ensure the reliability and reproducibility of downstream applications, such as biological screening or further chemical modification, a high degree of purity of the target compound is essential.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used technique for the purification of moderately polar to nonpolar organic compounds.[1][2][3] The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[3] This application note provides a detailed protocol for the purification of this compound using RP-HPLC with a C18 stationary phase and a gradient elution of acetonitrile and water.

Physicochemical Properties and Rationale for Separation

The chemical structure of this compound (Molecular Weight: 287.5 g/mol ) includes a quinoline core substituted with a bromine atom, a chlorine atom, and a nitro group.[4][5] The presence of the halogen atoms and the aromatic system imparts significant hydrophobicity to the molecule, making it well-suited for retention and separation on a nonpolar C18 stationary phase. The nitro group adds some polarity. A gradient elution, starting with a higher proportion of a polar solvent (water) and gradually increasing the proportion of a less polar organic solvent (acetonitrile), will effectively separate the target compound from more polar and less polar impurities. Compounds with higher polarity will elute earlier, while more nonpolar impurities will be more strongly retained and elute later. UV detection is suitable for this compound due to the presence of the chromophoric quinoline ring system.

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution)

  • 0.45 µm syringe filters

2. Instrumentation and Columns

  • A standard preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). A C18 column is a good starting point for the separation of nitroaromatic compounds.[3][6]

  • Data acquisition and processing software

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of methanol or a mixture of methanol and the initial mobile phase.

  • The recommended sample concentration is typically in the range of 5-10 mg/mL, but may need to be optimized to prevent column overloading.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters. These parameters may require optimization based on the specific impurity profile of the crude sample and the HPLC system used.

ParameterRecommended Setting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min (for a 10 mm ID column)
Column Temperature 30 °C
Detection Wavelength 254 nm and 270 nm[1][6]
Injection Volume 100 - 500 µL (dependent on concentration and column size)
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.05050
20.0595
25.0595
25.15050
30.05050

5. Purification and Post-Processing

  • Equilibrate the column with the initial mobile phase composition (50% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak, which is presumed to be the this compound.

  • To confirm purity, reinject a small aliquot of the collected fraction into the HPLC system using the same method.

  • Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be frozen and lyophilized to yield the purified solid product.

Data Presentation

The following table is an example of how to summarize the quantitative data from the HPLC purification.

ParameterValue
Retention Time of Target Compound e.g., 15.2 min
Purity of Collected Fraction (by area %) e.g., >98%
Recovery e.g., 85%
Loading Amount e.g., 50 mg
Amount of Purified Compound e.g., 42.5 mg

Visualization of the Experimental Workflow

HPLC_Purification_Workflow HPLC Purification Workflow for this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Product in Methanol filter Filter through 0.45 µm Syringe Filter dissolve->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution (Water/ACN with 0.1% TFA) inject->run_gradient detect UV Detection at 254/270 nm run_gradient->detect collect Collect Peak Fraction detect->collect purity_check Purity Analysis of Collected Fraction collect->purity_check evaporate Evaporate Acetonitrile purity_check->evaporate lyophilize Lyophilize to Obtain Pure Solid Product evaporate->lyophilize

Caption: Workflow for the HPLC Purification of this compound.

The described RP-HPLC protocol offers a reliable method for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient containing a small percentage of TFA provides a robust starting point for achieving high purity.[3] This protocol can be further optimized by adjusting the gradient slope, flow rate, and column temperature to enhance resolution and minimize run time. The purified compound is suitable for a variety of downstream applications in research and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-chloro-3-nitroquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a multi-step synthesis starting from 3-bromoaniline. The key steps are:

  • Gould-Jacobs Reaction: Formation of the quinoline core by reacting 3-bromoaniline with diethyl ethoxymethylenemalonate to yield 7-bromo-4-hydroxyquinoline.[1][2]

  • Nitration: Introduction of the nitro group at the C3 position of the quinoline ring to give 7-bromo-3-nitroquinolin-4-ol.

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to afford the final product, this compound.[3]

Q2: Why is the nitration step expected to occur at the 3-position?

In the electrophilic nitration of 7-bromo-4-hydroxyquinoline, the hydroxyl group at the 4-position is a strong activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions relative to itself. The 3-position is ortho to the hydroxyl group, making it electronically favorable for substitution. The bromo group at the 7-position is a deactivating ortho-, para- director on the benzene ring and has a less significant influence on the pyridine ring's reactivity.[4][5]

Q3: What are the main challenges in the final chlorination step?

The chlorination of the 4-hydroxyquinoline intermediate can sometimes be challenging. Common issues include incomplete conversion, formation of byproducts, and difficulties in removing the excess chlorinating agent (e.g., POCl₃). Careful control of reaction temperature and time is crucial for optimal results.[3][6] The workup procedure must also be performed cautiously, as the quenching of POCl₃ is highly exothermic.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Gould-Jacobs Reaction
Issue Potential Cause Recommended Solution(s)
Low or no yield of 7-bromo-4-hydroxyquinoline - Incomplete reaction due to insufficient heating or reaction time.- Decomposition of starting materials or product at excessively high temperatures.[8]- Poor quality of reagents.- Ensure the cyclization step is carried out at a sufficiently high temperature (typically in a high-boiling solvent like Dowtherm A or diphenyl ether).[9]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Use freshly distilled aniline and high-purity diethyl ethoxymethylenemalonate.
Formation of a tarry residue - Polymerization of reactants or intermediates under harsh acidic or high-temperature conditions.[10]- Control the rate of heating during the cyclization step.- Ensure efficient stirring to prevent localized overheating.
Step 2: Nitration
Issue Potential Cause Recommended Solution(s)
Low yield of 7-bromo-3-nitroquinolin-4-ol - Incomplete nitration.- Formation of di-nitrated or other isomeric byproducts.- Use a well-defined nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid).[11]- Carefully control the reaction temperature, as nitration is exothermic. Perform the reaction at a low temperature (e.g., 0-10 °C) to improve selectivity.- Monitor the reaction by TLC to avoid over-reaction.
Product is difficult to purify - Presence of unreacted starting material and isomeric impurities.- Use column chromatography on silica gel for purification.[10]- Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can also be effective.
Step 3: Chlorination
Issue Potential Cause Recommended Solution(s)
Incomplete conversion to this compound - Insufficient amount of chlorinating agent (POCl₃).- Reaction time is too short or temperature is too low.[3]- Use a sufficient excess of POCl₃ (typically 5-10 equivalents).[12]- Increase the reaction time and/or temperature, monitoring by TLC.- The addition of a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can sometimes accelerate the reaction.
Hydrolysis of the product back to the starting material during workup - The 4-chloroquinoline is susceptible to hydrolysis, especially in acidic conditions.- Quench the reaction mixture by carefully pouring it onto crushed ice with vigorous stirring to rapidly cool and dilute the mixture.[7]- Neutralize the acidic solution promptly with a base (e.g., sodium bicarbonate or ammonium hydroxide) while keeping the temperature low.
Formation of an insoluble mass during workup - Complex formation or precipitation of byproducts.- Ensure thorough mixing during quenching and neutralization.- Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) should be performed immediately after neutralization.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-hydroxyquinoline
  • Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 120-140 °C for 2 hours. The progress of the reaction can be monitored by TLC.

  • Cyclization: Add the crude intermediate from the previous step to a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to approximately 250 °C for 30-60 minutes.

  • Workup: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Collect the solid by filtration, wash with hexane and then with ethanol to remove impurities. The resulting solid is 7-bromo-4-hydroxyquinoline.

Protocol 2: Synthesis of 7-bromo-3-nitroquinolin-4-ol
  • Nitration: To a stirred solution of 7-bromo-4-hydroxyquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

  • Reaction: Maintain the temperature between 0-10 °C and stir for 1-2 hours. Monitor the reaction completion by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then dried to yield 7-bromo-3-nitroquinolin-4-ol.

Protocol 3: Synthesis of this compound
  • Chlorination: In a round-bottom flask equipped with a reflux condenser, add 7-bromo-3-nitroquinolin-4-ol (1.0 eq.) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq.).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of 7-8.

  • Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its intermediates. Please note that yields are representative and can vary based on reaction scale and specific conditions.

Step Reaction Starting Material Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
1Gould-Jacobs3-BromoanilineDiethyl ethoxymethylenemalonateNone (condensation), Dowtherm A (cyclization)120-140, 2502, 0.5-170-85
2Nitration7-Bromo-4-hydroxyquinolineHNO₃, H₂SO₄H₂SO₄0-101-280-90
3Chlorination7-Bromo-3-nitroquinolin-4-olPOCl₃POCl₃ (excess)110 (reflux)2-475-90

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Nitration cluster_step3 Step 3: Chlorination A 3-Bromoaniline + Diethyl ethoxymethylenemalonate B Condensation (120-140°C) A->B C Intermediate B->C D Cyclization (250°C in Dowtherm A) C->D E 7-Bromo-4-hydroxyquinoline D->E F 7-Bromo-4-hydroxyquinoline G Nitration (HNO3/H2SO4, 0-10°C) F->G H 7-Bromo-3-nitroquinolin-4-ol G->H I 7-Bromo-3-nitroquinolin-4-ol J Chlorination (POCl3, reflux) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Chlorination Step

troubleshooting_chlorination cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Hydrolysis start Chlorination Reaction Outcome issue1 Low/No Product Yield start->issue1 Check TLC issue2 Product Hydrolysis During Workup start->issue2 Check Workup sol1a Increase POCl3 amount issue1->sol1a Incomplete conversion sol1b Increase reaction temp/time issue1->sol1b Incomplete conversion sol1c Add catalytic base issue1->sol1c Slow reaction sol2a Quench on crushed ice issue2->sol2a Exothermic quenching sol2b Prompt neutralization at low temp issue2->sol2b Acidic conditions

Caption: Troubleshooting decision tree for the chlorination step.

References

Common side reactions in the synthesis of halogenated nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of halogenated nitroquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the nitration of chloroquinolines?

A1: The most prevalent side reactions during the electrophilic nitration of chloroquinolines are the formation of regioisomers and dinitration products.

  • Regioisomer Formation: The nitration of quinoline and its derivatives is highly influenced by the directing effects of the existing substituents and the protonated quinolinium ion under acidic conditions. For instance, the nitration of 7-chloroquinoline often yields a mixture of isomers, with the main side products being 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline, alongside the desired 7-chloro-6-nitroquinoline.[1] The nitration of quinoline itself typically produces a roughly equal mixture of 5-nitroquinoline and 8-nitroquinoline.[2]

  • Dinitration: Under harsh reaction conditions, such as high temperatures or an excess of the nitrating agent, dinitration can occur, leading to the formation of dinitro-chloroquinoline derivatives.[1]

Q2: I am observing significant tar formation in my reaction. What is the cause and how can I minimize it?

A2: Tar formation is a common issue in certain quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, which can be used to generate the quinoline core. This is often due to the polymerization of intermediates like acrolein (formed from the dehydration of glycerol in the Skraup synthesis) under the strong acidic and high-temperature conditions.[3][4][5]

To minimize tarring, consider the following:

  • Use of a Moderator: In the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help to control the exothermic nature of the reaction and reduce charring.[3][6]

  • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[3]

  • Slow Reagent Addition: A slow, controlled addition of the acid or other reagents can help to maintain a more stable reaction temperature and minimize polymerization.[7]

Q3: My chloroquinoline product appears to be hydrolyzing during workup. How can I prevent this?

A3: Chloroquinolines, especially those with activating groups, can be susceptible to hydrolysis to the corresponding quinolone, particularly during aqueous workup or under basic conditions.[8] To mitigate this, you can:

  • Minimize contact time with aqueous basic solutions during workup.

  • Ensure the reaction mixture is fully quenched and neutralized at low temperatures.

  • Promptly extract the product into an organic solvent after neutralization.

Q4: I'm struggling to separate the regioisomers of my halogenated nitroquinoline. What are the recommended purification strategies?

A4: The separation of regioisomers can be challenging due to their similar physical properties. A combination of techniques is often most effective:[1]

  • Recrystallization: This is a primary method for purification. Common solvents for recrystallization of nitroquinolines include ethanol and methanol.[1]

  • Column Chromatography: For more difficult separations, silica gel column chromatography is recommended. A common eluent system is a gradient of ethyl acetate in hexane.[1][9][10] The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation of the isomers.[11][12]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Halogenated Nitroquinoline
Possible Cause Recommended Solution Expected Outcome
Incomplete Reaction - Increase reaction time and monitor progress by TLC.- Cautiously increase the reaction temperature in small increments.- Ensure the stoichiometry of the nitrating or halogenating agent is adequate.[13]Increased conversion of starting material to product.
Product Degradation - Maintain strict temperature control, especially during exothermic steps.- Avoid prolonged reaction times at elevated temperatures.[13]Minimized formation of degradation byproducts.
Suboptimal Work-up - Ensure efficient extraction of the product from the aqueous phase.- Minimize product loss during filtration and washing steps.Improved recovery of the crude product.
Formation of Regioisomers - Maintain a low reaction temperature (e.g., 0-5 °C) during nitration.- Ensure slow, dropwise addition of the nitrating agent with vigorous stirring.[1]Enhanced regioselectivity towards the desired isomer.
Issue 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Recommended Solution Expected Outcome
Lack of Regioselectivity in Nitration - Strictly control the reaction temperature; lower temperatures generally improve selectivity for the desired isomer.[1]- Optimize the ratio of nitric acid to sulfuric acid in the nitrating mixture.[1]Increased yield of the target regioisomer relative to side products.
Over-halogenation/Dinitration - Use a stoichiometric amount of the halogenating/nitrating agent.- Reduce the reaction time and monitor closely by TLC to stop the reaction upon consumption of the starting material.[14][15]Reduced formation of poly-substituted byproducts.
Hydrolysis of Chloro Group - Perform the aqueous work-up at low temperatures.- Use a mild base for neutralization and avoid prolonged contact time.Preservation of the chloro-substituent on the quinoline ring.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-6-nitroquinoline via Nitration of 7-Chloroquinoline

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethanol (for recrystallization)

  • Ethyl acetate and Hexane (for column chromatography)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline (1.0 eq) in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.[1]

  • Slowly and dropwise, add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid, maintaining the internal temperature below 5 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.[16]

  • Filter the crude product, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane/ethyl acetate gradient.[1][16]

Protocol 2: Synthesis of 6-Bromo-5-nitroquinoline

Materials:

  • 6-Bromoquinoline

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Dichloromethane

  • 10% Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid in a round-bottom flask and cool to -5 °C.[17]

  • In a separate flask, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid and cool it to -5 °C.[17]

  • Add the cold nitrating mixture dropwise to the 6-bromoquinoline solution over one hour with vigorous stirring, maintaining the temperature at or below 0 °C.[17]

  • After the addition, continue stirring at 0 °C until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Once the ice has melted, extract the product with dichloromethane.[17]

  • Combine the organic layers and wash with a 10% sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[17]

Visualizations

Nitration_Side_Reactions Start Chloroquinoline DesiredProduct Desired Halogenated Nitroquinoline Start->DesiredProduct Controlled Conditions (Low Temperature) Regioisomers Regioisomeric Byproducts Start->Regioisomers Lack of Regiocontrol NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->DesiredProduct NitratingAgent->Regioisomers Dinitro Dinitrated Byproducts DesiredProduct->Dinitro Regioisomers->Dinitro HarshConditions Harsh Conditions (High Temp, Excess HNO₃) HarshConditions->Dinitro

Common side reactions during the nitration of chloroquinolines.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Identify Identify Main Issue Analyze->Identify Incomplete Incomplete Reaction Identify->Incomplete Unreacted Starting Material Present SideProducts Multiple Side Products Identify->SideProducts Multiple Spots on TLC PurificationIssue Purification Difficulty Identify->PurificationIssue Co-eluting Impurities OptimizeReaction Optimize Reaction: - Increase Time/Temp - Check Stoichiometry Incomplete->OptimizeReaction ControlConditions Control Conditions: - Lower Temperature - Slow Reagent Addition SideProducts->ControlConditions OptimizePurification Optimize Purification: - Recrystallization - Column Chromatography PurificationIssue->OptimizePurification Success High Yield & Purity Achieved OptimizeReaction->Success ControlConditions->Success OptimizePurification->Success

A logical workflow for troubleshooting common synthesis issues.

Hydrolysis_Side_Reaction Chloroquinoline Halogenated Nitroquinoline (Product) Quinolone Nitroquinolone (Hydrolysis Byproduct) Chloroquinoline->Quinolone Hydrolysis Workup Aqueous Workup (H₂O, Base) Workup->Quinolone Prevention Prevention: - Low Temperature Workup - Minimize Base Contact Quinolone->Prevention

Hydrolysis of the chloro-group as a potential side reaction.

References

Technical Support Center: Synthesis of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis and increase the yield of 7-Bromo-4-chloro-3-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely accepted synthetic approach is a three-step process. It begins with the synthesis of 7-Bromo-4-hydroxyquinoline, followed by chlorination to yield 7-bromo-4-chloroquinoline, and concludes with the regioselective nitration to introduce the nitro group at the 3-position.

Q2: What are the critical factors affecting the overall yield of the synthesis?

A2: The critical factors influencing the yield include the purity of starting materials, precise control of reaction temperature at each step, the choice of reagents and solvents, and efficient purification methods to minimize product loss.

Q3: How can I monitor the progress of each reaction step?

A3: Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of each synthetic step. By comparing the spots of the reaction mixture with the starting materials, you can determine the extent of the reaction and identify the formation of the desired product.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: This synthesis involves hazardous reagents such as phosphorus oxychloride (POCl₃) and strong acids like nitric and sulfuric acid. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture, in particular, should be prepared and handled with extreme caution due to its powerful oxidizing and corrosive nature.

Experimental Protocols

A plausible and effective synthetic pathway for this compound is detailed below.

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline

This step can be achieved via the Conrad-Limpach reaction.

  • Materials: 3-Bromoaniline, diethyl malonate, a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether).

  • Procedure:

    • A mixture of 3-bromoaniline and a slight excess of diethyl ethoxymethylenemalonate is heated at 100-140°C to form the anilinomethylenemalonate intermediate.

    • This intermediate is then cyclized at a higher temperature, typically around 250°C, in a high-boiling point solvent.

    • The cyclization results in the formation of ethyl 4-hydroxy-7-bromoquinoline-3-carboxylate.

    • Subsequent saponification with aqueous sodium hydroxide, followed by acidification, yields the corresponding carboxylic acid.

    • The carboxylic acid is then decarboxylated by heating to afford 7-Bromo-4-hydroxyquinoline.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

The hydroxyl group is converted to a chloro group using a chlorinating agent.

  • Materials: 7-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃).

  • Procedure:

    • Carefully add 7-Bromo-4-hydroxyquinoline (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

    • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8-9.

    • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

Step 3: Synthesis of this compound

The final step is the regioselective nitration of the quinoline ring.

  • Materials: 7-Bromo-4-chloroquinoline, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 7-Bromo-4-chloroquinoline in concentrated sulfuric acid at 0-5°C.

    • Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, maintaining the temperature between 0-5°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the progress of the reaction by TLC.

    • Once the reaction is complete, pour the mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield in Step 1 (Hydroxyquinoline formation) Insufficient reaction temperature for cyclization.Ensure the reaction temperature reaches and is maintained at approximately 250°C. Use a high-boiling point solvent like Dowtherm A or diphenyl ether.
Impure starting materials.Purify 3-bromoaniline and diethyl malonate before use.
Low Yield in Step 2 (Chlorination) Incomplete reaction.Increase the reaction time or the amount of POCl₃. Ensure the reaction is heated to reflux.
Product loss during workup.Carefully control the neutralization step to avoid product decomposition. Ensure complete precipitation before filtration.
Low Yield in Step 3 (Nitration) Incorrect nitrating conditions.Maintain a low temperature (0-5°C) during the addition of the nitrating mixture to prevent over-nitration and side reactions.
Formation of multiple nitro isomers.The regioselectivity of nitration is sensitive to reaction conditions. Precise temperature control is crucial. Consider alternative nitrating agents for improved selectivity.
Formation of Impurities Side reactions due to moisture.Ensure all glassware is dry and use anhydrous solvents where specified.
Over-nitration in Step 3.Use a stoichiometric amount of the nitrating agent and carefully monitor the reaction progress to stop it once the starting material is consumed.
Difficulty in Product Purification Product is an oil or does not crystallize.Attempt purification by column chromatography using a suitable solvent system.
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina).

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

Step Reaction Key Reagents Solvent Temperature Typical Reaction Time Expected Yield (Approximate)
1Conrad-Limpach Reaction3-Bromoaniline, Diethyl malonateDowtherm A / Diphenyl ether250°C30-60 min60-70%
2Chlorination7-Bromo-4-hydroxyquinoline, POCl₃NoneReflux (~110°C)2-4 hours80-90%
3Nitration7-Bromo-4-chloroquinoline, HNO₃, H₂SO₄H₂SO₄0-5°C1-2 hours50-60%

Disclaimer: The expected yields are estimates based on similar reactions and may vary. Optimization of reaction conditions is recommended to improve yields.

Visualizations

experimental_workflow cluster_step1 Step 1: 7-Bromo-4-hydroxyquinoline Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nitration start1 3-Bromoaniline + Diethyl malonate process1 Conrad-Limpach Reaction (Heat to 250°C) start1->process1 product1 7-Bromo-4-hydroxyquinoline process1->product1 process2 Chlorination with POCl₃ (Reflux) product1->process2 product2 7-Bromo-4-chloroquinoline process2->product2 process3 Nitration with HNO₃/H₂SO₄ (0-5°C) product2->process3 product3 Crude this compound process3->product3 purification Purification (Recrystallization / Chromatography) product3->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_check Initial Checks cluster_step Identify Problematic Step cluster_solutions Potential Solutions start Low Yield or Reaction Failure check_reagents Purity of Starting Materials? start->check_reagents check_conditions Anhydrous Conditions Met? start->check_conditions step1 Step 1: Hydroxyquinoline Formation start->step1 Which step failed? step2 Step 2: Chlorination start->step2 step3 Step 3: Nitration start->step3 purify_reagents Purify Reagents (Distillation/Recrystallization) check_reagents->purify_reagents dry_glassware Use Oven-Dried Glassware and Anhydrous Solvents check_conditions->dry_glassware solution1 Increase Cyclization Temperature to ~250°C step1->solution1 solution2 Increase Reflux Time or Excess POCl₃ step2->solution2 solution3 Strict Temperature Control (0-5°C) During Nitration step3->solution3

Caption: Troubleshooting decision tree for low yield in synthesis.

Troubleshooting quinoline synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during various quinoline synthesis reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

General Troubleshooting

Q1: My quinoline synthesis reaction is resulting in a very low yield. What are the general factors I should investigate?

A1: Low yields in quinoline synthesis can stem from several common factors across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For example, anilines with electron-withdrawing groups can be less reactive, making the cyclization step more challenging.[1][2]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines but is known for its highly exothermic nature and potential for tar formation.[2]

Troubleshooting Guide & FAQs: Skraup Synthesis

Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously exothermic.[3] To control the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][4] It is believed to act as an oxygen carrier, allowing for a smoother oxidation step.[2][4] Boric acid can also be used as a moderator.[4]

  • Control Reagent Addition: The order of reagent addition is crucial. Ensure that the sulfuric acid is added slowly and with efficient cooling.[1]

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[2]

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates. To minimize tarring:

  • Use a Moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be controlled.[1]

  • Purification: The crude product is often a dark, tarry residue. Purification by steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[1]

Experimental Protocol: Moderated Skraup Synthesis of Quinoline

This protocol is a modified procedure that includes ferrous sulfate to moderate the reaction.[1]

Materials:

  • Aniline derivative

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate (FeSO₄)

  • Nitrobenzene (oxidizing agent and solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the aniline, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring and cooling, carefully add concentrated sulfuric acid.

  • Add ferrous sulfate to the mixture.

  • Gently heat the mixture. Once the reaction begins to bubble, remove the heat source immediately. The exothermic reaction should proceed in a controlled manner.[5]

  • After the initial exotherm subsides, heat the mixture to maintain a steady reflux for the desired time (typically several hours).

  • After cooling, carefully pour the reaction mixture into a large volume of water.

  • Make the solution strongly alkaline with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purify the crude quinoline by steam distillation to separate it from the tarry residue.[1]

Doebner-von Miller Synthesis

A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines. A common issue is the acid-catalyzed polymerization of the carbonyl compound.[6]

Troubleshooting Guide & FAQs: Doebner-von Miller Synthesis

Q4: My Doebner-von Miller reaction is giving a low yield due to the formation of a large amount of polymeric material. How can I prevent this?

A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis. To address this:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[6]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help control its concentration and minimize polymerization.

Data Presentation: Effect of Reaction Conditions on Doebner-von Miller Synthesis
ConditionModificationEffect on Side Reactions
Solvent System Biphasic (e.g., water/toluene)Sequesters the carbonyl compound, reducing acid-catalyzed polymerization.[6]
Reactant Addition Slow addition of the carbonyl compoundMaintains a low concentration of the carbonyl, disfavoring self-condensation.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[7] A key challenge can be controlling the regioselectivity when using unsymmetrical β-diketones.

Troubleshooting Guide & FAQs: Combes Synthesis

Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A5: The regiochemical outcome is influenced by both steric and electronic effects.

  • Steric Hindrance: The cyclization will preferentially occur at the less sterically hindered carbonyl group of the β-diketone. Increasing the bulk of the substituents on the aniline or the diketone can enhance this effect.

  • Electronic Effects: The electronic nature of the substituents on the aniline can direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines may lead to the 4-CF₃ regioisomer as the major product in certain cases.[7]

  • Choice of Acid Catalyst: Different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, p-toluenesulfonic acid) can influence the regioselectivity.[8][9] Experimenting with different catalysts may be necessary to optimize for the desired isomer.

Experimental Protocol: Combes Synthesis of a Substituted Quinoline

Materials:

  • Aniline derivative

  • Unsymmetrical β-diketone

  • Acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

  • In a round-bottom flask, mix the aniline derivative and the β-diketone at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cool the mixture in an ice bath.

  • Slowly and with stirring, add the concentrated sulfuric acid.

  • Gently heat the reaction mixture for a specified period.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.

Friedländer Synthesis

This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or a base.[10]

Troubleshooting Guide & FAQs: Friedländer Synthesis

Q6: My Friedländer reaction is giving a low yield, and I observe the formation of side products. How can I optimize the reaction?

A6: Low yields and side product formation are often related to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.

  • Milder Conditions: Traditional methods often employ high temperatures and strong acids or bases, which can lead to reduced yields.[11] Modern protocols often utilize milder catalysts that allow the reaction to proceed under more controlled conditions.

  • Catalyst Selection: A wide range of catalysts has been shown to improve the efficiency of the Friedländer reaction. The choice of an appropriate catalyst is crucial and can significantly impact the yield and purity of the product.[11]

  • Avoid Self-Condensation: To minimize the self-condensation of the ketone, especially under basic conditions, consider using an imine analog of the 2-aminoaryl ketone.[11]

Data Presentation: Comparison of Catalysts in Friedländer Synthesis
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Zr(OTf)₄Ethanol/Water600.5 - 2>88[12]
[Hbim]BF₄ (Ionic Liquid)Solvent-free1003 - 693[12]
Fe₃O₄@SiO₂@PDETSAReflux110283[12]
NiO nanoparticlesEthanol800.0495[12]
Experimental Protocol: Lewis Acid-Catalyzed Friedländer Synthesis

This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst.[13]

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Zirconium tetrachloride (ZrCl₄)

  • Ethanol/Water (1:1)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

Procedure:

  • To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[13]

  • Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Troubleshooting Workflows

General Troubleshooting for Low Yield in Quinoline Synthesis

low_yield_troubleshooting start Low Yield or No Product catalyst Check Catalyst (Type and Loading) start->catalyst Inappropriate catalyst? temp Optimize Temperature start->temp Suboptimal temperature? substrate Evaluate Substrate Reactivity start->substrate Poor reactivity? water Ensure Anhydrous Conditions start->water Water inhibition? solution Improved Yield catalyst->solution temp->solution substrate->solution water->solution

Caption: General troubleshooting workflow for low yields.

Troubleshooting Workflow for Skraup Synthesis

skraup_troubleshooting start Skraup Synthesis Issue violent_rxn Violent Reaction start->violent_rxn tar_formation Tar Formation start->tar_formation add_moderator Add Moderator (e.g., FeSO4) violent_rxn->add_moderator control_temp Control Temperature and Reagent Addition violent_rxn->control_temp tar_formation->add_moderator tar_formation->control_temp steam_distill Purify by Steam Distillation tar_formation->steam_distill solution Controlled Reaction & Pure Product add_moderator->solution control_temp->solution steam_distill->solution

Caption: Troubleshooting workflow for the Skraup synthesis.

Decision Pathway for Friedländer Synthesis Catalyst Selection

friedlander_catalyst_choice start Starting Friedländer Synthesis conditions Desired Reaction Conditions? start->conditions harsh Traditional Harsh Conditions (High Temp, Strong Acid/Base) conditions->harsh High Temp Tolerable mild Milder Conditions conditions->mild Mild Conditions Required lewis_acid Lewis Acid (e.g., ZrCl4) mild->lewis_acid ionic_liquid Ionic Liquid (e.g., [Hbim]BF4) mild->ionic_liquid nanocatalyst Nanocatalyst (e.g., NiO) mild->nanocatalyst

Caption: Catalyst selection pathway for Friedländer synthesis.

References

Technical Support Center: Purification of Crude 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 7-Bromo-4-chloro-3-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities in crude this compound are typically related to the synthetic route employed. Common impurities may include:

  • Positional Isomers: Depending on the nitration and halogenation steps, isomers such as 5-Bromo-4-chloro-3-nitroquinoline or 7-Bromo-4-chloro-x-nitroquinolines (where the nitro group is at a different position) may be formed.

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Over-halogenated or Over-nitrated Products: Byproducts with additional bromine or nitro groups.

  • Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis, leading to the formation of 7-Bromo-4-hydroxy-3-nitroquinoline, especially during aqueous workups or on silica gel.

  • Degradation Products: The nitro group can be sensitive to certain conditions, potentially leading to degradation.

Q2: Which purification techniques are most effective for this compound?

The choice of purification technique depends on the impurity profile and the desired final purity. The two most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a relatively crude product. It is a cost-effective method for obtaining high-purity crystalline material.

  • Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities, especially when isomers are present.

Q3: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the progress of your column chromatography.[1][2]

  • Stationary Phase: Use silica gel 60 F254 plates.

  • Mobile Phase: A good starting point is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. A common starting ratio is 7:3 (hexane:ethyl acetate). The polarity can be adjusted based on the separation observed.

  • Visualization: The compound is UV active due to the quinoline core, so it can be visualized under a UV lamp at 254 nm as a dark spot against a fluorescent background.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery of Pure Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent: Test a range of solvents with varying polarities. A good solvent should dissolve the compound when hot but have low solubility when cold. - Use a solvent/anti-solvent system: Dissolve the compound in a "good" solvent at room temperature and slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present.- Lower the crystallization temperature: Use a solvent with a lower boiling point. - Perform a pre-purification step: A quick wash with a non-polar solvent like hexane might remove some impurities that inhibit crystallization.
Product Discoloration (Yellowing) The compound may be degrading at the boiling point of the solvent or is sensitive to light.- Choose a lower boiling point solvent. - Minimize exposure to heat and light: Work quickly and shield the flask from direct light.
Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.- Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.4 for the desired compound. - Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds with increasing polarity.
Product Streaking or Tailing on the Column The compound is highly polar and interacts strongly with the acidic silica gel, or the column is overloaded.- Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (0.1-1% in the eluent) to neutralize acidic sites. - Reduce the amount of sample loaded onto the column.
Product Degradation on the Column The compound is unstable on silica gel.- Use a less acidic stationary phase: Consider using neutral or basic alumina. - Work quickly: Do not let the compound sit on the column for an extended period.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column. Add another thin layer of sand on top of the sample.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Monitor the eluent by TLC. The polarity of the eluent can be gradually increased (e.g., to 7:3 hexane:ethyl acetate) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and analyze each fraction by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods (Representative Data)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
Recrystallization (Ethanol)~85%>98%70-80%
Column Chromatography (Silica Gel)~70%>99%50-65%

Note: The values presented are typical and may vary depending on the specific nature and quantity of impurities in the crude material.

Visualizations

Purification_Workflow Crude Crude 7-Bromo-4-chloro- 3-nitroquinoline Analysis Purity Assessment (TLC, HPLC) Crude->Analysis Decision Purity > 85%? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes ColumnChrom Column Chromatography Decision->ColumnChrom No PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChrom->PureProduct

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting_Column_Chromatography Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep Streaking Streaking/Tailing Start->Streaking Degradation Product Degradation Start->Degradation Sol_PoorSep Optimize Eluent (TLC, Gradient) PoorSep->Sol_PoorSep Sol_Streaking Deactivate Silica (Base) Reduce Loading Streaking->Sol_Streaking Sol_Degradation Use Alumina Work Quickly Degradation->Sol_Degradation

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Purification of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromo-4-chloro-3-nitroquinoline. The information provided is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on analogous syntheses of substituted quinolines, the most probable impurities include:

  • Unreacted starting materials: Such as 7-bromo-4-chloroquinoline.

  • Regioisomers: Nitration of the quinoline ring can potentially yield other nitro-isomers (e.g., 5-nitro, 6-nitro, or 8-nitro isomers), which can be difficult to separate from the desired 3-nitro product.

  • Hydrolysis product: Residual 7-bromo-3-nitroquinolin-4-ol from incomplete chlorination.

  • Over-brominated or under-brominated species: Depending on the synthetic route, species with different bromination patterns might be present.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For initial purification, recrystallization and column chromatography are the most common and effective methods. The choice between them depends on the scale of your synthesis and the nature of the impurities. For larger quantities with crystalline solids, recrystallization is often a good first step. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q3: My purified this compound is colored. Is this normal and how can I remove the color?

A3: Nitro compounds are often pale yellow. However, a significant coloration (e.g., dark yellow, brown) might indicate the presence of impurities. These could be baseline impurities in your starting materials or byproducts formed during the reaction. Purification by column chromatography is often effective at removing colored impurities. If the color persists, treatment with activated carbon during recrystallization may be an option, but should be used with caution as it can also adsorb the desired product.

Q4: I am having difficulty separating the desired 3-nitro isomer from other nitro-isomers. What can I do?

A4: The separation of nitro-isomers can be challenging due to their similar polarities.[1] High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary. In some cases, fractional crystallization of the free base or a salt derivative can be an effective technique to isolate a specific isomer.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield after purification - Product loss during recrystallization (too much solvent, premature crystallization).- Co-elution of product with impurities during column chromatography.- Adsorption of the product onto the stationary phase.- Optimize the recrystallization solvent and volume. Ensure slow cooling.- Use a shallower gradient and/or a different solvent system for column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Multiple spots on TLC after purification - Incomplete separation of impurities.- Decomposition of the product on the TLC plate (common with silica gel).- Re-purify using a more optimized column chromatography method (different solvent system, longer column).- Use TLC plates pre-treated with a base (e.g., triethylamine) to prevent streaking and decomposition.
Product appears as an oil instead of a solid - Presence of residual solvent.- The product may be a low-melting solid or an oil at room temperature.- Presence of impurities that are oils.- Ensure complete removal of solvent under high vacuum.- Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.- Purify by column chromatography to remove oily impurities.
Inconsistent melting point - Presence of impurities.- Re-purify the compound until a sharp and consistent melting point is obtained.

Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent at different temperatures.[1]

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents to screen include ethanol, methanol, acetone, and mixtures such as dichloromethane/hexane.[1]

  • Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool down slowly to room temperature to form crystals. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography is a chromatographic method used to separate a mixture of chemical substances into its individual components.

Procedure:

  • Stationary Phase and Solvent System Selection: Based on TLC analysis, choose an appropriate stationary phase (typically silica gel for quinoline derivatives) and a solvent system that provides good separation of the desired product from impurities. Common solvent systems include mixtures of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar solvent of your system. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent system or a more polar solvent. The dissolved sample can be loaded directly onto the column, or it can be pre-adsorbed onto a small amount of silica gel which is then added to the top of the column.

  • Elution: Begin eluting the column with the least polar solvent. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column at different rates.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the composition of each fraction using TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_result Outcome Crude Crude Product (this compound + Impurities) Recrystallization Recrystallization Crude->Recrystallization Initial attempt ColumnChromatography Column Chromatography Crude->ColumnChromatography For complex mixtures TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC MeltingPoint Melting Point Analysis TLC->MeltingPoint Pure Pure Product TLC->Pure Single spot Repurify Requires Further Purification TLC->Repurify Multiple spots MeltingPoint->Pure Sharp melting point MeltingPoint->Repurify Broad melting point Repurify->ColumnChromatography Re-run with optimized conditions

Caption: A workflow diagram for the purification of this compound.

References

Stability issues of 7-Bromo-4-chloro-3-nitroquinoline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 7-bromo-4-chloro-3-nitroquinoline in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Troubleshooting Guide: Stability Issues in Solution

Researchers may encounter stability problems with this compound in solution, leading to inconsistent experimental results. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Discoloration of the solution (e.g., turning yellow or brown).

  • Appearance of precipitates.

  • Inconsistent analytical results (e.g., changes in HPLC peaks over time).

  • Loss of biological activity.

Potential Causes and Troubleshooting Steps:

Potential CauseRecommended Action
Hydrolysis The chloro group at the 4-position of the quinoline ring is susceptible to hydrolysis, especially in aqueous solutions or in the presence of nucleophilic solvents.[1][2][3]
- Avoid using protic solvents like water or methanol if possible. If aqueous solutions are necessary, prepare them fresh and use them immediately.
- Buffer the solution to a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis.
Nucleophilic Substitution The electron-withdrawing nature of the nitro group and the quinoline ring nitrogen makes the 4-position prone to attack by nucleophiles present in the solution (e.g., amines, thiols, or even some buffer components).[4][5][6][7]
- Ensure all solvents and reagents are free from nucleophilic impurities.
- When working with amine- or thiol-containing buffers, consider the potential for reaction and perform control experiments.
Photodegradation Bromoaromatic compounds can be sensitive to light, particularly UV radiation, which can lead to the cleavage of the carbon-bromine bond.[8]
- Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
- Minimize exposure to ambient light during experimental setup and execution.
Thermal Instability Elevated temperatures can promote the degradation of the compound.
- Store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C).
- Avoid prolonged heating of solutions containing the compound.
Reaction with Solvents Certain solvents, although seemingly inert, can react with the compound over time. For example, residual water in solvents can lead to hydrolysis.
- Use high-purity, anhydrous solvents when preparing solutions.
- Perform solvent stability studies by dissolving the compound in the intended solvent and monitoring its purity over time.

Experimental Workflow for Investigating Degradation

cluster_0 Problem Identification cluster_1 Hypothesis Formulation cluster_2 Experimental Verification cluster_3 Solution Implementation start Inconsistent Results or Visible Degradation hydrolysis Hypothesize Hydrolysis start->hydrolysis nucleophilic_attack Hypothesize Nucleophilic Attack start->nucleophilic_attack photodegradation Hypothesize Photodegradation start->photodegradation run_hplc Run Time-Course HPLC-MS in Aqueous Buffer hydrolysis->run_hplc run_nmr Incubate with Nucleophile (e.g., Amine Buffer) and Analyze by NMR/MS nucleophilic_attack->run_nmr run_uv Expose Solution to Light and Monitor by UV-Vis/HPLC photodegradation->run_uv use_anhydrous Use Anhydrous/Aprotic Solvents run_hplc->use_anhydrous change_buffer Use Non-Nucleophilic Buffer run_nmr->change_buffer protect_light Protect from Light run_uv->protect_light

Caption: Troubleshooting workflow for identifying the cause of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two most likely degradation pathways are nucleophilic aromatic substitution (SNAr) at the 4-position and hydrolysis of the C-Cl bond. The chloro group at the 4-position is activated by the electron-withdrawing effects of the quinoline nitrogen and the 3-nitro group, making it a good leaving group in the presence of nucleophiles.[5][6] Hydrolysis can occur in aqueous or protic solvents, leading to the formation of 7-bromo-4-hydroxy-3-nitroquinoline.

Compound This compound Hydrolysis Hydrolysis (H2O) Compound->Hydrolysis H+ or OH- catalysis Nucleophilic_Attack Nucleophilic Attack (e.g., R-NH2) Compound->Nucleophilic_Attack Product_Hydrolysis 7-Bromo-4-hydroxy-3-nitroquinoline Hydrolysis->Product_Hydrolysis Product_Nucleophilic 7-Bromo-4-(substituted-amino)-3-nitroquinoline Nucleophilic_Attack->Product_Nucleophilic

Caption: Potential degradation pathways of this compound.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For short-term use, aprotic solvents such as DMSO, DMF, or anhydrous acetonitrile are generally recommended. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. If a stock solution is necessary, prepare it in a high-purity, anhydrous aprotic solvent and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability in aqueous solutions is expected to be pH-dependent. Basic conditions (high pH) are likely to accelerate the rate of hydrolysis of the 4-chloro group. Acidic conditions might lead to protonation of the quinoline nitrogen, which could further activate the ring towards nucleophilic attack, although this may also decrease the nucleophilicity of some reactants. It is recommended to maintain the pH in the neutral to slightly acidic range (pH 5-7) and to prepare aqueous solutions fresh before use.

Q4: Are there any specific buffer components that should be avoided?

A4: Yes. Buffers containing primary or secondary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol) should be used with caution, as these are nucleophiles that can displace the 4-chloro group.[4][6] If their use is unavoidable, control experiments should be performed to assess the extent of any reaction. Consider using non-nucleophilic buffers such as HEPES, MES, or phosphates.

Q5: What is the recommended procedure for preparing a stock solution?

A5: To prepare a stock solution, follow these steps:

  • Weigh the solid compound in a fume hood, minimizing exposure to light and moisture.

  • Dissolve the solid in a minimal amount of high-purity, anhydrous aprotic solvent (e.g., DMSO).

  • Gently warm or sonicate if necessary to ensure complete dissolution.

  • Once dissolved, the solution can be further diluted with the same solvent or another compatible solvent to the desired concentration.

  • Store the stock solution in small, tightly sealed amber vials at -20°C or below.

start Start: Weigh Solid Compound dissolve Dissolve in Anhydrous Aprotic Solvent (e.g., DMSO) start->dissolve sonicate Warm/Sonicate if Needed dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute aliquot Aliquot into Amber Vials dilute->aliquot store Store at -20°C or Below aliquot->store end End: Ready for Use store->end

Caption: Recommended workflow for stock solution preparation.

Experimental Protocols

Protocol for Assessing Solution Stability by HPLC

This protocol provides a general method for evaluating the stability of this compound in a specific solvent or buffer system.

Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., acetonitrile and water with 0.1% formic acid)

  • Amber HPLC vials

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent/buffer at a known concentration (e.g., 1 mg/mL).

  • Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system to obtain an initial purity profile.

  • Divide the remaining solution into several amber vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At specified time points (e.g., 1, 2, 4, 8, 24, and 48 hours), inject an aliquot from one of the vials onto the HPLC.

  • Monitor the chromatograms for any decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks corresponding to degradation products.

  • Calculate the percentage of the parent compound remaining at each time point to determine the stability.

Data Presentation:

Time (hours)Storage Condition% Parent Compound RemainingArea of Major Degradant Peak
0-1000
1Room Temp, Light
1Room Temp, Dark
14°C, Dark
24Room Temp, Light
24Room Temp, Dark
244°C, Dark

Note: This table should be populated with your experimental data.

References

Technical Support Center: Monitoring the Synthesis of 7-Bromo-4-chloro-3-nitroquinoline with TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 7-Bromo-4-chloro-3-nitroquinoline using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of the synthesis of this compound, presented in a question-and-answer format.

Question: My spots are streaking or tailing on the TLC plate. What should I do?

Answer: Streaking is a common problem when working with quinoline derivatives on standard silica gel plates.[1] This is often due to the basic nature of the quinoline ring interacting strongly with the acidic silica gel.[1][2] Here are several solutions to address this issue:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃), into your mobile phase to neutralize the acidic sites on the silica gel.[1][3]

  • Reduce Sample Concentration: Overloading the TLC plate can also lead to streaking.[2][3] Dilute your sample and apply a smaller amount to the plate, aiming for a spot size of 1-2 mm in diameter.[4]

  • Consider Alternative Stationary Phases: If streaking persists, especially with highly basic compounds, consider using an alternative stationary phase like alumina, which is basic.[1]

Question: My spots are not moving from the baseline (Rf ≈ 0). How can I resolve this?

Answer: This issue indicates that the mobile phase is not polar enough to move the compounds up the plate.[2] To address this, you should:

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try increasing the ethyl acetate concentration to 30% or even 50%.[1]

Question: My spots are running at the solvent front (Rf ≈ 1). What does this mean and how can I fix it?

Answer: This observation suggests that the mobile phase is too polar for the compounds being analyzed.[2] The solution is to:

  • Decrease Solvent Polarity: Reduce the polarity of your mobile phase by increasing the proportion of the less polar solvent. For example, if you are using a 50:50 mixture of hexane and ethyl acetate, try changing it to 80:20.[2]

Question: I don't see any spots on my developed TLC plate. What could be the reason?

Answer: Several factors can lead to the absence of visible spots on a developed TLC plate:

  • UV Inactivity: Your compounds may not be active under UV light.[2]

  • Low Concentration: The sample spotted on the plate might be too dilute to be detected.[3][5]

  • Sample Washed Away: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[6][7]

To resolve this, you can:

  • Use a Visualization Stain: Since quinolines are nitrogen-containing heterocycles, using an iodine chamber can be an effective way to visualize the spots.[2][8]

  • Increase Sample Concentration: Try concentrating your sample before spotting it on the TLC plate.[3][5]

  • Ensure Proper Solvent Level: Make sure the solvent level in the developing chamber is below the baseline where the sample is spotted.[6]

Question: The spots for my reactant and product are very close together, making it difficult to monitor the reaction progress. What can I do?

Answer: Poor separation of spots with similar Rf values can be challenging. Here are some strategies to improve resolution:

  • Optimize the Solvent System: Experiment with different solvent systems to find one that provides better separation.[9]

  • Use a Co-spot: A co-spot, where the reaction mixture is spotted on top of the starting material spot, can help determine if the starting material has been consumed. If the reaction is complete, you will see a single spot; if not, you will see two separated spots or an elongated spot.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for TLC analysis of this compound?

A1: A common mobile phase for quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The exact ratio will need to be optimized for the specific reaction mixture, but a starting point could be a 70:30 or 80:20 mixture of hexane:ethyl acetate.

Q2: How do I calculate the Retention Factor (Rf) value?

A2: The Rf value is calculated by dividing the distance traveled by the compound (from the baseline to the center of the spot) by the distance traveled by the solvent front (from the baseline to where the solvent stopped).[4]

Q3: Why is it important to use a pencil and not a pen to mark the baseline on the TLC plate?

A3: The ink from a pen can dissolve in the developing solvent and travel up the plate, leading to extra, confusing spots.[6] A pencil mark is inert and will not interfere with the chromatogram.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the synthesis of this compound using TLC.

  • Plate Preparation:

    • Handle the TLC plate carefully, touching only the edges to avoid contaminating the surface.[6]

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

    • Mark the points for spotting the starting material, reaction mixture, and a co-spot.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Prepare a sample of the reaction mixture by diluting a small aliquot with the same solvent.

    • Using a capillary tube, spot a small amount of the starting material and the reaction mixture on their respective marks on the baseline. The spots should be 1-2 mm in diameter.[4]

    • For the co-spot, first spot the starting material, and then carefully spot the reaction mixture on top of it, allowing the solvent to evaporate between applications.

  • Development:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensuring it is below the baseline on the TLC plate).[6]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization and Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.[7] If spots are not visible, use an iodine chamber.[8]

    • Calculate the Rf values for the starting material and the product spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Quantitative Data

CompoundExpected Rf Value (Approximate)Mobile Phase System
Starting Material (e.g., a substituted aniline)Varies (typically more polar)Hexane:Ethyl Acetate (e.g., 70:30)
This compoundVaries (typically less polar than starting material)Hexane:Ethyl Acetate (e.g., 70:30)

Note: Rf values are highly dependent on the specific TLC plate, mobile phase composition, temperature, and other experimental conditions. The values in the table are for illustrative purposes and should be determined experimentally.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis plate_prep Prepare TLC Plate (Draw Baseline) sample_prep Prepare Samples (Starting Material, Reaction Mix) spotting Spot Samples on Baseline sample_prep->spotting development Develop Plate in Chamber spotting->development visualization Visualize Spots (UV Lamp / Stain) development->visualization analysis Analyze Results (Calculate Rf, Monitor Progress) visualization->analysis

Caption: Experimental workflow for TLC monitoring.

TLC_Troubleshooting cluster_issues Common Issues cluster_solutions Solutions start Problem with TLC Result? streaking Streaking or Tailing Spots start->streaking no_move Spots at Baseline (Rf ≈ 0) start->no_move front_run Spots at Solvent Front (Rf ≈ 1) start->front_run no_spots No Visible Spots start->no_spots solution_streaking Add Basic Modifier Reduce Concentration streaking->solution_streaking solution_no_move Increase Solvent Polarity no_move->solution_no_move solution_front_run Decrease Solvent Polarity front_run->solution_front_run solution_no_spots Use Stain (Iodine) Increase Concentration no_spots->solution_no_spots

Caption: Troubleshooting decision-making pathway for TLC.

References

Avoiding byproduct formation in the nitration of 7-bromo-4-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize byproduct formation during the nitration of 7-bromo-4-chloroquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for nitration on the 7-bromo-4-chloroquinoline ring, and why?

During the electrophilic nitration of 7-bromo-4-chloroquinoline, the substitution pattern is primarily dictated by the directing effects of the existing substituents and the nature of the quinoline ring system. Under the strongly acidic conditions of nitration, the quinoline nitrogen is protonated, which strongly deactivates both the heterocyclic and carbocyclic rings towards electrophilic attack. However, substitution on the carbocyclic ring (the benzene ring portion) is generally favored over the more deactivated pyridinium ring.

The directing effects of the halogen substituents are as follows:

  • 4-Chloro group: Deactivating, ortho-, para-director.

  • 7-Bromo group: Deactivating, ortho-, para-director.

Considering these effects, the incoming nitro group is most likely to substitute at positions ortho or para to the activating groups, if any were present. However, since both halogens are deactivating, the regioselectivity is a result of the combined influence of both substituents and the deactivated quinoline system. The most probable positions for nitration are C-3, C-5, C-6, and C-8. The formation of 7-bromo-4-chloro-3-nitroquinoline has been reported.[1]

Q2: What are the common byproducts observed during the nitration of 7-bromo-4-chloroquinoline?

The most common byproducts are regioisomers resulting from nitration at alternative positions on the quinoline ring.[2] Based on the directing effects of the substituents, potential isomeric byproducts include:

  • 7-bromo-4-chloro-5-nitroquinoline

  • 7-bromo-4-chloro-6-nitroquinoline

  • 7-bromo-4-chloro-8-nitroquinoline

Under harsh reaction conditions, dinitration products may also be formed.[2]

Q3: How can I control the regioselectivity of the nitration to favor the desired product?

Controlling the regioselectivity is crucial for minimizing byproduct formation. Key strategies include:

  • Temperature Control: Maintaining a low reaction temperature (e.g., 0-5 °C) is critical. Higher temperatures can decrease regioselectivity and lead to the formation of unwanted isomers.[3]

  • Controlled Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to a solution of 7-bromo-4-chloroquinoline ensures a controlled reaction rate and helps maintain a low temperature.[3]

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, other nitrating systems can offer different selectivities.[2] The specific composition and ratio of the nitrating mixture can be optimized.

Q4: What are the best practices for purifying the desired nitrated product from its isomers?

Purification can be challenging due to the similar physical properties of the regioisomers. A combination of techniques is often most effective:

  • Recrystallization: This is a primary method for purification. Selecting an appropriate solvent system where the desired isomer has lower solubility than the byproducts at a given temperature is key.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel or another stationary phase can be employed to separate isomers based on their different polarities.[4]

Troubleshooting Guide

The following table addresses common issues encountered during the nitration of 7-bromo-4-chloroquinoline.

Issue Potential Cause(s) Troubleshooting Steps & Solutions Expected Outcome
Low Yield of Desired Product - Incomplete reaction. - Degradation of starting material or product. - Suboptimal reaction temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Ensure the use of high-purity starting materials. - Gradually increase the reaction temperature in small increments (e.g., from 0 °C to 5-10 °C) while carefully monitoring for an increase in side products.[3]An optimal balance between reaction rate and selectivity, leading to a higher yield of the desired product.
High Levels of Regioisomeric Impurities - Reaction temperature is too high. - Rapid addition of the nitrating agent. - Incorrect ratio of nitric acid to sulfuric acid.- Maintain a strictly controlled low temperature (0-5 °C) throughout the addition of the nitrating agent and for the duration of the reaction.[3] - Add the nitrating agent very slowly (dropwise) with vigorous stirring to prevent localized overheating.[3] - Optimize the ratio of nitric acid to sulfuric acid. A higher concentration of sulfuric acid generally promotes the formation of the nitronium ion.[2]Enhanced regioselectivity, thereby reducing the percentage of unwanted nitro isomers.
Formation of Dinitrated Byproducts - Excess of nitrating agent. - Reaction temperature is too high. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent. - Maintain a low reaction temperature. - Monitor the reaction by TLC and quench it once the starting material is consumed.Minimization or elimination of dinitrated side products.
Product Discoloration (Yellow/Brown) - Presence of residual acidic impurities. - Oxidation of the product.- Ensure thorough neutralization after quenching the reaction. - Wash the crude product with a suitable solvent to remove colored impurities. - Store the purified product in a cool, dark place, preferably under an inert atmosphere.A purer, less colored final product.

Data Presentation

The following table provides representative data on how reaction conditions can influence the product distribution in the nitration of a substituted quinoline. The data is illustrative and intended to demonstrate general trends.

Entry Temperature (°C) Time (h) Nitrating Agent (HNO₃/H₂SO₄ ratio) Desired Isomer Yield (%) Other Isomers Yield (%) Dinitrated Products (%)
10 - 521:275205
22521:2504010
30 - 521:165305
40 - 551:2702010

Experimental Protocols

Protocol: Selective Nitration of 7-Bromo-4-chloroquinoline

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 7-Bromo-4-chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-bromo-4-chloroquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C with stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the 7-bromo-4-chloroquinoline solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Workflow for Nitration cluster_1 Problem Identification cluster_2 Corrective Actions start Nitration Reaction Complete check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Unsatisfactory purify Purify Product (Recrystallization, Chromatography) check_purity->purify Acceptable high_isomers High Isomers? low_yield->high_isomers No optimize_temp Optimize Temperature (e.g., 0-5 °C) low_yield->optimize_temp Yes dinitration Dinitration? high_isomers->dinitration No slow_addition Slow Reagent Addition high_isomers->slow_addition Yes adjust_ratio Adjust Acid Ratio high_isomers->adjust_ratio Yes control_stoich Control Stoichiometry dinitration->control_stoich Yes dinitration->purify No optimize_temp->start slow_addition->start adjust_ratio->start control_stoich->start end Pure Product purify->end

Caption: Troubleshooting workflow for byproduct formation.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve 1. Dissolve Substrate in H₂SO₄ at 0°C add_nitrating 3. Slow Dropwise Addition (maintain < 5°C) dissolve->add_nitrating prepare_nitrating 2. Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0°C prepare_nitrating->add_nitrating stir 4. Stir at 0-5°C (1-2 hours) add_nitrating->stir quench 5. Quench on Ice stir->quench neutralize 6. Neutralize with NaHCO₃ quench->neutralize extract 7. Extract with Ethyl Acetate neutralize->extract dry 8. Dry and Concentrate extract->dry purify_method 9. Recrystallization or Column Chromatography dry->purify_method final_product Pure Nitrated Product purify_method->final_product

Caption: Experimental workflow for nitration and purification.

References

Technical Support Center: Chlorination of 7-bromo-3-nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of the chlorination of 7-bromo-3-nitroquinolin-4-ol to synthesize 7-bromo-4-chloro-3-nitroquinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chlorination of 7-bromo-3-nitroquinolin-4-ol.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Ensure the complete removal of water from the starting material and solvent. - Increase the reaction temperature in increments of 10°C. - Extend the reaction time. - Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of POCl₃).
Decomposition of starting material or product.- The nitro group can be sensitive to high temperatures. Monitor the reaction closely and avoid excessive heating. - Consider using a milder chlorinating agent or adding a scavenger for acidic byproducts.
Formation of Dark-Colored Byproducts Charring or polymerization.- Maintain a controlled reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Purify the crude product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).
Incomplete Removal of Excess Chlorinating Agent Inadequate work-up procedure.- After the reaction, carefully quench the excess chlorinating agent with ice-cold water or a saturated sodium bicarbonate solution under vigorous stirring. - Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer thoroughly with brine.
Product is Difficult to Purify Presence of polar impurities.- Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene). - If recrystallization is ineffective, employ column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the most common chlorinating agent for converting a 4-hydroxyquinoline to a 4-chloroquinoline?

A1: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation. Thionyl chloride (SOCl₂) can also be used, sometimes in the presence of a catalytic amount of dimethylformamide (DMF).

Q2: What are the typical reaction conditions for the chlorination of 7-bromo-3-nitroquinolin-4-ol with POCl₃?

A2: The reaction is typically carried out by heating the substrate in neat phosphorus oxychloride or in a high-boiling inert solvent like toluene or xylene. The reaction temperature usually ranges from 80°C to 110°C, and the reaction time can vary from 2 to 12 hours.

Q3: Does the nitro group at the 3-position affect the chlorination reaction?

A3: Yes, the electron-withdrawing nature of the nitro group deactivates the quinoline ring system, which can make the chlorination of the hydroxyl group more challenging compared to an unsubstituted quinolin-4-ol. This may necessitate more forcing reaction conditions (higher temperature or longer reaction time).

Q4: Can the bromine atom at the 7-position interfere with the chlorination reaction?

A4: The bromine atom is generally stable under these chlorination conditions and is unlikely to interfere with the replacement of the hydroxyl group.

Q5: What is the best work-up procedure for this reaction?

A5: After completion, the reaction mixture should be cooled to room temperature and then slowly and carefully poured onto crushed ice with stirring. This will hydrolyze the excess POCl₃. The resulting precipitate, which is the crude product, can then be collected by filtration, washed with water until the filtrate is neutral, and then dried.

Experimental Protocols

Chlorination of 7-bromo-3-nitroquinolin-4-ol using Phosphorus Oxychloride

Materials:

  • 7-bromo-3-nitroquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, add 7-bromo-3-nitroquinolin-4-ol.

  • Carefully add phosphorus oxychloride (typically 5-10 equivalents relative to the starting material).

  • Equip the flask with a reflux condenser and a calcium chloride guard tube.

  • Heat the reaction mixture to reflux (approximately 105-110°C) with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and cautiously, pour the reaction mixture onto the ice with vigorous stirring.

  • A precipitate will form. Continue stirring until all the excess POCl₃ has been hydrolyzed.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Dry the product under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Parameter Typical Range Notes
Reactant Ratio (Substrate:POCl₃) 1 : 5 to 1 : 10 (equivalents)A large excess of POCl₃ is often used to serve as both reagent and solvent.
Reaction Temperature 80 - 110 °CHigher temperatures may be required due to the deactivating nitro group.
Reaction Time 2 - 12 hoursMonitor by TLC to determine the point of completion.
Typical Yield 75 - 90%Yields can vary based on reaction scale and purity of starting materials.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Dry Glassware and Reagents reactants Add 7-bromo-3-nitroquinolin-4-ol and POCl3 to Flask start->reactants reflux Heat to Reflux (80-110°C) with Stirring reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Pour onto Crushed Ice cool->quench filter Filter and Wash with Water quench->filter dry Dry the Crude Product filter->dry purify Recrystallize or Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the chlorination of 7-bromo-3-nitroquinolin-4-ol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? cause1 Insufficient Reagent/Time/Temp start->cause1 cause2 Presence of Water start->cause2 cause3 Substrate Decomposition start->cause3 solution1 Increase Equivalents of POCl3, Reaction Time, or Temperature cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Use Milder Conditions or Careful Temperature Control cause3->solution3 end Successful Chlorination solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield

Caption: Troubleshooting logic for low-yield chlorination reactions.

Technical Support Center: Improving Regioselectivity of Quinoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis and functionalization of quinoline derivatives, with a focus on controlling regioselectivity.

Frequently Asked questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of electrophilic substitution on an unsubstituted quinoline ring?

A1: The regioselectivity of electrophilic aromatic substitution (SEAr) on quinoline is primarily dictated by the electronic properties of the bicyclic system. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Consequently, substitution preferentially occurs on the more electron-rich benzene ring. The most favored positions for electrophilic attack are C5 and C8. This preference is explained by the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction, which allows for delocalization of the positive charge without disrupting the aromaticity of the pyridine ring.

Q2: I am performing a Friedländer synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the selectivity?

A2: The formation of regioisomers is a common challenge in the Friedländer synthesis when using unsymmetrical ketones. The regiochemical outcome is influenced by the reaction conditions and the nature of the reactants. Here are some troubleshooting strategies:

  • Catalyst Choice: The type of catalyst, whether acidic or basic, can significantly influence which enolate of the unsymmetrical ketone is formed, thereby directing the initial condensation step. Experimenting with different catalysts is recommended.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the enolate formation. A systematic variation of the reaction temperature may favor the formation of one regioisomer over the other.

  • Steric Hindrance: Bulky substituents on either the 2-aminoaryl ketone or the unsymmetrical ketone can favor the formation of the less sterically hindered product.

Q3: My Doebner-von Miller reaction is producing significant amounts of polymeric byproduct and low yields of the desired quinoline. What can I do to optimize this?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone under the strong acidic conditions of the Doebner-von Miller reaction is a frequent cause of low yields. To mitigate this, consider the following adjustments:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help control the often violently exothermic nature of the reaction, reducing tar and polymer formation.

  • Biphasic Reaction Medium: Employing a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, which helps to minimize acid-catalyzed polymerization.

  • Slow Addition of Reactants: A slow, controlled addition of the carbonyl compound can maintain its low concentration in the reaction mixture, thereby disfavoring self-condensation and polymerization.

Q4: How can I achieve nucleophilic substitution at a specific position on the quinoline ring?

A4: Nucleophilic substitution on the quinoline ring predominantly occurs at the electron-deficient C2 and C4 positions. The relative reactivity of these positions can be influenced by several factors:

  • Leaving Group: The presence of a good leaving group (e.g., a halide) at either the C2 or C4 position is crucial for a successful nucleophilic aromatic substitution (SNAr) reaction.

  • Reaction Conditions: The choice of nucleophile, solvent, and temperature can influence the regioselectivity. For instance, the Chichibabin reaction (using sodium amide) typically favors substitution at the C2 position.

  • Activating Groups: The introduction of an N-oxide functionality significantly activates the C2 and C4 positions towards nucleophilic attack.

Q5: What are the modern approaches to achieving regioselective C-H functionalization of quinolines?

A5: Transition metal-catalyzed C-H functionalization has become a powerful tool for the regioselective derivatization of quinolines, often overcoming the limitations of classical methods. Key strategies include:

  • Directing Groups: The installation of a directing group (DG) on the quinoline scaffold can steer the metal catalyst to a specific C-H bond, enabling highly selective functionalization. The 8-aminoquinoline group is a widely used and effective directing group.

  • N-Oxide Strategy: The use of quinoline N-oxides can direct functionalization to the C2 or C8 positions. For example, palladium-catalyzed C2 arylation of quinoline N-oxides has been reported.

  • Catalyst Control: The choice of metal catalyst (e.g., Palladium, Rhodium, Iridium, Copper) and ligands can profoundly influence the regiochemical outcome of the C-H functionalization.

Troubleshooting Guides

Table 1: Troubleshooting Poor Regioselectivity in Friedländer Synthesis
Symptom Potential Cause Suggested Solution
Mixture of 2- and 4-substituted quinolinesNon-selective enolate formation from unsymmetrical ketone.1. Vary the catalyst: Test different acid (e.g., p-TsOH, HCl) and base (e.g., KOH, piperidine) catalysts. 2. Optimize temperature: Lower temperatures may favor the kinetic enolate, while higher temperatures may favor the thermodynamic enolate. 3. Modify ketone structure: If possible, use a ketone with greater steric or electronic bias to favor a single enolization pathway.
Low yield of desired isomerCompeting side reactions or unfavorable reaction equilibrium.1. Adjust reactant stoichiometry: An excess of one reactant may favor the desired pathway. 2. Change the solvent: The polarity of the solvent can influence the reaction rate and selectivity.
Table 2: Optimizing Regioselectivity in Electrophilic Substitution
Target Position Reaction Typical Reagents & Conditions Common Issues Troubleshooting Tips
C5 and C8NitrationHNO₃ / H₂SO₄Mixture of 5- and 8-nitroquinolines.1. Temperature control: The ratio of 5- to 8-substitution can be temperature-dependent. 2. Acid concentration: Varying the concentration of sulfuric acid can alter the reactivity and selectivity.
C8, then C6SulfonationH₂SO₄ / OleumIsomerization at high temperatures.Sulfonation at ~90°C primarily yields the 8-sulfonic acid. At higher temperatures, this can rearrange to the more stable 6-sulfonic acid.

Experimental Protocols

Protocol 1: Regioselective C2-Arylation of Quinoline N-Oxide

This protocol is based on palladium-catalyzed C-H/C-H cross-coupling.

  • Reaction Setup: In a sealed reaction vial, combine quinoline N-oxide (1 equiv.), the desired arene (e.g., benzene, 40 equiv.), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv.).

  • Reaction Conditions: Heat the mixture at 130 °C for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is diluted with an appropriate organic solvent and filtered to remove inorganic salts.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the 2-arylated quinoline N-oxide. The N-oxide can then be reduced to the corresponding quinoline.

Protocol 2: Directed C5-Halogenation of 8-Substituted Quinolines

This metal-free protocol allows for the regioselective halogenation at the C5 position.

  • Reactant Preparation: Dissolve the 8-substituted quinoline derivative (1 equiv.) in a suitable solvent.

  • Reagent Addition: Add trihaloisocyanuric acid (0.36 equiv.) as the halogen source.

  • Reaction Conditions: Stir the reaction mixture at room temperature under air. The reaction is typically complete within a few hours.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is then dried and concentrated, followed by purification via column chromatography.

Visual Guides

Electrophilic_Substitution_Pathway cluster_products Major Products Quinoline Quinoline Intermediate_5 Wheland Intermediate (Attack at C5) Quinoline->Intermediate_5 + E+ Intermediate_8 Wheland Intermediate (Attack at C8) Quinoline->Intermediate_8 + E+ Electrophile Electrophile (E+) Product_5 5-Substituted Quinoline Intermediate_5->Product_5 - H+ Product_8 8-Substituted Quinoline Intermediate_8->Product_8 - H+

Caption: Pathway for electrophilic substitution on quinoline.

Troubleshooting_Friedlander Start Start: Mixture of Regioisomers in Friedländer Synthesis ChangeCatalyst Vary Catalyst (Acid vs. Base) Start->ChangeCatalyst OptimizeTemp Optimize Temperature (Kinetic vs. Thermodynamic) Start->OptimizeTemp ModifySubstrate Modify Substrate (Steric/Electronic Effects) Start->ModifySubstrate Improved Improved Regioselectivity? ChangeCatalyst->Improved OptimizeTemp->Improved ModifySubstrate->Improved Improved->Start No, try another parameter End End: Optimized Protocol Improved->End Yes

Caption: Troubleshooting workflow for Friedländer synthesis.

CH_Functionalization_Strategies Title C-H Functionalization Strategies for Regioselectivity Directing_Group Directing Group (DG) - Covalently attached group - Directs catalyst to specific C-H Title->Directing_Group N_Oxide N-Oxide Strategy - Activates C2 and C8 positions - Can act as an internal directing group Title->N_Oxide Catalyst_Control Catalyst/Ligand Control - Inherent preference of the catalyst system - Fine-tuning with ligands Title->Catalyst_Control Example_DG Example_DG Directing_Group->Example_DG e.g., 8-aminoquinoline Example_NOxide Example_NOxide N_Oxide->Example_NOxide e.g., Pd-catalyzed C2-arylation Example_Cat Example_Cat Catalyst_Control->Example_Cat e.g., Rh vs. Ir for different selectivities

Validation & Comparative

A Comparative Guide to the Biological Evaluation of 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of 7-Bromo-4-chloro-3-nitroquinoline, offering a comparative analysis of its potential anticancer and antimicrobial activities against relevant alternative compounds. The information is supported by available experimental data, detailed methodologies for key assays, and visualizations of pertinent signaling pathways to facilitate further research and drug development endeavors.

Introduction to this compound

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide array of biological activities.[1][2][3] The quinoline scaffold is a core component of numerous natural and synthetic compounds with demonstrated therapeutic potential. The subject of this guide, this compound, is a synthetic derivative whose biological profile is of interest due to the presence of key functional groups: a bromine atom, a chlorine atom, and a nitro group. These substituents are known to modulate the physicochemical and biological properties of organic molecules, potentially enhancing their efficacy as therapeutic agents. This compound is a crucial component in the synthesis of NLRP3 modulators and sodium channel inhibitors, with derived compounds showing promise in treating proliferative disorders like cancer and pain.[4]

Anticancer Potential: A Comparative Analysis

While specific experimental data on the anticancer activity of this compound is limited in publicly available literature, we can infer its potential by examining a closely related structural analog, 6-Bromo-5-nitroquinoline . A comparative study evaluated the in vitro cytotoxic effects of 6-Bromo-5-nitroquinoline against several human cancer cell lines.[1]

Data Presentation: Anticancer Activity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for 6-Bromo-5-nitroquinoline compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (µg/mL)[1]
6-Bromo-5-nitroquinoline C6Rat Glioblastoma>100
HeLaHuman Cervical Cancer50.18±1.45
HT29Human Colon Adenocarcinoma25.65±0.85
5-Fluorouracil (5-FU) C6Rat Glioblastoma1.83±0.15
HeLaHuman Cervical Cancer1.15±0.09
HT29Human Colon Adenocarcinoma0.85±0.05

Note: The data presented is for the structural analog 6-Bromo-5-nitroquinoline and serves as an estimation of the potential activity of this compound.

The results indicate that while 6-Bromo-5-nitroquinoline displays some cytotoxic activity against HeLa and HT29 cell lines, it is less potent than the standard drug 5-FU under the tested conditions.[1] Further studies are warranted to determine the specific IC50 values for this compound and to explore its activity against a broader range of cancer cell lines.

Potential Mechanisms of Anticancer Action

Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms. Based on the structure of this compound and the known activities of related compounds, potential mechanisms of action could include:

  • Inhibition of Signaling Pathways: Quinolines can interfere with critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR pathways.[5]

  • Induction of Apoptosis: The nitroquinoline moiety, by analogy with compounds like 8-hydroxy-5-nitroquinoline, may induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent programmed cell death (apoptosis).[6]

Below are diagrams of key signaling pathways potentially targeted by quinoline derivatives.

EGFR_Signaling_Pathway Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Survival Survival Akt->Survival

Caption: Simplified EGFR Signaling Pathway.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Cell Growth Cell Growth mTOR->Cell Growth

Caption: Simplified PI3K/Akt Signaling Pathway.

Antimicrobial Potential: A Comparative Overview

Data Presentation: Antimicrobial Activity of Quinoline Analogs

To provide a perspective on the potential antimicrobial efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of other quinoline derivatives against representative bacterial strains. A lower MIC value indicates greater antimicrobial activity.

Compound/DerivativeBacterial StrainGram TypeMIC (µg/mL)
8-Hydroxyquinoline derivatives Staphylococcus aureusGram-positive16 - 64
Bacillus subtilisGram-positive8 - 32
Escherichia coliGram-negative32 - 128
Pseudomonas aeruginosaGram-negative>128
Quinolone-coupled hybrid 5d Various G+ and G- strains-0.125 - 8

Note: This data is for other quinoline derivatives and is intended to illustrate the general antimicrobial potential of this class of compounds.

Potential Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of quinoline derivatives are diverse. For this compound, potential mechanisms could involve:

  • Inhibition of DNA Gyrase: Quinolones are well-known inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. This inhibition leads to the cessation of bacterial growth.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the substituted quinoline ring may allow it to intercalate into the bacterial cell membrane, disrupting its function and leading to cell death.

DNA_Gyrase_Inhibition Quinoline_Derivative 7-Bromo-4-chloro- 3-nitroquinoline DNA_Gyrase Bacterial DNA Gyrase Quinoline_Derivative->DNA_Gyrase Inhibits Bacterial_Cell_Death Bacterial Cell Death Quinoline_Derivative->Bacterial_Cell_Death Leads to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for

Caption: Inhibition of Bacterial DNA Gyrase.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, HT29)

  • Complete cell culture medium

  • 96-well plates

  • This compound and comparator compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Test Compounds (Serial Dilutions) A->B C Incubate (48-72 hours) B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: MTT Assay Experimental Workflow.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • This compound and comparator antibiotics

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate (18-24 hours) C->D E Read Wells for Visible Growth D->E F Determine MIC E->F

Caption: MIC Assay Experimental Workflow.

Conclusion

This compound is a synthetic quinoline derivative with potential for development as both an anticancer and antimicrobial agent. While direct experimental data for this specific compound is currently limited, analysis of its structural analogs suggests promising, albeit moderate, cytotoxic activity against certain cancer cell lines. The quinoline scaffold itself is a well-established pharmacophore in antimicrobial research, indicating a reasonable expectation of bioactivity for this compound. Further in-depth studies are crucial to fully elucidate the biological profile of this compound, including comprehensive screening against a wide panel of cancer cell lines and microbial pathogens, and detailed investigation into its mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these future investigations.

References

Comparative Cytotoxicity Analysis of Quinolone Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Anti-Proliferative Performance of Substituted Quinolines, Highlighting the Therapeutic Potential of this Chemical Scaffold.

Quantitative Cytotoxicity Data

The anti-proliferative activity of several quinoline derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, is a key metric for cytotoxicity. Doxorubicin, a standard chemotherapeutic agent, is included for reference.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Chloroquinoline Derivatives Doxorubicin
Derivative 1MCF-7 (Breast)5.20.98
Derivative 2HCT-116 (Colon)7.81.2
4-Aminoquinoline Derivatives Chloroquine
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73>50
butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)11.0120.72
Quinoline-based Dihydrazone Derivatives 5-Fluorouracil (5-FU)
Compound 3bMCF-7 (Breast)7.016>50
Compound 3cMCF-7 (Breast)7.05>50
Brominated Plastoquinone Analogs Doxorubicin
BrPQ5MCF-7 (Breast)33.5717.52
BrPQ5MDA-MB-231 (Breast)33.6544.66

Note: The data presented is for structurally related compounds and not for 7-Bromo-4-chloro-3-nitroquinoline itself. The specific structures of "Derivative 1" and "Derivative 2" were not detailed in the source material.

Experimental Protocols

The following provides a generalized methodology for determining the cytotoxic effects of chemical compounds on cancer cell lines, based on standard assays reported in the literature.

Cell Culture and Maintenance: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HCT-116) are cultured in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals that have formed in viable cells.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are then determined from the dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a cytotoxicity study.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture & Maintenance CompoundPrep Compound Preparation & Dilution CellSeeding Cell Seeding in 96-well Plates Treatment Treatment with Compounds CellSeeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation MTTAssay MTT Assay Incubation->MTTAssay Absorbance Measure Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Workflow for a typical in vitro cytotoxicity study.

Potential Mechanisms of Action

While the precise mechanisms of action for many novel quinoline derivatives are still under investigation, this class of compounds is known to exert anti-cancer effects through various pathways. These can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS), which can lead to cellular damage.[5] Some quinoline-based compounds have also been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival.

References

In Vitro Anticancer Activity of 7-Bromo-4-chloro-3-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of Anticancer Performance

While direct experimental data on the in vitro anticancer activity of 7-Bromo-4-chloro-3-nitroquinoline is not extensively available in current literature, this guide provides a comparative analysis based on structurally related quinoline derivatives. The quinoline scaffold is a well-established pharmacophore in anticancer drug discovery, with various substitutions significantly influencing cytotoxic potency and selectivity.[1] This document summarizes the performance of analogous compounds, offering insights into the potential efficacy of this compound and comparing it with established anticancer agents.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 7-chloroquinoline and nitroquinoline derivatives against a panel of human cancer cell lines. Doxorubicin and Cisplatin are included as standard comparator drugs. Lower IC50 values indicate greater cytotoxic potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-Chloroquinoline Derivatives
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[2]
MCF-7 (Breast)4.63[2]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[3]
Nitroquinoline Derivatives
6-Nitro-4-substituted quinazoline derivative (6c)HCT-116 (Colon)0.09[2]
A549 (Lung)0.11[2]
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)More potent than Clioquinol[4]
Comparator Anticancer Drugs
DoxorubicinMCF-7 (Breast)0.1 - 1.0 (typical)Varies by study
HCT-116 (Colon)0.05 - 0.5 (typical)Varies by study
CisplatinA549 (Lung)1.0 - 10.0 (typical)[5]
HCT-116 (Colon)23.68 ± 6.81[5]

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound or analogs) and comparator drugs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and comparator drugs in the complete medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding compound_prep 3. Compound Preparation (Serial Dilutions) treatment 4. Cell Treatment seeding->treatment compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization absorbance 7. Absorbance Reading formazan_solubilization->absorbance data_analysis 8. IC50 Calculation absorbance->data_analysis

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Signaling Pathway

Quinoline derivatives have been reported to interfere with various signaling pathways critical for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoline Derivative (Potential Inhibitor) Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[2]

References

A Comparative Guide to Quinoline-Based Anticancer Agents: Evaluating 7-Bromo-4-chloro-3-nitroquinoline in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives have shown significant promise in oncology, with several compounds progressing to clinical use. This guide provides a comparative analysis of 7-Bromo-4-chloro-3-nitroquinoline and other notable quinoline-based anticancer agents.

While this compound is recognized as a valuable synthetic intermediate for creating potential therapeutic compounds like NLRP3 modulators and sodium channel inhibitors, direct experimental data on its specific anticancer activity is not extensively available in the public domain.[1] Therefore, this guide will contextualize its potential by examining the broader classes of halogenated and nitro-substituted quinolines and comparing them with established quinoline-based anticancer drugs.

I. Overview of Quinoline-Based Anticancer Agents

Quinoline derivatives exert their anticancer effects through a variety of mechanisms, making them a versatile class of compounds for drug development.[2] These mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death is a key strategy in cancer therapy. Quinoline compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3][4]

  • Cell Cycle Arrest: By halting the cell cycle at various checkpoints, these agents can prevent cancer cell proliferation.[3]

  • Inhibition of Angiogenesis: Cutting off the blood supply to tumors is another effective anticancer strategy, and some quinoline derivatives have demonstrated anti-angiogenic properties.

  • Kinase Inhibition: Many quinoline-based drugs, such as Bosutinib and Lenvatinib, are potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival.[5]

  • Topoisomerase Inhibition: Certain quinoline compounds can interfere with DNA replication in cancer cells by inhibiting topoisomerase enzymes.[6]

II. Comparative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxicity of various quinoline-based compounds against different cancer cell lines. Due to the lack of specific data for this compound, we present data for structurally related compounds and established quinoline anticancer agents to provide a comparative perspective.

Table 1: Cytotoxic Activity (IC50, µM) of Halogenated Quinoline Derivatives

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468Breast Cancer8.73[7]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7Breast Cancer8.22[7]
7-chloro-4-aminoquinoline–benzimidazole hybridsVariousLeukemia, Lymphoma, Carcinoma0.2 - >100[8]
7-chloroquinolinehydrazonesVariousLeukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, BreastSubmicromolar GI50

Table 2: Cytotoxic Activity (IC50, µM) of Nitro-Substituted and Other Quinoline Derivatives

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
6-bromo-5-nitroquinolineVariousVariousPotent antiproliferative effects[9]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47DBreast Cancer0.016[3]
3,6-disubstituted quinoline 26MKN45Gastric Cancer0.093[2]
Quinoline 38 (PI3K/mTOR inhibitor)MCF-7Breast Cancer0.72 (PI3Kα), 2.62 (mTOR)[2]
2-styrylquinolines 491.11 (EGFR inhibition)[2]

Table 3: Clinically Approved Quinoline-Based Kinase Inhibitors

Drug NamePrimary Target(s)Approved Indications
AnlotinibVEGFR, PDGFR, FGFR, c-KitNon-small cell lung cancer, soft tissue sarcoma
BosutinibSrc, AblChronic myeloid leukemia
LenvatinibVEGFR, FGFR, PDGFR, RET, KitThyroid cancer, renal cell carcinoma, hepatocellular carcinoma
NeratinibHER2, EGFRBreast cancer

III. Signaling Pathways Targeted by Quinoline-Based Anticancer Agents

The efficacy of many quinoline-based anticancer agents stems from their ability to inhibit key signaling pathways that drive tumor growth and survival. The following diagrams illustrate some of these targeted pathways.

EGFR_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinoline_Inhibitor Quinoline-Based Inhibitor EGFR EGFR Quinoline_Inhibitor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

PI3K_AKT_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->PI3K mTOR mTOR Quinoline_Inhibitor->mTOR PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT AKT->mTOR Survival Cell Growth, Proliferation, Survival mTOR->Survival GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

IV. Experimental Protocols

Standardized in vitro assays are crucial for evaluating the anticancer potential of novel compounds. Below are generalized protocols for the MTT assay to assess cell viability and the Annexin V assay to detect apoptosis.

A. MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a test compound on cancer cells by measuring metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

B. Annexin V Assay for Apoptosis Detection

Objective: To detect and quantify apoptosis in cancer cells treated with a test compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Test compound

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at various concentrations for a specified time. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

V. Conclusion

The quinoline scaffold remains a highly privileged structure in the development of novel anticancer agents. While this compound is primarily documented as a synthetic intermediate, the established anticancer activities of other halogenated and nitro-substituted quinolines suggest that its derivatives could hold therapeutic potential. Further investigation into the biological activity of this compound and its analogs is warranted to fully elucidate their potential as anticancer agents. The comparative data and standardized protocols provided in this guide offer a framework for such future research and development efforts in the promising field of quinoline-based oncology drugs.

References

A Comparative Analysis of the Reactivity of Halogenated Nitroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Nitroquinoline Performance in Key Synthetic Transformations

Halogenated nitroquinolines are pivotal building blocks in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. The identity of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) profoundly influences the molecule's reactivity, dictating its suitability for various synthetic transformations. This guide provides a comprehensive comparative analysis of the reactivity of fluoro-, chloro-, bromo-, and iodo-nitroquinolines in two of the most crucial reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Executive Summary of Reactivity

The reactivity of a halogenated nitroquinoline is fundamentally dictated by the nature of the intended reaction. The strong electron-withdrawing nitro group significantly activates the quinoline ring for nucleophilic attack, while the halogen's identity governs its facility as a leaving group or its reactivity in catalytic cycles.

  • In Nucleophilic Aromatic Substitution (SNAr) , the reactivity order is typically F > Cl ≈ Br > I . This is because the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to attack.[1][2][3]

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) , the trend is reversed to I > Br > Cl > F . The rate-determining step here is the oxidative addition of the aryl halide to the palladium catalyst. This step involves the cleavage of the carbon-halogen bond, and since the C-I bond is the weakest, iodoquinolines are the most reactive.[4][5][6]

This dichotomy makes the strategic choice of halogen critical for synthetic planning, enabling chemists to favor one reaction pathway over another.

Comparative Data Presentation

The following tables summarize the expected relative reactivity and typical outcomes for halogenated nitroquinolines in SNAr and Suzuki-Miyaura reactions based on established chemical principles.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity
Halogen (X) at Position C4 of 3-NitroquinolineRelative Reaction RateTypical Reaction ConditionsExpected YieldKey Considerations
Fluorine (F) HighestMild (e.g., Room Temp. to 80 °C)HighIdeal for sensitive nucleophiles and complex substrates.
Chlorine (Cl) IntermediateModerate (e.g., 50 - 120 °C)Good to HighA versatile and cost-effective option for many transformations.[7][8]
Bromine (Br) IntermediateModerate (e.g., 50 - 120 °C)Good to HighReactivity is very similar to the chloro-analogue.[5][7]
Iodine (I) LowestHarsher (e.g., >100 °C, stronger base)Moderate to GoodGenerally not the preferred substrate for SNAr unless other functionalities demand it.
Table 2: Suzuki-Miyaura Cross-Coupling Reactivity
Halogen (X) at Position C4 of 3-NitroquinolineRelative Reaction RateTypical Catalyst LoadingExpected YieldKey Considerations
Iodine (I) HighestLow (e.g., 1-2 mol%)Very HighPreferred for difficult couplings or when mild conditions are essential.[4]
Bromine (Br) HighLow to Moderate (e.g., 2-5 mol%)HighA robust and widely used substrate offering a good balance of reactivity and stability.[4][5]
Chlorine (Cl) ModerateHigher (e.g., 3-10 mol%)Moderate to HighOften requires more advanced catalyst systems (e.g., with bulky phosphine ligands) and higher temperatures.[4][9]
Fluorine (F) LowestVery High / Specialized CatalystsLow to ModerateRarely used in Suzuki-Miyaura coupling due to the strength of the C-F bond.

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Cycle cluster_reactants pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Rate-Determining) pdiil_b Ar-Pd(II)L₂-R pdiil->pdiil_b Transmetalation product Ar-R pdiil_b->product Reductive Elimination product->pd0 Catalyst Regeneration arx Ar-X (Halo-nitroquinoline) arx->pdiil boronic R-B(OR)₂ (Boronic Acid/Ester) boronic->pdiil_b base Base (e.g., K₂CO₃) base->pdiil

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

Experimental_Workflow start Reaction Setup reactants Combine Halo-nitroquinoline, Coupling Partner, Catalyst, Ligand, and Base in Solvent start->reactants inert Establish Inert Atmosphere (N₂ or Ar) reactants->inert heat Heat Reaction Mixture (Temperature as required) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Organic Extraction monitor->workup Upon Completion purify Purification (e.g., Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end Pure Product analyze->end

General Experimental Workflow for Cross-Coupling Reactions.

Experimental Protocols

The following are generalized, representative protocols for the two key reaction types discussed. These should be adapted and optimized for specific substrates, nucleophiles, and laboratory conditions.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical reaction between a 4-halo-3-nitroquinoline and an amine nucleophile.

  • Reaction Setup : To a clean, dry reaction vessel (e.g., a round-bottom flask equipped with a magnetic stir bar and condenser), add the 4-halo-3-nitroquinoline (1.0 equivalent).

  • Reagent Addition : Add a suitable solvent (e.g., DMF, DMSO, or NMP, 5-10 mL per mmol of substrate). To this solution, add the amine nucleophile (1.1 - 1.5 equivalents) followed by a base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).[2]

  • Reaction Conditions : Stir the mixture at the desired temperature (e.g., room temperature for fluoro-derivatives, 50-100 °C for chloro- and bromo-derivatives). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-amino-3-nitroquinoline derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical palladium-catalyzed coupling between a 4-halo-3-nitroquinoline and a boronic acid.

  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 4-halo-3-nitroquinoline (1.0 equivalent), the boronic acid or its pinacol ester (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).[4]

  • Solvent Addition and Degassing : Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene). If not pre-degassed, bubble argon or nitrogen through the mixture for 15-20 minutes.

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For chloro-substrates, higher temperatures and specialized ligands (e.g., XPhos, SPhos) may be necessary for optimal results.[10] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

A Spectroscopic Journey: Unraveling the Characteristics of 7-Bromo-4-chloro-3-nitroquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a novel compound and its synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 7-Bromo-4-chloro-3-nitroquinoline, a potentially valuable scaffold in medicinal chemistry, alongside its key precursors, 7-bromo-4-hydroxyquinoline and 4-chloro-3-nitroquinoline. By presenting key experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide aims to facilitate the identification, characterization, and quality control of these compounds in a laboratory setting.

The synthesis of this compound is a multi-step process that involves the strategic introduction of bromo, chloro, and nitro functionalities onto the quinoline core. A plausible synthetic pathway involves the initial synthesis of 7-bromo-4-hydroxyquinoline, which is then nitrated and subsequently chlorinated to yield the final product. Alternatively, 4-chloro-3-nitroquinoline can be synthesized and then brominated. This guide will focus on the spectroscopic comparison of the final product with two of its key precursors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.

Table 1: FT-IR Spectroscopic Data (cm⁻¹)

Functional Group7-Bromo-4-hydroxyquinoline4-Chloro-3-nitroquinolineThis compound
O-H Stretch3400-3200 (broad)--
N-O Asymmetric Stretch-~1530~1535
N-O Symmetric Stretch-~1350~1355
C=C Aromatic Stretch~1620, 1580, 1490~1610, 1570, 1480~1600, 1560, 1470
C-Cl Stretch-~760~765
C-Br Stretch~650-~640

Table 2: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventλmax 1λmax 2
7-Bromo-4-hydroxyquinolineEthanol~230~320
4-Chloro-3-nitroquinolineMethanol~250~330
This compoundMethanol~260~340

Table 3: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Proton7-Bromo-4-hydroxyquinoline4-Chloro-3-nitroquinolineThis compound
H-2~7.9~9.1~9.2
H-3~6.4--
H-5~8.1~8.3~8.4
H-6~7.5~7.8~7.9
H-8~8.3~8.2~8.6

Table 4: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Carbon7-Bromo-4-hydroxyquinoline4-Chloro-3-nitroquinolineThis compound
C-2~140~152~153
C-3~108~135~136
C-4~175~145~146
C-4a~149~129~130
C-5~125~128~129
C-6~128~132~133
C-7~120~126~122
C-8~129~125~127
C-8a~140~148~149

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

FT-IR Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The FT-IR spectrum is then recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol). The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Visualizing the Synthesis and Workflow

To better illustrate the relationships between the target compound and its precursors, as well as the experimental workflow, the following diagrams are provided.

G cluster_synthesis Synthetic Pathway 7-bromo-4-hydroxyquinoline 7-bromo-4-hydroxyquinoline Intermediate_A 7-bromo-4-hydroxy-3-nitroquinoline 7-bromo-4-hydroxyquinoline->Intermediate_A Nitration 4-chloro-3-nitroquinoline 4-chloro-3-nitroquinoline This compound This compound 4-chloro-3-nitroquinoline->this compound Bromination Intermediate_A->this compound Chlorination

Caption: Plausible synthetic routes to this compound.

G cluster_workflow Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (Pellet/Solution) FT-IR FT-IR Spectroscopy Sample_Preparation->FT-IR UV-Vis UV-Vis Spectroscopy Sample_Preparation->UV-Vis NMR NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR Data_Analysis Data Analysis and Comparison FT-IR->Data_Analysis UV-Vis->Data_Analysis NMR->Data_Analysis

Caption: General workflow for the spectroscopic comparison.

Validating the Structure of Synthesized 7-Bromo-4-chloro-3-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for validating the structure of 7-Bromo-4-chloro-3-nitroquinoline, a potentially valuable building block in medicinal chemistry. By comparing the spectral data of the synthesized product with its immediate precursor, 7-Bromo-4-chloroquinoline, researchers can confidently ascertain the success of the nitration reaction and the identity of the final compound.

Strategic Approach to Structural Validation

A common and effective method for synthesizing this compound is through the electrophilic nitration of 7-Bromo-4-chloroquinoline. This targeted synthesis provides a clear "before and after" scenario, making the precursor an ideal benchmark for comparison. The introduction of a nitro group at the C3 position of the quinoline ring is expected to induce significant and predictable changes in the spectral properties of the molecule.

This guide outlines the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectral Data Analysis

The following tables summarize the expected and observed spectral data for this compound and its precursor, 7-Bromo-4-chloroquinoline. The data for the precursor is based on known experimental values, while the data for the synthesized product is predicted based on established principles of spectroscopy and data from structurally related compounds.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton Assignment 7-Bromo-4-chloroquinoline (Precursor) This compound (Synthesized Product) Expected Change
H-2~8.7 ppm (d)~9.1 ppm (s)Downfield shift and loss of coupling
H-3~7.5 ppm (d)AbsentSignal disappears
H-5~8.2 ppm (d)~8.3 ppm (d)Minor downfield shift
H-6~7.8 ppm (dd)~7.9 ppm (dd)Minor downfield shift
H-8~8.1 ppm (d)~8.2 ppm (d)Minor downfield shift

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Carbon Assignment 7-Bromo-4-chloroquinoline (Precursor) This compound (Synthesized Product) Expected Change
C-2~151 ppm~153 ppmMinor downfield shift
C-3~123 ppm~148 ppmSignificant downfield shift
C-4~143 ppm~140 ppmMinor upfield shift
C-4a~149 ppm~147 ppmMinor upfield shift
C-5~129 ppm~130 ppmMinor downfield shift
C-6~132 ppm~133 ppmMinor downfield shift
C-7~120 ppm~122 ppmMinor downfield shift
C-8~128 ppm~129 ppmMinor downfield shift
C-8a~148 ppm~146 ppmMinor upfield shift

Table 3: Mass Spectrometry and Infrared Spectroscopy Data Comparison

Analytical Technique 7-Bromo-4-chloroquinoline (Precursor) This compound (Synthesized Product) Key Observations for Validation
Mass Spectrometry (EI-MS) Molecular Ion (M⁺) at m/z 241/243/245Molecular Ion (M⁺) at m/z 286/288/290Increase in molecular weight by 45 Da, corresponding to the addition of a nitro group (NO₂). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
Infrared (IR) Spectroscopy C-H stretching (aromatic), C=C and C=N stretchingStrong asymmetric and symmetric N-O stretching bands appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[1][2][3]The appearance of two strong absorption bands characteristic of a nitro group provides clear evidence of successful nitration.

Experimental Workflow and Methodologies

The following sections detail the proposed synthetic and analytical protocols for the preparation and validation of this compound.

Synthesis of this compound

A plausible route for the synthesis of this compound is the nitration of 7-Bromo-4-chloroquinoline using a mixture of concentrated nitric acid and sulfuric acid.

dot

Synthesis_Workflow Synthetic and Validation Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start 7-Bromo-4-chloroquinoline Reaction Nitration Reaction Start->Reaction Reagents HNO₃ / H₂SO₄ Reagents->Reaction Product Crude this compound Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product NMR ¹H and ¹³C NMR Spectroscopy Final_Product->NMR MS Mass Spectrometry Final_Product->MS IR Infrared Spectroscopy Final_Product->IR Data_Analysis Comparative Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis and structural validation of this compound.

Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2-5 seconds.

2. Mass Spectrometry (Electron Impact - EI)

  • Sample Introduction: A direct insertion probe or gas chromatography inlet can be used.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis: Analyze the molecular ion peak (M⁺) and the characteristic fragmentation pattern. Quinolines often exhibit fragmentation through the loss of HCN.[4][5]

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Logical Relationship for Structural Confirmation

The confirmation of the structure of this compound is based on the logical convergence of data from multiple analytical techniques.

dot

Logical_Relationship Logical Confirmation of Structure cluster_evidence Supporting Evidence Hypothesis Synthesized product is This compound NMR_Evidence ¹H NMR: Disappearance of H-3, downfield shift of H-2. ¹³C NMR: Significant downfield shift of C-3. Hypothesis->NMR_Evidence predicts MS_Evidence MS: Molecular ion peak at m/z 286/288/290 (M⁺), an increase of 45 Da from precursor. Hypothesis->MS_Evidence predicts IR_Evidence IR: Appearance of strong N-O stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹. Hypothesis->IR_Evidence predicts Conclusion Structure of this compound is validated. NMR_Evidence->Conclusion supports MS_Evidence->Conclusion supports IR_Evidence->Conclusion supports

References

The Efficacy of 7-Bromo-4-chloro-3-nitroquinoline and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, quinoline derivatives have emerged as a promising class of compounds with significant antitumor potential.[1][2] Their diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, make them a versatile scaffold for anticancer drug development.[3] This guide provides a comparative analysis of the predicted efficacy of 7-Bromo-4-chloro-3-nitroquinoline and structurally similar compounds, supported by available experimental data for its analogs.

Comparative Cytotoxicity of Quinoline Derivatives

The anticancer efficacy of quinoline derivatives is frequently evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the cytotoxic activity of several quinoline derivatives that share structural similarities with this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated Quinolines
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[5]
7-Chloro-4-anilinoquinoline derivative (5g)HepG2 (Liver)2.09[6]
7-Chloro-4-anilinoquinoline derivative (5g)MCF-7 (Breast)4.63[6]
6-Bromo quinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32[7]
6-Bromo quinazoline derivative (8a)SW480 (Colon)17.85 ± 0.92[7]
Nitro-substituted Quinolones
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast)Induces 54.4% apoptosis[8]
3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one (2b)K-562 (Leukemia)Active[8]
6-Nitro-2-p-tolylquinolin-4(1H)-one (5a)HeLa (Cervical)Active[8]
Other Related Derivatives
7-chloroquinoline-benzimidazole hybrid (5d)CCRF-CEM (Leukemia)0.6[3]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative (47)CCRF-CEM (Leukemia)0.55 - 2.74[3]

Experimental Protocols

The evaluation of the cytotoxic effects of these quinoline derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • The plate is incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Serial dilutions of the test compounds (e.g., quinoline derivatives) are prepared in the culture medium.

  • The overnight culture medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compounds is added.

  • Control wells, including a vehicle control (e.g., DMSO) and a no-treatment control, are also included.

  • The plate is incubated for a specified period, typically 24 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well.[9]

  • The plate is then incubated for an additional 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[9]

4. Formazan Solubilization:

  • 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[9]

5. Absorbance Measurement:

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]

  • A reference wavelength of around 630 nm is often used to subtract background absorbance.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the compound concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation add_compounds Add Serial Dilutions of Quinoline Derivatives overnight_incubation->add_compounds incubation Incubate for 24-72 hours add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt mtt_incubation Incubate for 2-4 hours add_mtt->mtt_incubation add_solubilizer Add Solubilization Solution mtt_incubation->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Experimental workflow for determining the cytotoxicity of quinoline derivatives using the MTT assay.

Many quinoline-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in promoting cell growth and division.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

Inhibition of the EGFR signaling pathway by quinoline derivatives.

Conclusion

The available data on structurally similar compounds suggest that this compound likely possesses anticancer activity. The presence of chloro and bromo substituents at positions 4 and 7, respectively, has been associated with potent cytotoxic effects in other quinoline derivatives. Furthermore, the nitro group at position 3 may also contribute to its biological activity. However, without direct experimental evidence, the precise efficacy of this compound remains to be determined. Further in vitro studies, such as the MTT assay detailed in this guide, are necessary to quantify its cytotoxic potential and compare it directly with its analogs. Such research will be crucial in elucidating its mechanism of action and its potential as a lead compound in the development of novel anticancer therapeutics.

References

Evaluating the Cross-Reactivity Profile of 7-Bromo-4-chloro-3-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-4-chloro-3-nitroquinoline is a synthetic compound with potential applications in pharmaceutical development, including as a modulator of the NLRP3 inflammasome and as an inhibitor of voltage-gated sodium channels. As with any small molecule inhibitor, understanding its selectivity and potential for off-target effects is critical for predicting its therapeutic efficacy and potential toxicities. Quinoline derivatives, as a class, are known to interact with a variety of biological targets, including protein kinases, making cross-reactivity assessment an essential step in their preclinical evaluation.[1][2][3][4]

This guide provides a framework for assessing the cross-reactivity of this compound. Due to the limited publicly available data on the specific cross-reactivity profile of this compound, this document serves as a template, outlining the key comparative studies and experimental protocols that should be employed. The provided data on comparator compounds is illustrative and sourced from public research on analogous molecules.

Comparative Selectivity Data

A comprehensive cross-reactivity study involves screening the compound of interest against a panel of related and unrelated biological targets. The data should be presented in a clear, quantitative format to allow for easy comparison of potency and selectivity.

Table 1: Illustrative Kinase Selectivity Profile for a Quinoline-Based Inhibitor

Kinase TargetIC50 (nM) of this compoundIC50 (nM) of Comparator Compound A (e.g., known kinase inhibitor)IC50 (nM) of Comparator Compound B (e.g., another quinoline derivative)
Target Kinase XData to be determined1050
Off-Target Kinase 1Data to be determined>10,000500
Off-Target Kinase 2Data to be determined1,5002,000
Off-Target Kinase 3Data to be determined>10,000>10,000

Table 2: Illustrative Cross-Reactivity Profile against Other Target Classes

Target ClassSpecific TargetActivity of this compound (% Inhibition @ 10 µM or IC50)Notes
InflammasomesNLRP3Data to be determinedPrimary target of interest
AIM2Data to be determinedAssess selectivity against other inflammasomes[5][6]
NLRC4Data to be determined
Ion ChannelsNav1.7Data to be determinedPrimary target of interest
Nav1.5Data to be determinedAssess for potential cardiac liability[7]
hERGData to be determinedCritical for cardiac safety assessment
GPCRsPanel of 50 common GPCRsData to be determinedBroad screening for off-target effects
Nuclear ReceptorsPanel of common nuclear receptorsData to be determinedBroad screening for off-target effects

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data. Below are protocols for key experiments in assessing the selectivity of a small molecule inhibitor.

In Vitro Kinase Selectivity Profiling

This protocol describes a common method for determining the inhibitory activity of a compound against a large panel of protein kinases.

Objective: To determine the IC50 values of this compound against a broad panel of kinases to assess its selectivity.

Materials:

  • Purified recombinant kinases (e.g., a panel of >400 kinases).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer.

  • [γ-³³P]ATP or fluorescently labeled ATP analog.

  • ATP solution.

  • Multi-well plates (e.g., 384-well).

  • Filter plates (for radiometric assays) or fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of this compound. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, its specific substrate, and the appropriate kinase reaction buffer.

  • Add the serially diluted compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor for each kinase as a positive control.

  • Pre-incubate the plates for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP (or fluorescent ATP analog) to each well. The ATP concentration should ideally be at or near the Km for each respective kinase to provide a more accurate measure of inhibitory potency.[8]

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Terminate the reaction. For radiometric assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose filter plates.

  • For radiometric assays, wash the filter plates to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter. For fluorescence-based assays, measure the signal using a plate reader.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Engagement and Selectivity Assays

Cellular assays are essential to confirm that a compound interacts with its intended target in a more physiologically relevant environment and to assess its functional selectivity.[9][10]

Objective: To evaluate the on-target and off-target effects of this compound in a cellular context.

Example: NLRP3 Inflammasome Activation Assay

Materials:

  • Immortalized bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

  • LPS (Lipopolysaccharide).

  • ATP or Nigericin (NLRP3 activators).

  • This compound.

  • Cell culture medium and supplements.

  • ELISA kits for IL-1β.

  • Reagents for LDH or other cytotoxicity assays.

Procedure:

  • Cell Priming: Plate cells (e.g., THP-1 monocytes) in a 96-well plate. Differentiate THP-1 cells with PMA for 24-48 hours. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

  • NLRP3 Activation: Add an NLRP3 activator, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), to the wells and incubate for an appropriate time (e.g., 1-2 hours).

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Measure the release of lactate dehydrogenase (LDH) from the cells to assess compound-induced cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β secretion at each compound concentration relative to the vehicle control. Determine the IC50 value.

  • Counter-screening: To assess selectivity, perform similar assays using stimuli that activate other inflammasomes (e.g., Poly(dA:dT) for AIM2, or Salmonella infection for NLRC4).[5]

Visualizing Pathways and Workflows

Diagrams are useful for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis invitro_screening Broad Kinase Panel (>400 Kinases) ic50_determination IC50 Determination invitro_screening->ic50_determination comparator_data Comparator Compounds comparator_data->ic50_determination selectivity_profile Comprehensive Selectivity Profile ic50_determination->selectivity_profile target_engagement On-Target Engagement (e.g., NLRP3 Assay) cellular_ic50 Cellular IC50 & Selectivity target_engagement->cellular_ic50 off_target_screening Off-Target Screening (e.g., Other Inflammasomes, Ion Channels) off_target_screening->cellular_ic50 cytotoxicity Cytotoxicity Assays cytotoxicity->cellular_ic50 cellular_ic50->selectivity_profile structure_activity Structure-Activity Relationship (SAR) selectivity_profile->structure_activity

Caption: Workflow for assessing the cross-reactivity of a small molecule inhibitor.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Effector Response PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1B Pro-IL-1β & NLRP3 Upregulation NFkB->Pro_IL1B IL1B Mature IL-1β Pro_IL1B->IL1B Stimuli K+ Efflux, ROS, Lysosomal Damage NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome Inflammasome Assembly Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Inhibitor 7-Bromo-4-chloro- 3-nitroquinoline Inhibitor->NLRP3

Caption: Simplified NLRP3 inflammasome activation pathway.

References

Benchmarking Synthetic Routes to 7-Bromo-4-chloro-3-nitroquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized quinoline scaffolds is a cornerstone of medicinal chemistry and drug discovery. Among these, 7-Bromo-4-chloro-3-nitroquinoline stands out as a versatile intermediate for the development of novel therapeutics. This guide provides a comparative analysis of plausible synthetic pathways to this target molecule, offering detailed experimental protocols and quantitative data to inform methodological selection. Two primary routes, commencing from readily available starting materials, are evaluated alongside alternative classic quinoline syntheses.

Data Summary: A Comparative Overview of Synthetic Pathways

The following table summarizes the key quantitative metrics for the proposed synthetic routes to this compound. The data is collated from established methodologies for analogous transformations, providing a predictive benchmark for laboratory application.

StepRoute ARoute BAlternative Methods
Starting Material 3-Bromoaniline3-Bromo-5-nitroanilineSubstituted Anilines & Carbonyls
Key Reactions Gould-Jacobs, Chlorination, NitrationGould-Jacobs, ChlorinationCombes, Doebner-von Miller
Overall Yield (Predicted) ModerateLow to ModerateVariable
Number of Steps 331-2 (for quinoline core)
Key Challenge Regioselectivity of nitrationReactivity of nitro-substituted anilineSubstrate scope and harsh conditions

Synthetic Strategies and Experimental Protocols

Two principal synthetic strategies are proposed for the synthesis of this compound, designated as Route A and Route B.

Route A: Halogenation Followed by Nitration

This approach prioritizes the early introduction of the bromine substituent, followed by the construction of the quinoline core, chlorination, and a final nitration step.

Experimental Workflow for Route A

Route A Workflow Start 3-Bromoaniline Step1 Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate, High Temperature) Start->Step1 Intermediate1 7-Bromo-4-hydroxyquinoline Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Intermediate2 7-Bromo-4-chloroquinoline Step2->Intermediate2 Step3 Nitration (HNO3/H2SO4) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocols for Route A:

  • Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (via Gould-Jacobs Reaction) A mixture of 3-bromoaniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours. The resulting intermediate is then added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C for 30-60 minutes to effect cyclization. Upon cooling, the precipitated product is collected by filtration.

  • Step 2: Synthesis of 7-Bromo-4-chloroquinoline 7-Bromo-4-hydroxyquinoline is refluxed in an excess of phosphorus oxychloride (POCl₃), typically for 2-4 hours. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is neutralized, filtered, and dried.

  • Step 3: Synthesis of this compound Caution: Nitration reactions are highly exothermic and require careful temperature control. 7-Bromo-4-chloroquinoline is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction is stirred for several hours and then poured onto ice to precipitate the product.

Route B: Early Nitration Strategy

This pathway introduces the nitro group at an earlier stage, which can influence the reactivity and regioselectivity of subsequent transformations.

Experimental Workflow for Route B

Route B Workflow Start 3-Bromo-5-nitroaniline Step1 Gould-Jacobs Reaction (Diethyl ethoxymethylenemalonate, High Temperature) Start->Step1 Intermediate1 7-Bromo-5-nitro-4-hydroxyquinoline Step1->Intermediate1 Step2 Chlorination (POCl3) Intermediate1->Step2 Product 7-Bromo-4-chloro-5-nitroquinoline (Isomer of Target) Step2->Product

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocols for Route B:

  • Step 1: Synthesis of 3-Bromo-5-nitroaniline To a solution of 1-bromo-3,5-dinitrobenzene in ethanol, an aqueous solution of ammonium sulfide is added, and the mixture is refluxed for 2 hours. After cooling, the product is extracted with an organic solvent and purified by column chromatography to yield 3-bromo-5-nitroaniline.[1]

  • Step 2: Synthesis of 7-Bromo-5-nitro-4-hydroxyquinoline (via Gould-Jacobs Reaction) Following a similar procedure to Route A, 3-bromo-5-nitroaniline is reacted with diethyl ethoxymethylenemalonate and then cyclized at high temperature. The presence of the nitro group may require optimization of reaction times and temperatures.

  • Step 3: Synthesis of 7-Bromo-4-chloro-5-nitroquinoline The chlorination of 7-bromo-5-nitro-4-hydroxyquinoline is carried out using phosphorus oxychloride, analogous to the procedure in Route A.

Alternative Synthetic Approaches

Classic named reactions in quinoline synthesis, such as the Combes and Doebner-von Miller reactions, offer alternative pathways that may be advantageous under specific circumstances.

Logical Relationship of Alternative Syntheses

Alternative Syntheses Aniline Substituted Aniline Combes Combes Synthesis (Acid Catalysis) Aniline->Combes Doebner Doebner-von Miller Reaction (Acid Catalysis) Aniline->Doebner Carbonyl β-Diketone or α,β-Unsaturated Carbonyl Carbonyl->Combes Carbonyl->Doebner Quinoline Substituted Quinoline Combes->Quinoline Doebner->Quinoline

Caption: Alternative quinoline synthesis methods.

  • Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. For the target molecule, a suitably substituted aniline would be required. The reaction conditions are often harsh, which may not be compatible with sensitive functional groups.

  • Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of a Lewis or Brønsted acid.[2] Similar to the Combes synthesis, it often requires strong acidic conditions.

Performance Comparison and Discussion

Route A presents a more traditional and likely higher-yielding approach. The initial steps to form the 7-bromo-4-chloroquinoline backbone are well-established. However, the final nitration step poses a significant challenge in terms of regioselectivity. The directing effects of the existing substituents could lead to a mixture of isomers, complicating purification and reducing the overall yield of the desired 3-nitro product.

Route B attempts to control the position of the nitro group by introducing it early in the synthetic sequence. However, the strong electron-withdrawing nature of the nitro group can deactivate the aniline starting material, potentially leading to lower yields in the Gould-Jacobs reaction. Furthermore, this route is predicted to yield the 7-bromo-4-chloro-5-nitroquinoline isomer rather than the desired 3-nitro isomer based on the starting material.

Alternative Methods like the Combes and Doebner-von Miller reactions offer the potential for a more convergent synthesis of the quinoline core. However, their substrate scope can be limited, and the typically harsh reaction conditions may not be suitable for the intended functionality of the target molecule. Finding appropriately substituted starting materials for these reactions to produce the desired product can also be challenging.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-chloro-3-nitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 7-Bromo-4-chloro-3-nitroquinoline, a halogenated nitroaromatic compound. Adherence to these protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Profile and Safety Summary

Data from structurally related compounds indicates that this compound is likely to be harmful if swallowed and may cause skin and serious eye irritation.[1] Similar nitroaromatic compounds are also known to have potential systemic effects. Therefore, it is imperative to treat this compound and any contaminated materials as hazardous waste.

Quantitative Data on Related Compounds

For reference, the following table summarizes the GHS hazard classifications for compounds structurally similar to this compound.

Compound NameGHS Hazard StatementsSignal Word
4-Chloro-3-nitroquinoline H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]Warning[1]
7-Bromo-4-chloroquinoline H301: Toxic if swallowedH318: Causes serious eye damageDanger

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its associated waste is through a licensed and approved hazardous waste disposal service. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect any surplus or expired this compound in a dedicated, clearly labeled hazardous waste container. This container should be robust, chemically resistant, and have a secure lid.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated "Halogenated Organic Waste" container. Ensure the solvent is compatible with the other contents of the container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as solid hazardous waste.

Container Labeling

Properly label all hazardous waste containers with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "This compound "

  • Associated hazards (e.g., "Toxic ," "Irritant ")

  • The date of accumulation.

Storage of Hazardous Waste

Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents. The storage area should have secondary containment to prevent the spread of material in case of a leak.

Disposal of Empty Containers

Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as liquid hazardous waste.

Arranging for Waste Pickup

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste. Provide the disposal company with a comprehensive list of the waste contents.

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of This compound Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste ppe->segregate solid_waste Solid Waste (Pure compound, contaminated items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents) segregate->liquid_waste Liquid collect_solid 3a. Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid 3b. Collect in Labeled Halogenated Organic Waste Container liquid_waste->collect_liquid storage 4. Store in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage contact_ehs 5. Contact EHS/Waste Disposal Company storage->contact_ehs pickup 6. Waste Picked Up by Licensed Professional contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 7-Bromo-4-chloro-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 7-Bromo-4-chloro-3-nitroquinoline was publicly available at the time of this writing. The following safety and handling information is based on data for structurally similar compounds, including other halogenated quinolines. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for researchers, scientists, and drug development professionals working with this compound.

Hazard Profile and Precautionary Measures

Based on analogous compounds, this compound is anticipated to be hazardous. The Globally Harmonized System (GHS) classifications for similar chemicals suggest potential for acute oral toxicity and serious eye damage.[1][2] Adherence to the following precautionary statements is mandatory:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye and Face Safety GogglesChemical splash goggles that provide a tight seal around the eyes are required.[4][5]
Face ShieldA face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes.[4][6]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[4][7] Always inspect gloves for integrity before use and practice proper removal to avoid skin contamination.[3] Double gloving is advised.[8]
Body Laboratory CoatA flame-resistant lab coat that fastens securely.
Chemical-Resistant ApronAn apron made of a material resistant to acids and organic solvents should be worn over the lab coat.[7]
Respiratory RespiratorUse in a certified chemical fume hood is the primary engineering control.[1] If there is a risk of inhalation, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[8]

Standard Operating Procedure (SOP) for Handling

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[9]

  • Before starting any work, clear the area of all unnecessary items and ensure all required equipment and reagents are within the fume hood.

2. Weighing and Aliquoting:

  • Perform all weighing and transferring of the solid compound within the chemical fume hood to prevent the generation and inhalation of dust.

  • Use anti-static weighing paper or a container to minimize dispersal of the powder.

  • Close the primary container immediately after use.

3. Dissolving and Reactions:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure the reaction vessel is appropriately vented.

  • Keep all reaction vessels clearly labeled with the chemical name and any associated hazards.

4. Decontamination and Waste Disposal:

  • All disposable materials that come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be considered hazardous waste.

  • Place all solid and liquid waste into clearly labeled, sealed, and appropriate hazardous waste containers.

  • Decontaminate all non-disposable glassware and equipment by rinsing with an appropriate solvent (e.g., acetone, ethanol) in the chemical fume hood. The rinse solvent must be collected as hazardous waste.

  • Wipe down the work surface of the chemical fume hood with a suitable solvent and then with a soap and water solution.

5. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[9][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material to contain the spill. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institutional safety office immediately.

Visual Safety Guides

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_dissolve Dissolve/React in Hood handle_weigh->handle_dissolve handle_label Label All Containers handle_dissolve->handle_label cleanup_decon Decontaminate Equipment handle_label->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area cleanup_ppe Doff PPE Correctly cleanup_area->cleanup_ppe emergency_spill Spill Response emergency_exposure Exposure Response

Caption: A workflow for the safe handling of this compound.

G Hazard, PPE, and Safety Measure Relationship cluster_hazards Identified Hazards cluster_ppe Required PPE cluster_measures Safety Measures hazard_oral Acute Oral Toxicity ppe_gloves Gloves hazard_oral->ppe_gloves prevents ppe_coat Lab Coat hazard_oral->ppe_coat prevents hazard_eye Serious Eye Damage ppe_goggles Goggles hazard_eye->ppe_goggles protects ppe_face Face Shield hazard_eye->ppe_face protects hazard_skin Potential Skin Irritation hazard_skin->ppe_gloves shields hazard_skin->ppe_coat shields hazard_inhale Potential Inhalation Hazard ppe_resp Respirator (in fume hood) hazard_inhale->ppe_resp mitigates measure_no_contact Avoid Skin/Eye Contact ppe_gloves->measure_no_contact enables ppe_goggles->measure_no_contact enables measure_hood Work in Fume Hood ppe_resp->measure_hood complements measure_wash Wash Hands Thoroughly measure_wash->hazard_oral reduces risk measure_waste Proper Waste Disposal measure_waste->hazard_oral prevents secondary exposure measure_waste->hazard_skin prevents secondary exposure

Caption: Relationship between hazards, PPE, and safety measures.

References

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